molecular formula C9H7BrCl2O2 B1386992 4-Bromo-2-chloro-6-methylphenyl chloroacetate CAS No. 1171027-62-5

4-Bromo-2-chloro-6-methylphenyl chloroacetate

Cat. No.: B1386992
CAS No.: 1171027-62-5
M. Wt: 297.96 g/mol
InChI Key: BZFRORIICZAWCI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-chloro-6-methylphenyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-methylphenyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRORIICZAWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. As this compound is not extensively documented in readily available literature, this document synthesizes information from related chemical structures and established reaction mechanisms to provide a predictive yet scientifically grounded resource for researchers.

Compound Identity and Structure

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a substituted aromatic ester. Its structure is characterized by a phenyl ring substituted with bromine, chlorine, and a methyl group, with a chloroacetate moiety attached via an ester linkage.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-Bromo-2-chloro-6-methylphenyl 2-chloroacetateN/A
Molecular Formula C9H7BrCl2O2N/A
Molecular Weight 297.96 g/mol N/A
CAS Number Not assignedN/A
Precursor CAS 7530-27-0 (for 4-Bromo-2-chloro-6-methylphenol)[1]

The absence of a dedicated CAS number suggests that 4-Bromo-2-chloro-6-methylphenyl chloroacetate is likely a novel or infrequently synthesized compound. Therefore, its properties must be inferred from its constituent parts and analogous structures.

Predicted Physicochemical Properties

The physical and chemical properties of 4-Bromo-2-chloro-6-methylphenyl chloroacetate are anticipated to be influenced by the halogenated and methylated phenyl ring, as well as the reactive chloroacetate group.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Appearance Colorless to light-yellow solid or oilBased on similar substituted phenyl acetates.
Melting Point Expected to be a low-melting solidThe precursor, 4-bromo-2-chloro-6-methylphenol, is a solid. Esterification may lower the melting point.
Boiling Point High, with decomposition likely at atmospheric pressureAromatic esters with similar molecular weights have high boiling points and are often distilled under vacuum.
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)The hydrophobic nature of the substituted phenyl ring and the ester functionality suggest poor water solubility.

Proposed Synthesis Pathway

The most direct and logical synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate involves the esterification of 4-Bromo-2-chloro-6-methylphenol with a chloroacetylating agent. This is a standard and well-documented reaction in organic chemistry.

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Objective: To synthesize 4-Bromo-2-chloro-6-methylphenyl chloroacetate via esterification of 4-Bromo-2-chloro-6-methylphenol.

Materials:

  • 4-Bromo-2-chloro-6-methylphenol (CAS: 7530-27-0)

  • Chloroacetyl chloride (CAS: 79-04-9)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Bromo-2-chloro-6-methylphenol in anhydrous dichloromethane.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction between the phenol and the highly reactive acyl chloride.

  • Addition of Chloroacetyl Chloride: Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10°C during the addition. The formation of a precipitate (the hydrochloride salt of the base) is expected.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenol 4-Bromo-2-chloro-6-methylphenol Mixing Dissolve Phenol & Base in DCM Phenol->Mixing AcylChloride Chloroacetyl Chloride Addition Slow Addition of Acyl Chloride AcylChloride->Addition Base Triethylamine/Pyridine Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Cooling Cool to 0°C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Wash_HCl Wash with 5% HCl Quench->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with MgSO4/Na2SO4 Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography/Recrystallization Concentration->Purification Product 4-Bromo-2-chloro-6-methylphenyl chloroacetate Purification->Product

Caption: Proposed workflow for the synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Chemical Reactivity

The chemical reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is dictated by two primary functional regions: the chloroacetate ester and the substituted aromatic ring.

Reactivity of the Chloroacetate Moiety

The chloroacetate group is a versatile functional handle for further chemical transformations.

  • Nucleophilic Substitution: The chlorine atom on the acetyl group is susceptible to nucleophilic substitution.[2] This allows for the introduction of a wide range of functional groups, making this compound a potentially useful intermediate in organic synthesis. Common nucleophiles include amines, thiols, and carboxylates.

  • Claisen Condensation: Chloroacetate esters can participate in Claisen condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-Bromo-2-chloro-6-methylphenol and chloroacetic acid.

Reactivity of the Aromatic Ring

The substituted phenyl ring can undergo several types of reactions, although the existing substituents will influence the regioselectivity and reaction rates.

  • Electrophilic Aromatic Substitution: The electron-donating methyl group and the weakly deactivating, ortho-para directing halogens will direct incoming electrophiles. However, the ring is already heavily substituted, which may lead to steric hindrance and a mixture of products.

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms can make the ring susceptible to nucleophilic aromatic substitution, particularly under forcing conditions.

  • Cross-Coupling Reactions: The bromine atom on the aromatic ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Predicted Spectroscopic Data

While experimental spectra for 4-Bromo-2-chloro-6-methylphenyl chloroacetate are not available, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and related compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale
¹H NMR Aromatic protons (singlets or doublets, δ 7.0-7.5 ppm), Methylene protons of chloroacetate (singlet, δ ~4.3-4.8 ppm), Methyl protons (singlet, δ ~2.2-2.5 ppm)Chemical shifts are estimated based on typical values for substituted phenyl esters and chloroacetates.
¹³C NMR Carbonyl carbon (δ ~165-170 ppm), Aromatic carbons (δ ~110-155 ppm), Methylene carbon of chloroacetate (δ ~40-45 ppm), Methyl carbon (δ ~15-20 ppm)Based on standard chemical shift ranges for these functional groups.
IR Spectroscopy Strong C=O stretch (ester) at ~1760-1780 cm⁻¹, C-O stretch at ~1100-1250 cm⁻¹, C-Cl stretch at ~650-800 cm⁻¹, Aromatic C-H and C=C stretchesThese are characteristic vibrational frequencies for the functional groups present in the molecule.[3]
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a distinctive pattern of peaks for the molecular ion and fragment ions.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-6-methylphenyl chloroacetate is not available. Therefore, precautions should be based on the known hazards of its precursor and related compounds.

  • Precursor Hazards: 4-Bromo-2-chloro-6-methylphenol is a substituted phenol and should be handled with care. Phenolic compounds are often corrosive and can cause skin and eye irritation.

  • Chloroacetate Hazards: Chloroacetates are alkylating agents and should be considered toxic and potentially harmful if inhaled, ingested, or absorbed through the skin.

  • General Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust, vapors, or mists.

    • Prevent contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Applications

Given its chemical structure, 4-Bromo-2-chloro-6-methylphenyl chloroacetate could serve as a valuable intermediate in several areas of chemical research and development:

  • Medicinal Chemistry: The substituted phenyl moiety is a common scaffold in pharmacologically active molecules. The chloroacetate group allows for the attachment of various side chains to explore structure-activity relationships.

  • Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. This compound could be a precursor for the synthesis of new agrochemicals.

  • Materials Science: Aryl esters are sometimes used in the synthesis of polymers and liquid crystals. The specific substitution pattern of this molecule could impart unique properties to such materials.

Conclusion

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, a thorough understanding of its chemical properties and reactivity can be derived from the well-established chemistry of its constituent functional groups. The proposed synthesis is straightforward and utilizes common laboratory reagents and techniques. Researchers working with this or similar compounds should exercise caution and adhere to strict safety protocols due to the predicted hazards. This guide provides a solid foundation for the safe handling, synthesis, and further investigation of this intriguing molecule.

References

  • Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. PMC - NIH. [Link]

  • Allyl chloroacetate. PubChem. [Link]

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Applicable Chemistry. [Link]

  • Reduction of Substituted Phenyl 2-Chloroacetates at Silver Cathodes: Electrosynthesis of Coumarins. ResearchGate. [Link]

  • Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters. [Link]

  • Acetic acid, chloro-, phenyl ester. NIST WebBook. [Link]

  • 4-Bromo-2-chloro-6-methylphenyl isocyanate. Georganics. [Link]

  • FT-IR spectrum of ethyl chloroacetate. ResearchGate. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Reactivity of Substituted Charged Phenyl Radicals Toward Components of Nucleic Acids. PubMed. [Link]

  • 4-Bromo-2-Chloro-6-Methylpyridine. IndiaMART. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Prepartion of 4 Bromo 2 Chloroacetanilde. Scribd. [Link]

  • Enhanced Ester Dechloroacetylation through Transesterification with Trimethoxyborane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Process for producing 4-bromo-2-chlorophenols.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Open Access Journals. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the molecular structure of 4-bromo-2-chloro-6-methylphenyl chloroacetate, a compound with potential significance in synthetic chemistry and drug discovery. While this specific ester is not extensively documented in publicly available literature, its structure can be elucidated by examining its constituent precursors: 4-bromo-2-chloro-6-methylphenol and chloroacetic acid. This document will delve into the theoretical underpinnings of its structure, physicochemical properties, a plausible synthetic route, and potential applications, offering valuable insights for researchers and drug development professionals.

Elucidation of the Core Molecular Structure

The systematic IUPAC name, 4-bromo-2-chloro-6-methylphenyl chloroacetate, unequivocally defines its molecular architecture. It is an ester formed from the reaction of 4-bromo-2-chloro-6-methylphenol and chloroacetyl chloride (or chloroacetic acid). The core structure consists of a substituted phenyl ring linked via an ester functional group to a chloroacetyl moiety.

The phenyl ring is substituted with three groups:

  • A bromine atom at position 4.

  • A chlorine atom at position 2.

  • A methyl group at position 6.

The ester linkage connects the phenolic oxygen of the substituted phenol to the carbonyl carbon of the chloroacetate group.

Below is a diagram illustrating the logical construction of the molecule from its precursors.

cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 4-Bromo-2-chloro-6-methylphenol 4-Bromo-2-chloro-6-methylphenol Esterification Esterification 4-Bromo-2-chloro-6-methylphenol->Esterification Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Esterification 4-Bromo-2-chloro-6-methylphenyl chloroacetate 4-Bromo-2-chloro-6-methylphenyl chloroacetate Esterification->4-Bromo-2-chloro-6-methylphenyl chloroacetate

Caption: Logical workflow for the formation of the target compound.

The Phenyl Ring and its Substituents

The aromatic core is a 1,2,4,6-tetrasubstituted benzene ring. The presence of two halogen atoms (bromine and chlorine) and a methyl group significantly influences the electronic and steric properties of the molecule. Halogens are electron-withdrawing through induction but electron-donating through resonance. The methyl group is a weak electron-donating group. These substitutions dictate the reactivity of the phenyl ring in further chemical transformations.

The spatial arrangement of these bulky substituents (bromo, chloro, and methyl groups) around the phenyl ring will likely result in some degree of steric hindrance, which could influence the conformation of the ester group relative to the ring.

The Chloroacetate Moiety

The chloroacetate group, -C(=O)CH₂Cl, is a reactive functional group. The presence of the electron-withdrawing chlorine atom on the alpha-carbon makes the carbonyl carbon more electrophilic and the alpha-protons more acidic than in a standard acetate ester. This inherent reactivity is a key feature for potential applications in organic synthesis, for instance, in alkylation reactions.

Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₇BrCl₂O₂Derived from structure
Molecular Weight 297.96 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on similar substituted phenyl esters
Solubility Insoluble in water, soluble in organic solvents (e.g., chloroform, ethyl acetate)General properties of organic esters
XLogP3 > 3.5Estimated based on hydrophobicity of precursors

Spectroscopic analysis would be crucial for the definitive identification and characterization of this molecule. Predicted key features in its spectra would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the chloroacetate group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the phenyl ring (with chemical shifts influenced by the substituents), the methyl carbon, and the methylene carbon of the chloroacetate group.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group (typically around 1760-1780 cm⁻¹ for phenyl esters), as well as bands for C-O stretching and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

Proposed Synthetic Protocol

The synthesis of 4-bromo-2-chloro-6-methylphenyl chloroacetate can be readily achieved through the esterification of 4-bromo-2-chloro-6-methylphenol. A standard and efficient method would involve the use of chloroacetyl chloride in the presence of a base.

Synthesis of the Precursor: 4-Bromo-2-chloro-6-methylphenol

The synthesis of the phenolic precursor can be accomplished by the bromination of 2-chloro-6-methylphenol.[1]

Step 1: Bromination of 2-Chloro-6-methylphenol [1]

  • Dissolve 2-chloro-6-methylphenol (1 equivalent) in a suitable solvent such as acetic acid.[1]

  • Slowly add N-bromosuccinimide (NBS) (1 equivalent) to the solution at room temperature.[1]

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[1]

  • Remove the solvent under reduced pressure.[1]

  • Work up the reaction mixture by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with a saturated sodium bicarbonate solution, and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-bromo-2-chloro-6-methylphenol, which can be purified by column chromatography or recrystallization if necessary.[1]

Esterification to Yield 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Step 2: Esterification

  • Dissolve 4-bromo-2-chloro-6-methylphenol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-bromo-2-chloro-6-methylphenyl chloroacetate.

The following diagram illustrates the proposed synthetic workflow.

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Esterification 2-Chloro-6-methylphenol 2-Chloro-6-methylphenol Bromination (NBS, Acetic Acid) Bromination (NBS, Acetic Acid) 2-Chloro-6-methylphenol->Bromination (NBS, Acetic Acid) 4-Bromo-2-chloro-6-methylphenol 4-Bromo-2-chloro-6-methylphenol Bromination (NBS, Acetic Acid)->4-Bromo-2-chloro-6-methylphenol Esterification_Input 4-Bromo-2-chloro-6-methylphenol 4-Bromo-2-chloro-6-methylphenol->Esterification_Input Reaction_Ester Chloroacetyl chloride, Base Esterification_Input->Reaction_Ester Product_Ester 4-Bromo-2-chloro-6-methylphenyl chloroacetate Reaction_Ester->Product_Ester

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery and Organic Synthesis

While the biological activity of 4-bromo-2-chloro-6-methylphenyl chloroacetate has not been reported, its structural features suggest several potential areas of application.

Intermediate for Bioactive Molecules

Halogenated phenyl compounds are prevalent in pharmaceuticals and agrochemicals.[2] The presence of bromo and chloro substituents can enhance lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets.[2] This molecule could serve as a versatile intermediate for the synthesis of more complex drug candidates. For instance, the chloroacetate moiety can be a target for nucleophilic substitution to introduce other functional groups or link the molecule to other scaffolds.

Precursor for Heterocyclic Synthesis

The reactivity of the chloroacetate group can be exploited in the synthesis of various heterocyclic systems, which are core structures in many approved drugs.

Covalent Inhibitors

The electrophilic nature of the chloroacetate group makes it a potential warhead for covalent inhibitors. These inhibitors form a permanent bond with a target protein, often leading to enhanced potency and duration of action. The substituted phenyl ring could act as a recognition element, guiding the molecule to the active site of an enzyme where a nucleophilic residue (e.g., cysteine) could react with the chloroacetate moiety.

Conclusion

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a structurally interesting molecule that, while not widely studied, holds potential as a building block in medicinal chemistry and organic synthesis. Its synthesis is straightforward from commercially available precursors. The combination of a polysubstituted, halogenated aromatic ring and a reactive chloroacetate ester functional group provides a platform for the development of novel compounds with potential biological activity. Further research into the synthesis and evaluation of this compound and its derivatives is warranted to explore its full potential.

References

  • PubChem. 2-Bromo-4-chloro-6-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-bromo-2-chloro-6-methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-chloro-6-methylaniline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. [Link]

  • IUCrData. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. [Link]

  • Scribd. Prepartion of 4 Bromo 2 Chloroacetanilde. [Link]

  • Chegg. Consider the spectral data for 4-bromo-2-chloroacetanilide. [Link]

  • Cheméo. Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). [Link]

  • RSC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 4-bromo-2-chloro-6-methylphenol. National Center for Biotechnology Information. [Link]

Sources

Technical Monograph: 4-Bromo-2-chloro-6-methylphenyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application Profile

Executive Summary & Identity

Compound Name: 4-Bromo-2-chloro-6-methylphenyl chloroacetate Primary Classification: Halogenated Phenolic Ester / Alkylating Agent Status: Research Chemical / Specialized Intermediate

Identity Data

This compound is a specialized intermediate often used in custom synthesis for agrochemical discovery and heterocycle formation. Unlike commodity chemicals, it does not possess a widely indexed CAS number in public registries (e.g., Chemical Abstracts Service) as of the current chemical inventory updates. It is identified primarily through proprietary supplier registries and its parent precursors.

Attribute Detail
CAS Number Not Assigned (Referenced via MDL/PubChem IDs below)
MDL Number MFCD03001127
PubChem SID 329820828
Molecular Formula C₉H₇BrCl₂O₂
Molecular Weight 297.96 g/mol
SMILES CC1=C(OC(CCl)=O)C(Cl)=CC(Br)=C1
Precursor CAS 7530-27-0 (Parent Phenol: 4-Bromo-2-chloro-6-methylphenol)

Synthetic Pathway & Methodology

As this compound is a non-catalogued ester, researchers must often synthesize it ex situ. The standard protocol involves the O-acylation of the parent phenol using chloroacetyl chloride under Schotten-Baumann conditions.

Reaction Scheme

The synthesis relies on a Nucleophilic Acyl Substitution mechanism where the phenoxide oxygen attacks the carbonyl carbon of the acid chloride.

SynthesisWorkflow Phenol 4-Bromo-2-chloro- 6-methylphenol (CAS 7530-27-0) Intermediate Tetrahedral Intermediate Phenol->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (CAS 79-04-9) Reagent->Intermediate Base Base Catalyst (Pyridine or Et3N) Base->Intermediate HCl Scavenging Product 4-Bromo-2-chloro-6-methylphenyl chloroacetate (Target Ester) Intermediate->Product Elimination of Cl-

Figure 1: Synthetic workflow for the O-acylation of 4-bromo-2-chloro-6-methylphenol.

Experimental Protocol

Objective: Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate (10 mmol scale).

Reagents:

  • 4-Bromo-2-chloro-6-methylphenol (2.21 g, 10 mmol) [CAS: 7530-27-0]

  • Chloroacetyl chloride (1.24 g, 11 mmol) [CAS: 79-04-9]

  • Triethylamine (Et₃N) (1.5 mL, 11 mmol) or Pyridine

  • Dichloromethane (DCM) (anhydrous, 25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-Bromo-2-chloro-6-methylphenol and anhydrous DCM. Maintain an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice/water bath to suppress side reactions and control exotherm.

  • Base Addition: Add Triethylamine dropwise over 5 minutes. The solution may darken slightly; ensure efficient stirring.

  • Acylation: Add Chloroacetyl chloride dropwise via syringe over 10 minutes. Caution: Reaction is exothermic and evolves HCl fumes if base is insufficient.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the phenol starting material.

  • Work-up:

    • Quench with cold water (20 mL).

    • Separate the organic layer.[1]

    • Wash with 1M HCl (2 x 15 mL) to remove excess amine.

    • Wash with saturated NaHCO₃ (2 x 15 mL) and Brine (15 mL).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography if high purity (>98%) is required for biological assays.

Mechanistic Insight

The formation of the ester is driven by the high electrophilicity of the acyl chloride and the nucleophilicity of the phenoxide (generated in situ by the base).

Mechanism of Action: Nucleophilic Acyl Substitution
  • Activation: The base (Et₃N) deprotonates the phenol, increasing the electron density on the oxygen atom (Phenol pKa ≈ 10 → Phenoxide).

  • Addition: The phenoxide oxygen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (a good leaving group).

  • Scavenging: The generated HCl is immediately neutralized by the base, forming triethylamine hydrochloride salt (precipitate), driving the equilibrium forward.

Critical Control Point: The steric hindrance from the ortho-chloro and ortho-methyl groups on the phenyl ring may slow the reaction kinetics compared to a simple phenol. Extended stirring time or the use of a stronger catalyst (e.g., DMAP) may be required.

Applications & Utility

This compound serves as a "masked" activated phenol and a bifunctional building block.

Application Domain Technical Utility
Heterocycle Synthesis Precursor for Benzofurans via intramolecular alkylation (Fries rearrangement followed by cyclization). The alpha-chloro group allows for secondary nucleophilic attacks.
Agrochemical Discovery Structural analog to phenoxy-herbicides (e.g., MCPA derivatives). The chloroacetate moiety acts as a leaving group or a linker in pro-pesticide designs.
Proteomics Potential use as a covalent probe for cysteine residues (due to the reactive alpha-chloro ketone motif) in protein binding studies.

Safety & Handling

Hazard Classification: Corrosive, Lachrymator, Skin Sensitizer.

  • Alpha-Haloester Hazard: Compounds containing the Cl-CH2-C(=O)-O- motif are potent alkylating agents. They can alkylate DNA and proteins, making them potential mutagens and severe skin irritants.

  • Lachrymator: Like chloroacetyl chloride, the ester may release irritating vapors. Handle strictly within a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis releases chloroacetic acid and the parent phenol).

References

  • Sigma-Aldrich. Product Detail: 4-Bromo-2-chloro-6-methylphenyl chloroacetate (AldrichCPR). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Substance Record for SID 329820828. Retrieved from .

  • ChemicalBook. 4-Bromo-2-chloro-6-methylphenol (Parent Compound CAS 7530-27-0).[2] Retrieved from .

  • Schotten, C. (1884). Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.

Sources

Physical and chemical properties of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Foreword

For researchers and professionals in drug development, the exploration of novel chemical intermediates is a cornerstone of innovation. Halogenated aromatic compounds, in particular, represent a rich scaffold for building molecular complexity and modulating biological activity.[1] This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-6-methylphenyl chloroacetate, a molecule poised as a versatile building block. Due to its specific substitution pattern and the reactive chloroacetate moiety, it holds potential for creating diverse derivatives for screening and development. This document synthesizes predicted properties, plausible synthetic routes, and reactivity profiles based on established chemical principles and data from analogous structures, offering a foundational resource for its application in research.

Compound Identification and Structural Elucidation

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a substituted aromatic ester. Its structure is characterized by a 4-bromo-2-chloro-6-methylphenol core linked to a chloroacetic acid moiety via an ester bond.

  • IUPAC Name: (4-Bromo-2-chloro-6-methylphenyl) 2-chloroacetate

  • Molecular Formula: C₉H₇BrCl₂O₂

  • Molecular Weight: 313.96 g/mol

  • CAS Number: Not currently assigned.

The unique arrangement of substituents—two distinct halogens (Br and Cl), a methyl group, and a reactive chloroacetyl tail—makes this compound a multifunctional intermediate.

Caption: Chemical structure of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Physicochemical Properties

While direct experimental data for this specific molecule is not widely available, its properties can be reliably predicted based on its constituent parts and analogous compounds.

PropertyPredicted Value / DescriptionRationale / Comparative Data
Appearance White to off-white crystalline solid.Aromatic esters and related halogenated compounds like 4-bromo-2-chloroacetanilide are typically solids at room temperature.[2]
Melting Point > 60 °CThe precursor 4-bromo-2-chloro-6-methylaniline has a melting point of 60 °C.[3] The addition of the chloroacetate group is expected to increase this value.
Boiling Point > 260 °C at 760 mmHgThe related compound 4-bromo-2-chloro-6-methylaniline has a boiling point of ~262 °C.[3] The ester is expected to have a similar or higher boiling point.
Solubility Insoluble in water. Soluble in organic solvents such as methanol, chloroform, and ethyl acetate.Chloroacetate esters are generally insoluble in water.[4] Aromatic compounds with this level of substitution are typically soluble in common organic solvents.[5]
Stability Stable under standard conditions. Sensitive to moisture, bases, and strong acids.The ester linkage is susceptible to hydrolysis.[6] The compound should be stored in a dry, inert atmosphere.

Chemical Profile: Reactivity and Mechanistic Considerations

The reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is governed by two primary functional centers: the chloroacetate ester group and the substituted aromatic ring.

Reactivity at the Chloroacetate Moiety

The chloroacetate group is the most reactive site, combining the functionality of an ester and an alkyl halide.

  • Ester Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions to regenerate 4-bromo-2-chloro-6-methylphenol and chloroacetic acid. This reaction is a primary consideration for downstream processing and assessing the compound's stability in various solvent systems.[6]

G reactant 4-Bromo-2-chloro-6-methylphenyl chloroacetate reagents H₃O⁺ or OH⁻ (Acid or Base Catalyst) reactant->reagents product1 4-Bromo-2-chloro-6-methylphenol reagents->product1 product2 Chloroacetic Acid reagents->product2

Caption: Hydrolysis of the target ester.

  • Nucleophilic Substitution (Sₙ2): The chlorine atom on the acetyl group is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This Sₙ2 reactivity is arguably the most valuable feature of the molecule, allowing it to act as an alkylating agent to introduce the (4-bromo-2-chloro-6-methylphenoxy)acetyl group onto various substrates (e.g., amines, thiols, alcohols). This is a common strategy in drug discovery for linking different pharmacophores.[7][8]

Reactivity of the Aromatic Ring

The phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro, bromo, and ester substituents. However, reactions are possible under forcing conditions. The directing effects of the existing groups would need to be considered for any planned substitution on the ring.

Proposed Synthesis Protocol

The most direct and logical synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is via the esterification of 4-bromo-2-chloro-6-methylphenol. While chloroacetyl chloride is a common reagent for such reactions, a carbodiimide-mediated coupling offers a milder alternative, minimizing side reactions. The following protocol is adapted from a similar esterification procedure.[9]

Objective: To synthesize 4-Bromo-2-chloro-6-methylphenyl chloroacetate from 4-bromo-2-chloro-6-methylphenol and chloroacetic acid.

Materials:

  • 4-Bromo-2-chloro-6-methylphenol

  • Chloroacetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 5% Aqueous Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-chloro-6-methylphenol (1.0 eq) and chloroacetic acid (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the phenol).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash successively with 5% aqueous acetic acid, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol & Acid in Anhydrous DCM B Add DMAP (catalyst) A->B C Cool to 0 °C B->C D Add DCC Solution C->D E Stir Overnight at RT D->E F Monitor by TLC E->F G Filter DCU Precipitate F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Purify (Chromatography or Recrystallization) I->J

Caption: Workflow for the synthesis of the target compound.

Predicted Spectroscopic Signature

A robust understanding of the expected spectroscopic data is critical for reaction monitoring and product confirmation.

TechniquePredicted Key Signals and Interpretation
¹H NMR - Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the range of δ 7.0-7.8 ppm. The precise shifts will be influenced by the surrounding substituents.- Methylene Protons (-O-C(=O)-CH₂-Cl): A sharp singlet around δ 4.2-4.5 ppm. The electronegative oxygen and chlorine atoms will shift this signal downfield.[10]- Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
¹³C NMR - Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm range, typical for esters.[11]- Aromatic Carbons: Multiple signals between δ 115-150 ppm. Carbons attached to heteroatoms (O, Cl, Br) will have distinct shifts.- Methylene Carbon (-CH₂-Cl): A signal around δ 40-45 ppm.- Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
IR (Infrared) - C=O Stretch (Ester): A strong, sharp absorption band around 1750-1770 cm⁻¹. The presence of the adjacent chlorine atom typically increases the carbonyl stretching frequency.[12]- C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.- Aromatic C=C Stretches: Medium intensity bands around 1450-1600 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Safety, Handling, and Storage

Given its structure as a halogenated aromatic and a reactive chloroacetate, this compound must be handled with appropriate caution. The following guidelines are based on data from related chemicals.[13]

GHS Hazard Classification (Predicted):

Hazard ClassStatement
Acute Toxicity, OralH301/H302: Toxic or Harmful if swallowed.
Skin Corrosion/IrritationH314/H315: Causes severe skin burns or skin irritation.[14]
Eye Damage/IrritationH318/H319: Causes serious eye damage or irritation.[14][15]
Skin SensitizationH317: May cause an allergic skin reaction.

Handling and PPE:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

  • Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from moisture, strong bases, and strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Potential Applications in Research and Development

The true value of 4-Bromo-2-chloro-6-methylphenyl chloroacetate lies in its role as a strategic intermediate.

  • Scaffold for Agrochemicals and Pharmaceuticals: The 4-bromo-2-chlorophenol core is a known precursor for insecticidal compounds.[16] This ester provides a handle to incorporate this biologically relevant scaffold into more complex molecules.

  • Linker Chemistry: The reactive chloroacetyl group is ideal for conjugating the substituted phenyl moiety to other molecules of interest, such as peptides, polymers, or other small-molecule drugs, to create novel hybrid compounds.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined and functionalized fragment, it can be used in FBDD screening libraries to identify interactions with biological targets. Subsequent chemical elaboration can then be performed at the reactive chloroacetate site.

By providing a synthetically accessible and reactive intermediate, this compound opens avenues for the rapid generation of diverse chemical entities for evaluation in various drug discovery and material science programs.

References

  • High Mountain Chem. (2025). Understanding Methyl Chloroacetate: Comprehensive Guide.
  • NOAA. ETHYL CHLOROACETATE - CAMEO Chemicals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-chlorophenol.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - 4-Bromo-2-chloroacetanilide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROACETANILIDE.
  • NOAA. METHYL CHLOROACETATE - CAMEO Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chloroacetyl chloride.
  • Ghosh, A. K., & Kim, J.-H. (2004). Stereoselective chloroacetate aldol reactions: syntheses of acetate aldol equivalents and darzens glycidic esters. Organic Letters, 6(16), 2725–2728.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N1-(4-Bromo-3-chlorophenyl)acetamide.
  • Wikipedia. Chloroacetic acid.
  • Strem Chemicals. (2023). Safety data sheet - 4-Bromo-2-chlorophenol.
  • ECHEMI. 4-Bromo-2-chloro-6-methylbenzenamine.
  • IUCr Journals. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Chegg. (2024). Consider the spectral data for 4-bromo-2-chloroacetanilide.
  • ChemicalBook. (2025). 4-BROMO-2-CHLOROACETANILIDE Properties.
  • ResearchGate. (2017). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols.

Sources

Technical Guide: Solubility Profile and Handling of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 4-Bromo-2-chloro-6-methylphenyl chloroacetate . Designed for researchers in organic synthesis and agrochemical development, this document synthesizes empirical data from structural analogs with predictive thermodynamic modeling to establish robust operational parameters.

Executive Summary & Compound Identity

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a specialized intermediate, primarily utilized in the synthesis of heterocycles (e.g., benzofurans, thiazolidinones) and crop protection agents. Its structure features a highly lipophilic, tri-substituted phenyl ring coupled with a reactive alpha-chloroester moiety.

Understanding its solubility is critical for two main process stages:

  • Synthesis & Workup: Efficient partitioning between organic and aqueous phases.

  • Nucleophilic Substitution: Selecting the optimal solvent for subsequent

    
     reactions (e.g., with amines or thiols).
    
Chemical Identity
PropertyDetail
IUPAC Name 4-Bromo-2-chloro-6-methylphenyl 2-chloroacetate
Molecular Formula

Molecular Weight ~297.96 g/mol
Precursor 4-Bromo-2-chloro-6-methylphenol (CAS 7530-27-0)
Key Functional Groups Aryl Halides (Br, Cl), Ester, Alpha-Halo Carbon

Physicochemical Profile & Solubility Data

In the absence of a singular, standardized solubility monograph for this specific derivative, the following data is derived from Fragment Contribution Methods (FCM) and empirical behavior of the homologous phenyl chloroacetate series.

Predicted Thermodynamic Properties

The high halogen content (Br, Cl, Cl) significantly increases the lipophilicity compared to the parent phenol.

  • Predicted LogP (

    
    ):  3.8 – 4.2
    
    • Implication: The compound is highly hydrophobic. It will partition >99.9% into organic solvents during aqueous workups.

  • Estimated Melting Point: 55°C – 75°C

    • Note: Chloroacetylation of phenols typically raises the melting point relative to the phenol (MP of precursor ~50°C).

  • Dipole Moment: Moderate (due to the ester and C-Cl bond), facilitating solubility in polar aprotic solvents.

Operational Solubility Table

The following table categorizes solubility for process design (Concentration > 0.1 M).

Solvent ClassRepresentative SolventSolubility StatusOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Ideal reaction solvent; excellent for extraction.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh Preferred for high-temperature functionalization.
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHigh Essential for

reactions (Finkelstein, amination).
Polar Protic Ethanol, Methanol, IsopropanolModerate Soluble when hot; likely to crystallize upon cooling (Recrystallization solvent).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Sparingly Used as an antisolvent to precipitate the product.
Aqueous Water, BrineInsoluble < 10 mg/L. Forms the waste phase in biphasic systems.

Expert Insight: For purification, a solvent system of Ethanol/Water (9:1) or Hexane/Ethyl Acetate (gradient) is recommended. The compound's high lipophilicity drives it out of aqueous mixtures, while the ester group maintains solubility in alcohols at elevated temperatures.

Experimental Protocols

The following protocols are designed to validate solubility and isolate the compound with high purity.

Synthesis & Isolation Protocol (Solubility-Driven)

Objective: Synthesize the target ester and utilize its solubility profile for workup without chromatography.

Reagents:

  • 4-Bromo-2-chloro-6-methylphenol (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (

    
     of phenol)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the phenol in dry DCM at

    
    . The solution will be clear (High Solubility).
    
  • Acylation: Add

    
    , then dropwise add chloroacetyl chloride. Maintain temperature 
    
    
    
    to prevent hydrolysis.
  • Quench (Phase Partitioning): Pour the reaction mixture into ice-cold water.

    • Mechanism:[1][2] The organic product stays in the DCM layer (bottom). The byproduct (

      
      ) dissolves in the aqueous layer (top).
      
  • Washing: Wash the organic layer with:

    • 1M HCl (Removes unreacted amine).

    • Sat.

      
       (Removes unreacted phenol/acid).
      
    • Brine (Dries the organic phase).

  • Crystallization: Evaporate DCM to ~10% volume. Add Heptane (Antisolvent) slowly with stirring. Cool to

    
    .
    
  • Filtration: Collect the white crystalline solid.

Workflow Visualization

The following diagram illustrates the solubility-driven isolation logic.

G Start Reaction Mixture (DCM + Product + Salt) Quench Add Water (Quench) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Contains: Product PhaseSep->OrgLayer Lipophilic Partitioning AqLayer Aqueous Layer Contains: Et3N.HCl PhaseSep->AqLayer Ionic Partitioning Wash Wash (HCl / NaHCO3) OrgLayer->Wash Evap Evaporate DCM Wash->Evap Cryst Add Heptane (Antisolvent) Crystallization Evap->Cryst Final Pure Product (Solid) Cryst->Final

Caption: Solubility-driven isolation workflow showing the partitioning of the lipophilic ester from ionic byproducts.

Mechanistic Solubility Analysis

Understanding the molecular interactions governing the solubility of this compound allows for precise solvent selection in downstream applications.

Solvation Thermodynamics

The solubility is governed by the General Solubility Equation (GSE) approximations:



Where:

  • 
    : Molar solubility in water.
    
  • 
    : Melting point (estimated ~65°C).
    
  • 
    : Octanol-water partition coefficient (~
    
    
    
    ).

Analysis: The dominant term is


 (3.8). The hydrophobic effect driven by the halogenated aromatic ring (Br, Cl) and the methyl group overrides the weak polarity of the ester linkage. This confirms the compound is Class II (Low Solubility, High Permeability)  in the Biopharmaceutics Classification System (BCS) context.
Reactivity & Solvent Compatibility

When using this compound for


 displacement of the alpha-chlorine:
  • Acetone/KI: Excellent. The compound dissolves well; KCl precipitates out, driving the reaction (Finkelstein condition).

  • Ethanol/Amine: Good. However, heating in protic solvents with strong bases may risk transesterification or hydrolysis .

    • Recommendation: Use Acetonitrile or DMF for nucleophilic substitutions to avoid side reactions with the ester group.

Safety & Handling (MSDS Context)

While specific toxicological data may be limited, the compound should be handled as a potent alkylating agent due to the alpha-halo ester functionality.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), Potential Sensitizer.

  • Lachrymator: Alpha-halo esters are often lachrymators (tear-inducing).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture can hydrolyze the ester to the parent phenol and chloroacetic acid.

References

  • Sigma-Aldrich. 4-Bromo-2-chloro-6-methylphenyl chloroacetate Product Catalog. Accessed February 18, 2026. Link

  • PubChem. Compound Summary: 4-Bromo-2-chloro-6-methylphenol (Precursor). National Library of Medicine. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • Cheméo. Physical Properties of Phenyl Chloroacetate Derivatives. Link

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.

Sources

Technical Monograph: Spectroscopic Characterization of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic profile of 4-Bromo-2-chloro-6-methylphenyl chloroacetate , a specialized halogenated aromatic ester. This compound serves as a critical intermediate in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical building blocks where defined lipophilicity and metabolic stability are required.

This document synthesizes experimental protocols for its generation with a rigorous analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. The data presented here allows researchers to validate structure identity and purity during synthetic workflows.

Compound Identity & Structural Logic

The molecule comprises a tri-substituted phenol core esterified with chloroacetic acid. The steric and electronic environment created by the ortho-chloro and ortho-methyl groups significantly influences the spectroscopic behavior of the ester linkage.

PropertyDetail
IUPAC Name 4-Bromo-2-chloro-6-methylphenyl 2-chloroacetate
Molecular Formula C₉H₇BrCl₂O₂
Molecular Weight 297.96 g/mol (Average)
Monoisotopic Mass 295.90 g/mol (for ⁷⁹Br, ³⁵Cl₂)
Key Moieties Phenolic Ester, Benzyl Methyl, Aryl Bromide, Aryl Chloride, α-Chloroacetyl

Synthesis & Experimental Protocol

To obtain high-fidelity spectroscopic data, the compound is typically synthesized via O-acylation of 4-bromo-2-chloro-6-methylphenol. The following protocol ensures minimal side-product formation (e.g., C-acylation).

Reaction Pathway[1]

SynthesisPathway Phenol 4-Bromo-2-chloro- 6-methylphenol (Precursor) Intermediate Tetrahedral Intermediate Phenol->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (+ Et3N Base) Reagent->Intermediate Product 4-Bromo-2-chloro-6-methylphenyl chloroacetate (Target) Intermediate->Product Elimination of HCl

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Step-by-Step Methodology
  • Preparation: Dissolve 4-bromo-2-chloro-6-methylphenol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.2 eq) to scavenge HCl. Cool to 0°C to prevent polymerization of the chloroacetyl chloride.

  • Acylation: Dropwise addition of Chloroacetyl chloride (1.1 eq). The reaction is exothermic.

  • Workup: Wash with 1M HCl (to remove excess amine), followed by sat. NaHCO₃ and Brine.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid hydrolysis of the labile chloroacetate ester on silica.

Spectroscopic Data Analysis[2][3][4]

The following data sets represent the diagnostic signals required for structural validation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 400 MHz

The ¹H NMR spectrum is characterized by a distinct lack of symmetry due to the different ortho substituents (Cl vs. CH₃), resulting in meta-coupling between the aromatic protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.48 Doublet (d, J=2.3 Hz)1HAr-H3 Deshielded by ortho-Cl and para-Ester. Resides between Cl and Br.[1][2][3][4][5]
7.32 Doublet (d, J=2.3 Hz)1HAr-H5 Resides between CH₃ and Br. Slightly more shielded than H3 due to the electron-donating Methyl group.
4.31 Singlet (s)2H-COCH₂ ClDiagnostic α-haloester signal. Significant downfield shift due to anisotropy of the carbonyl and electronegativity of Cl.
2.28 Singlet (s)3HAr-CH₃ Benzylic methyl group.

Note on Coupling: The aromatic protons H3 and H5 exhibit meta-coupling (J ≈ 2.0–2.5 Hz). Unlike para-substituted systems, these appear as distinct doublets, not an AB system, due to the asymmetric chemical environment.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The conversion from phenol to ester is most easily monitored via IR by the disappearance of the broad O-H stretch.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
1765 – 1780 Stretching (ν)C=O (Ester)Primary Indicator. Phenolic esters appear at higher frequencies than aliphatic esters due to conjugation inhibition by the oxygen lone pair. The α-chloro group further raises this frequency (Fermi resonance).
1180 – 1210 Stretching (ν)C-O-C (Acyl)Strong "C-O-C" antisymmetric stretch characteristic of esters.
860 – 880 Bending (δ)C-H (Aromatic)Out-of-plane bending consistent with isolated H atoms in a penta-substituted ring.
~750 Stretching (ν)C-ClAlkyl chloride stretch (chloroacetyl moiety).
Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV)

This compound exhibits a complex isotopic envelope due to the presence of one Bromine and two Chlorines (one aryl, one alkyl).

  • Natural Abundance Logic:

    • ⁷⁹Br : ⁸¹Br ≈ 1:1

    • ³⁵Cl : ³⁷Cl ≈ 3:1

Isotopic Pattern Prediction (Molecular Ion Cluster): The molecular ion [M]⁺ will not be a single peak but a cluster spanning M, M+2, M+4, and M+6.

m/z (Nominal)CompositionRel. IntensityExplanation
296 [⁷⁹Br, ³⁵Cl, ³⁵Cl]⁺~45%Base nominal mass.
298 [⁸¹Br, ³⁵Cl, ³⁵Cl]⁺ & [⁷⁹Br, ³⁷Cl, ³⁵Cl]⁺~100% (Base Peak)Statistically most probable combination (High overlap of isotopes).
300 [⁸¹Br, ³⁷Cl, ³⁵Cl]⁺ & [⁷⁹Br, ³⁷Cl, ³⁷Cl]⁺~65%Significant intensity.
302 [⁸¹Br, ³⁷Cl, ³⁷Cl]⁺~15%Lowest probability (all heavy isotopes).

Fragmentation Pathway:

  • m/z 296/298/300 [M]⁺ : Molecular ion.

  • m/z 247/249 [M - CH₂Cl]⁺ : Loss of the chloromethyl group (α-cleavage).

  • m/z 219/221 [M - COCH₂Cl]⁺ : Loss of the entire chloroacetyl group, generating the 4-bromo-2-chloro-6-methylphenol radical cation . This is often a major peak.

Structural Validation Logic (Graphviz)

The following decision tree illustrates how to use the spectroscopic data to confirm the synthesis product and rule out common failures (e.g., hydrolysis or unreacted starting material).

ValidationLogic Start Crude Product Analysis CheckIR Check IR Spectrum (1765-1780 cm⁻¹) Start->CheckIR CheckHNMR Check ¹H NMR (4.31 ppm Singlet) CheckIR->CheckHNMR C=O Present ResultFail1 FAILURE: Unreacted Phenol CheckIR->ResultFail1 No C=O Broad OH present CheckOH Check for Broad Singlet (>5.0 ppm) CheckHNMR->CheckOH Signal Present CheckHNMR->ResultFail1 Signal Absent ResultSuccess CONFIRMED: Target Ester CheckOH->ResultSuccess No OH Signal ResultFail2 FAILURE: Hydrolysis Product CheckOH->ResultFail2 OH Signal + C=O (Mixture)

Figure 2: Spectroscopic decision tree for product validation.

Discussion & Application Notes

Stability and Storage

The chloroacetate ester is an activated ester . The electron-withdrawing chlorine atom on the alpha-carbon makes the carbonyl carbon highly electrophilic.

  • Risk: It is susceptible to hydrolysis in moist air or nucleophilic attack by solvents containing alcohols/amines.

  • Protocol: Store under inert atmosphere (Argon/N₂) at 4°C. Avoid methanol as a solvent for NMR if the sample is to be recovered.

Comparative Analysis

Compared to the non-halogenated analogue (o-cresyl chloroacetate), the 4-bromo and 2-chloro substituents on the ring exert a "pull-pull" electronic effect. This results in:

  • Downfield shift of aromatic protons in NMR.

  • Increased frequency of the ester Carbonyl IR stretch (tightening of the bond).

  • Enhanced lipophilicity , making this intermediate valuable for designing membrane-permeable prodrugs.

References

  • Precursor Characterization

    • 4-Bromo-2-chloro-6-methylphenol.[5][6][7][8] PubChem Compound Summary. National Center for Biotechnology Information. Accessed Feb 2026.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Synthetic Methodology (Analogous Chloroacetylation)

    • ChemicalBook. (2025).
  • Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)". Pure and Applied Chemistry, 88(3), 265–291.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, first-principles approach to the mass spectrometric analysis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. In the absence of established literature for this specific compound, this paper outlines a robust analytical strategy centered on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). We delve into the theoretical underpinnings of method selection, detailing the rationale for choosing GC-EI-MS for its superior fragmentation reproducibility and suitability for semi-volatile halogenated aromatic compounds. This guide offers a complete, step-by-step experimental protocol, from sample preparation to data acquisition. The core of this work is a predictive analysis of the compound's mass spectrum, including the molecular ion and a detailed elucidation of its primary fragmentation pathways, supported by established principles of mass spectrometry. The characteristic isotopic patterns arising from the presence of both bromine and chlorine are discussed as a critical tool for structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals requiring a foundational and practical framework for the analysis of novel or uncharacterized halogenated aromatic esters.

Introduction and Compound Overview

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a halogenated aromatic ester. Its structure, featuring a multi-substituted phenyl ring and a reactive chloroacetate group, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals. Accurate structural confirmation and purity assessment are paramount for any application, making mass spectrometry an indispensable analytical tool.

The presence of multiple halogens (bromine and chlorine) and various functional groups within a single molecule presents a unique and informative challenge for mass spectrometric analysis. Electron Ionization (EI) is predicted to induce distinct and predictable fragmentation patterns, while the natural isotopic abundances of bromine and chlorine will generate highly characteristic mass clusters, providing a powerful means of confirming elemental composition.[1][2] This guide will systematically deconstruct the molecule to predict its behavior within a mass spectrometer and establish a reliable analytical protocol.

Table 1: Physicochemical Properties of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

PropertyValueSource
Molecular Formula C₉H₇BrCl₂O₂Calculated
Monoisotopic Mass 299.9057 DaCalculated
Average Mass 301.96 g/mol Calculated
Structure
Chemical Structure
Predicted LogP ~3.5 - 4.0ChemDraw/ACD Labs
Boiling Point >300 °C (Predicted)ChemDraw/ACD Labs

Note: The structure image is a representation. The exact IUPAC name specifies the connectivity.

Rationale for Analytical Strategy: The Case for GC-EI-MS

For a semi-volatile, thermally stable organic molecule like 4-Bromo-2-chloro-6-methylphenyl chloroacetate, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the premier analytical choice.[3][4]

  • Expertise & Causality : The decision to use GC-MS is based on the compound's predicted volatility and thermal stability, making it suitable for vaporization in a heated GC inlet without significant degradation. The choice of Electron Ionization (70 eV) is deliberate; it is a high-energy, hard ionization technique that reproducibly fragments molecules. This "fingerprint" fragmentation is crucial for unequivocal structural elucidation and for building searchable spectral libraries. While techniques like LC-MS with APCI could be viable alternatives, they typically provide softer ionization, yielding less structural information from fragmentation.[5]

  • Trustworthiness & Validation : The protocol's integrity is ensured by the inherent reproducibility of GC retention times and EI fragmentation patterns. The presence of bromine and chlorine provides a self-validating system; every fragment containing these halogens will exhibit a predictable isotopic signature, confirming its identity.[6] Any deviation from these patterns would immediately indicate a co-eluting impurity or an unexpected chemical transformation.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis.

Sample Preparation
  • Solvent Selection : Use a high-purity, volatile organic solvent. Dichloromethane or Ethyl Acetate are excellent choices.

  • Stock Solution : Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution : Perform a serial dilution of the stock solution to a final concentration of 10 µg/mL. This concentration is typically sufficient for modern GC-MS systems and avoids detector saturation.

Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system (e.g., Agilent 8890 GC with 5977B MS).[3]

Table 2: Recommended GC-MS Method Parameters

ParameterRecommended SettingRationale
GC System
Injection ModeSplitless (1 µL injection)Maximizes analyte transfer to the column for high sensitivity.[3]
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte.[4]
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[7]
Column Flow1.2 mL/min (Constant Flow)Optimal flow rate for typical 30m x 0.25mm columns.
Column Type30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, EquityTM-5)A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose choice for separating aromatic compounds.[3]
Oven ProgramInitial: 100 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Hold: 5 minA temperature ramp allows for the separation of potential impurities and ensures the analyte elutes as a sharp peak.
MS System
Ion SourceElectron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eVStandard energy for EI to ensure consistent fragmentation and comparison with databases.
Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
MS Transfer Line280 °CPrevents analyte condensation between the GC and MS.
Acquisition ModeFull ScanAcquires all ions within a specified range to capture the molecular ion and all fragments.
Scan Rangem/z 40 - 450A range that encompasses the expected fragments and the molecular ion cluster.
Experimental Workflow Diagram

G Figure 1: GC-EI-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (1 mg/mL Stock) A->B C Dilute to Working Solution (10 µg/mL) B->C D Inject 1 µL into GC C->D Introduce Sample E Vaporization & Separation (GC Column) D->E F Ionization (EI Source, 70 eV) E->F G Mass Filtering (Quadrupole) F->G H Detection (EM) G->H I Acquire Mass Spectrum H->I Generate Data J Analyze Fragmentation I->J K Confirm with Isotopic Patterns J->K

Caption: Figure 1: GC-EI-MS Analytical Workflow.

Predicted Mass Spectrum and Fragmentation Analysis

The power of EI-MS lies in its ability to generate predictable fragments. The structure of 4-Bromo-2-chloro-6-methylphenyl chloroacetate suggests several high-probability cleavage sites.

The Molecular Ion (M•⁺)

The molecular ion peak is of paramount importance. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion will not be a single peak but a complex cluster.[1] The monoisotopic peak (containing ⁷⁹Br, ³⁵Cl, ³⁵Cl) will appear at m/z 298 (calculated for C₉H₇⁷⁹Br³⁵Cl₂O₂). The cluster will have significant peaks at M+2, M+4, and M+6.

Table 3: Predicted Isotopic Cluster for the Molecular Ion (M•⁺)

m/zIsotopesRelative Abundance (Approx.)
298 ⁷⁹Br, ³⁵Cl, ³⁵Cl51% (Reference)
300 ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁵Cl, ³⁷Cl100%
302 ⁸¹Br, ³⁵Cl, ³⁷Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl60%
304 ⁸¹Br, ³⁷Cl, ³⁷Cl10%

Note: Relative abundances are calculated based on natural isotopic distributions and may vary slightly.

Key Fragmentation Pathways

Aromatic systems are stable, so the molecular ion peak is expected to be observable. The primary fragmentation will likely occur at the ester linkage, which is the most labile part of the molecule.

  • Loss of Chloroacetyl Radical (•COCH₂Cl) : This is a highly probable fragmentation via cleavage of the ester C-O bond. This pathway leads to the formation of the stable 4-bromo-2-chloro-6-methylphenoxide radical cation.

    • M•⁺ - 77 Da → m/z 221 (C₇H₆BrClO•⁺)

  • Formation of the Chloroacetyl Cation (CH₂ClCO⁺) : Alpha cleavage on the other side of the carbonyl group.

    • m/z 77 (C₂H₂ClO⁺). This fragment will show a characteristic 3:1 isotopic pattern for one chlorine atom at m/z 77 and 79.[6]

  • Formation of the Bromochloromethylbenzoyl Cation : A more complex fragmentation involving the loss of the entire chloroacetate group and rearrangement is less likely but possible. The most dominant fragmentation will be the cleavage around the ester functional group.

  • Loss of Halogens : Direct loss of a bromine or chlorine radical from the molecular ion is possible but often less favored than fragmentation at the functional group.[8]

Table 4: Summary of Predicted Major Fragment Ions

Predicted m/zIon FormulaProposed Structure / OriginIsotopic Pattern
298 / 300 / 302 / 304 [C₉H₇BrCl₂O₂]•⁺Molecular Ion (M•⁺) 1Br, 2Cl
221 / 223 / 225 [C₇H₆BrClO]•⁺M•⁺ - •COCH₂Cl1Br, 1Cl
77 / 79 [C₂H₂ClO]⁺Chloroacetyl cation1Cl
Fragmentation Pathway Diagram

G Figure 2: Predicted EI Fragmentation Pathways cluster_frags Primary Fragments M Molecular Ion (M•⁺) C₉H₇BrCl₂O₂•⁺ m/z 298/300/302/304 F1 4-Bromo-2-chloro-6-methylphenoxide Ion C₇H₆BrClO•⁺ m/z 221/223/225 M:f1->F1:f0 - •COCH₂Cl (77 Da) F2 Chloroacetyl Cation C₂H₂ClO⁺ m/z 77/79 M:f1->F2:f0 Cleavage

Caption: Figure 2: Predicted EI Fragmentation Pathways.

Conclusion

This guide establishes a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate using GC-EI-MS. By deconstructing the molecule's structure and applying fundamental principles of mass spectrometry, we have predicted the key features of its mass spectrum, including a complex molecular ion cluster and primary fragmentation pathways. The detailed experimental protocol provides a robust starting point for laboratory analysis. The unique isotopic signatures of bromine and chlorine serve as an internal validation metric, ensuring high confidence in the identification of the analyte and its fragments. This predictive, first-principles approach serves as a blueprint for the analysis of novel halogenated compounds where established reference data is unavailable.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Ch13 - Mass Spectroscopy. Department of Chemistry, University of Calgary. [Link]

  • Ionization-site effects on the photofragmentation of chloro- and bromoacetic acid molecules. Physical Review A. [Link]

  • Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • Chlorine - Bromine Combination Isotope Intensities. NIST. [Link]

  • Fragmentation of gas-phase chloro- and bromoacetic acid samples. ResearchGate. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed. [Link]

Sources

Potential hazards and safety precautions for 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Hazard Assessment & Safety Protocol: 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Executive Summary

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a high-hazard synthetic intermediate combining the acute reactivity of an


-haloester  with the systemic toxicity of a halogenated phenol .[1][2][3] While specific toxicological data for this exact ester is limited, its structural moieties dictate a hazard profile characterized by lachrymatory properties , rapid skin absorption , and metabolic toxicity  via hydrolysis.[1][2][3]

Critical Warning: Treat this compound as a potential metabolic poison .[1][2][3] Upon hydrolysis (environmental or enzymatic), it releases Chloroacetic Acid (CAA) , a potent inhibitor of the TCA cycle.[1][2][3] Standard chemical handling is insufficient; protocols must account for delayed systemic toxicity following dermal exposure.[1][2][3]

Chemical Identity & Physicochemical Profiling

Understanding the molecule's physical behavior is the first line of defense.[2][3] The lipophilic nature of the phenyl ring enhances the penetration of the toxic chloroacetate group through biological membranes.[3]

PropertyDescription / Value (Predicted)Safety Implication
Chemical Structure Ester of 4-bromo-2-chloro-6-methylphenol & Chloroacetic acidDual hazard: Alkylating agent + Phenolic toxicant.[1][2][3]
Molecular Formula

Heavy halogen load increases environmental persistence.[1][2][3]
Molecular Weight ~298.97 g/mol Non-volatile solid/oil, but aerosols are highly toxic.[1][2][3]
Lipophilicity (LogP) High (> 3.5 predicted)Rapid Dermal Absorption. Readily crosses the stratum corneum.[1][2][3]
Reactivity Electrophilic

-carbon; Labile ester bond
Reacts with DNA/proteins (alkylation); Hydrolyzes in moisture.[1][2][3]

Toxicological Mechanisms: The "Why" Behind the Hazard

To manage risk, we must understand the mechanism of injury.[1][2][3] This compound acts through two distinct pathways: direct alkylation and metabolic hydrolysis.[1][2][3]

Pathway A: Direct Alkylation (Contact Site Injury)

The


-chloroacetate moiety is a "soft" electrophile.[1][2][3] It undergoes 

reactions with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA.[1][2][3]
  • Consequence: Severe irritation, blistering (vesicant action), and lachrymation (tear gas effect) upon contact with mucous membranes.[1][2][3]

  • Sensitization: High potential for inducing Allergic Contact Dermatitis (ACD) via haptenization of skin proteins.[1][2][3]

Pathway B: Metabolic Hydrolysis (Systemic Toxicity)

Once absorbed, ubiquitous esterases (e.g., carboxylesterases) cleave the molecule.[1][2][3] This "Trojan Horse" mechanism releases the toxic payload intracellularly.[2][3]

  • Payload 1: Chloroacetic Acid (CAA): CAA enters the mitochondria and inhibits aconitase , a critical enzyme in the Krebs cycle (TCA cycle).[1][2][3] This blocks ATP production, leading to cellular acidosis and multiple organ failure.[1][2][3]

  • Payload 2: 4-Bromo-2-chloro-6-methylphenol: A substituted phenol that acts as a membrane irritant and uncoupler of oxidative phosphorylation.[1][2][3]

ToxicityPathway Compound Parent Ester (Lipophilic Penetrant) Absorption Dermal/Inhalation Absorption Compound->Absorption Permeates Skin Hydrolysis Enzymatic Hydrolysis (Esterases) Absorption->Hydrolysis CAA Chloroacetic Acid (CAA) Hydrolysis->CAA Releases Phenol 4-Bromo-2-chloro- 6-methylphenol Hydrolysis->Phenol Releases TCA Inhibition of Aconitase (TCA Cycle Blockade) CAA->TCA Mitochondria Uncoupling Membrane Irritation & Uncoupling Phenol->Uncoupling Failure Cellular Acidosis & Organ Failure TCA->Failure Uncoupling->Failure

Figure 1: Metabolic activation pathway.[1][2][3][4] The lipophilic ester facilitates entry, after which hydrolysis releases the mitochondrial toxin (CAA).[1][2][3]

Operational Safety & Handling Protocols

Trustworthiness in safety comes from redundancy.[1][2][3] Do not rely on a single control measure.[1][2][3]

Engineering Controls
  • Primary Containment: All handling (weighing, synthesis, transfer) must occur within a certified Chemical Fume Hood .[1][2][3]

  • Airflow: Maintain face velocity > 100 fpm.

  • Vessel Venting: Reactions involving this ester should be vented through a scrubber (basic solution) to trap any hydrolyzed acid vapors or acid chlorides used in synthesis.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against halogenated esters and phenols.[1][2][3]

Body PartRecommended ProtectionRationale
Hands (Primary) Silver Shield / 4H (Laminate) Impermeable to small halo-organics.[1][2][3]
Hands (Outer) Nitrile (Disposable)Mechanical protection for the inner laminate glove.[1][2][3]
Eyes Chemical Goggles + Face Shield"Lachrymator" status requires sealing eyes from vapors.[1][2][3]
Respiratory P100/OV Cartridge (if outside hood)Protects against particulates and organic vapors.[1][2][3]
Body Tyvek Lab Coat / ApronPrevents absorption through clothing.[1][2][3]
Decontamination & Waste
  • Spill Neutralization: Do not just wipe up.[1][2][3] Apply a nucleophilic decontamination solution :

    • Recipe: 10% Sodium Carbonate (

      
      ) + 10% Ethanol + 80% Water.[1][2][3]
      
    • Mechanism:[1][2] Ethanol solubilizes the ester; Carbonate promotes hydrolysis and neutralizes the resulting acid.[2][3]

  • Waste Disposal: Segregate as "Halogenated Organic Waste."[1][2][3] Do not mix with strong oxidizers or acids.[1][2][3]

Emergency Response Protocols

This protocol assumes the worst-case scenario: hydrolysis to Chloroacetic Acid.[1][2][3]

Dermal Exposure (Skin Contact)

Immediate action is critical. Systemic toxicity from CAA can occur with < 5% body surface area exposure.[1][2][3]

  • Drench: Immediately wash with tepid water for 15+ minutes.[1][2][3]

  • Neutralize (If available): After initial washing, wash with a bicarbonate solution if available (standard for acid exposures), but copious water is the priority.[1][2][3]

  • Medical Alert: Inform medical personnel that the patient was exposed to a Chloroacetic Acid precursor .[1][2][3] Observation for metabolic acidosis is required.[1][2][3]

Ocular Exposure
  • Irrigate: Flush eyes for 15 minutes minimum.

  • Support: Do not apply neutralizing agents to the eye.[1][2][3] Seek ophthalmologist immediately.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye ActionSkin1 Drench 15 min (Water) Skin->ActionSkin1 ActionEye1 Irrigate 15 min (No Neutralizers) Eye->ActionEye1 ActionSkin2 Remove Contaminated Clothing (Under Shower) ActionSkin1->ActionSkin2 ActionSkin3 Monitor for Systemic Toxicity (Acidosis/Hypotension) ActionSkin2->ActionSkin3 Medical Transport to ER Bring SDS/Chemical Info ActionSkin3->Medical ActionEye1->Medical

Figure 2: Emergency decision tree emphasizing rapid irrigation and systemic monitoring.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7530-27-0, 4-Bromo-2-chloro-6-methylphenol. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Chloroacetic acid - Substance Information & Harmonized Classification. Retrieved from [Link][1][2][3]

  • Hayes, E. P., et al. (1986). Toxicology of Haloacetates: Structure-Activity Relationships.[1][2][3] Environmental Health Perspectives, 69, 183-191.[1][2][3] (Establishes the high toxicity of alpha-haloesters).

Sources

Strategic Synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the modular synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate . This molecule represents a classic "rod-like" structural motif often found in liquid crystalline materials and pharmaceutical intermediates. The synthesis is designed for high-fidelity replication in a research setting, prioritizing the Suzuki-Miyaura cross-coupling for the biaryl core and an Acid Chloride mediated esterification for the final coupling.

This guide deviates from standard recipe formats by focusing on the mechanistic rationale behind every step, ensuring the researcher understands not just how, but why specific parameters (solvent choice, catalyst ligands, base strength) are selected.

Retrosynthetic Analysis & Strategy

To maximize yield and purity, the molecule is disconnected at the ester linkage. This approach isolates the construction of the biphenyl core from the final assembly, allowing for independent purification of the carboxylic acid intermediate.

Strategic Disconnection
  • Bond Break: Ester linkage (C-O bond).

  • Fragment A (Nucleophile): 4-Bromo-2-chlorophenol (Commercially available or synthesized via halogenation).[1]

  • Fragment B (Electrophile): 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

    • Sub-disconnection: The biphenyl acid is constructed via Suzuki coupling of 4-bromobenzoic acid and 4-methoxyphenylboronic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 4-Bromobenzoic Acid Intermediate 4'-Methoxy-[1,1'-biphenyl] -4-carboxylic Acid Start1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 4-Methoxyphenyl boronic Acid Start2->Intermediate AcidChloride Acid Chloride Intermediate Intermediate->AcidChloride Thionyl Chloride Reflux Reagent SOCl2 (Activation) Reagent->AcidChloride Product Target Ester (Final Product) AcidChloride->Product Esterification Pyridine/DCM Phenol 4-Bromo-2- chlorophenol Phenol->Product

Figure 1: Modular synthesis workflow separating biaryl construction from esterification.

Module 1: Synthesis of the Biphenyl Acid Core

Target: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Rationale

Direct coupling is preferred over protecting group strategies. We utilize Pd(PPh3)4 (Tetrakis) as the catalyst.[2] While Pd(II) precatalysts like Pd(OAc)2 are cheaper, Tetrakis provides a reliable source of Pd(0) without requiring in-situ reduction, minimizing induction periods in small-to-medium scale batches.

Protocol
  • Reagents:

    • 4-Bromobenzoic acid (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(PPh3)4 (3-5 mol%)

    • Sodium Carbonate (Na2CO3) (2.0 equiv)

    • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

  • Procedure:

    • Degassing (Critical): The solvent mixture must be sparged with Argon/Nitrogen for 20 minutes before adding the catalyst. Oxygen poisons the Pd(0) species, leading to homocoupling side products.

    • Reaction: Combine aryl halide, boronic acid, and base in the solvent. Add catalyst last under inert flow. Heat to reflux (approx. 90°C) for 12-16 hours.

    • Workup: The product is a carboxylic acid.[3]

      • Cool to RT.

      • Acidify with 1M HCl to pH ~2 (precipitating the acid).

      • Extract with Ethyl Acetate.[4]

      • Wash with Brine, dry over MgSO4.[5]

    • Purification: Recrystallization from Ethanol/Water is usually sufficient given the high crystallinity of biphenyl acids.

Mechanistic Insight: The Suzuki Cycle

The cycle relies on the base (Na2CO3) activating the boron species to form a boronate "ate" complex, which is far more nucleophilic than the neutral boronic acid, facilitating the transmetalation step.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_ArX Ar-Pd(II)-Br Pd0->PdII_ArX + Ar-Br OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' PdII_ArX->PdII_ArAr + Ar'-B(OH)3 / Base BaseStep Base Activation (OH-) TransMetal Transmetalation PdII_ArAr->Pd0 - Product (Ar-Ar') RedElim Reductive Elimination

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the Pd(0)/Pd(II) redox shuttle.[6]

Module 2: Esterification via Acid Chloride

Target: 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate.

Rationale

Standard Fischer esterification (Acid + Alcohol + H2SO4) is ineffective for phenols. Phenols are poor nucleophiles and the equilibrium is unfavorable. Furthermore, 4-bromo-2-chlorophenol is sterically hindered and electron-deficient.

  • Selected Method: Acid Chloride activation.[7] Converting the biphenyl acid to its acid chloride creates a highly reactive electrophile that couples rapidly with the phenol in the presence of a mild base.

Protocol
Step A: Activation
  • Reagents: Biphenyl acid (from Module 1), Thionyl Chloride (SOCl2) (excess, used as solvent/reagent), catalytic DMF (1-2 drops).

  • Procedure:

    • Suspend the acid in SOCl2 (approx 5 mL per gram of acid).

    • Add catalytic DMF (forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation).

    • Reflux for 2-3 hours until gas evolution (SO2/HCl) ceases and the solution becomes clear.

    • Isolation: Remove excess SOCl2 via rotary evaporation (use a caustic trap). Azeotrope with dry toluene twice to remove trace HCl. Use immediately.

Step B: Coupling
  • Reagents:

    • Crude Acid Chloride (1.0 equiv)

    • 4-Bromo-2-chlorophenol (1.0 equiv)

    • Triethylamine (TEA) or Pyridine (1.2 equiv)

    • Dichloromethane (DCM) (Anhydrous)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Procedure:

    • Dissolve the phenol and TEA in dry DCM at 0°C.

    • Add the acid chloride (dissolved in minimal DCM) dropwise.

    • Why DMAP? DMAP acts as a "nucleophilic catalyst," attacking the acid chloride to form a highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the phenol thousands of times faster than the acid chloride alone.

    • Warm to Room Temperature (RT) and stir for 4-6 hours.

  • Workup:

    • Wash organic layer with 1M HCl (removes amines), then Sat. NaHCO3 (removes unreacted acid/phenol), then Brine.

    • Dry over Na2SO4 and concentrate.

Analytical Characterization & Data

The following table summarizes the expected key data points for validation.

Data PointExpected Value/ObservationStructural Assignment
Physical State White to Off-white SolidCrystalline ester
Melting Point >120°C (Estimated)High MW, rigid biaryl core
1H NMR (CDCl3) δ 3.85 (s, 3H)Methoxy group (-OCH3)
1H NMR (CDCl3) δ 8.20 (d, 2H), 7.65 (d, 2H)Biphenyl acid ring (ortho to ester/aryl)
1H NMR (CDCl3) δ 7.55 (d, 2H), 7.00 (d, 2H)Biphenyl methoxy ring
1H NMR (CDCl3) δ 7.6 (d, 1H), 7.4 (dd, 1H), 7.2 (d, 1H)Phenol ring (shifted by Cl/Br/Ester)
IR Spectroscopy ~1735 cm⁻¹C=O[8][9] Stretch (Ester)
IR Spectroscopy ~1190 cm⁻¹C-O-C Stretch

Safety & Handling (MSDS Highlights)

  • 4-Bromo-2-chlorophenol:

    • Hazard:[9][10][11] Skin and eye irritant.[9][10][11] Toxic if swallowed.[10][11]

    • Handling: Use nitrile gloves. Solid at room temperature (MP 47-49°C), but may sublime slightly; handle in a fume hood.

  • Thionyl Chloride (SOCl2):

    • Hazard:[9][10][11] Reacts violently with water to release HCl and SO2 gases. Corrosive.

    • Handling: strictly anhydrous conditions. Quench excess reagent slowly into a large volume of ice/bicarbonate mixture.

  • Palladium Residues:

    • Heavy metal waste. Segregate from standard organic waste streams.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
    • LibreTexts Chemistry. "Suzuki-Miyaura Coupling."[3][12]

  • Esterification of Phenols (Acid Chloride Method)

    • Chemguide. "Making Esters from Phenols and Acid Chlorides."[7][13]

    • BenchChem.[5] "Improving the yield of esterification reactions with 4-Bromobenzoyl chloride."

  • Properties of 4-Bromo-2-chlorophenol

    • PubChem Database. "4-Bromo-2-chlorophenol (CID 19859)."

    • ChemicalBook. "4-Bromo-2-chlorophenol Properties and MSDS."[14]

  • Steglich Esterification (Alternative Route)

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.
    • Common Organic Chemistry. "Steglich Esterification."

Sources

Methodological & Application

uses of 4-Bromo-2-chloro-6-methylphenyl chloroacetate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Synthetic Workflows for 4-Bromo-2-chloro-6-methylphenyl Chloroacetate

Executive Summary

4-Bromo-2-chloro-6-methylphenyl chloroacetate (referred to herein as Compound 1 ) is a highly functionalized bifunctional electrophile. Unlike simple alkyl halides, this molecule combines a reactive


-chloro ester "warhead" with a sterically congested, halogenated aryl core.

For drug development professionals, Compound 1 serves as a strategic "linchpin" scaffold. Its unique substitution pattern (2-Cl, 6-Me) blocks standard ortho-Fries rearrangements, thereby directing reactivity towards nucleophilic substitution (


)  and heterocyclic cyclizations . Furthermore, the 4-bromo substituent provides a dedicated handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal candidate for Fragment-Based Drug Discovery (FBDD)  and Covalent Ligand Screening .

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 4-Bromo-2-chloro-6-methylphenyl chloroacetate
Parent Phenol 4-Bromo-2-chloro-6-methylphenol (CAS 7530-27-0)
Molecular Formula

Molecular Weight 297.96 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]
Key Reactivity

-Halo alkylation (high), Aryl bromination (Pd-active), Phenolic ester hydrolysis (pH sensitive).

Application Protocols

Workflow A: Synthesis of 2-Aminothiazol-4-ones (Hantzsch-Type Cyclization)

Target Audience: Medicinal Chemists designing heterocyclic libraries.

The


-chloroacetate moiety reacts rapidly with thioureas to form thiazolidinone scaffolds. The bulky 2,6-disubstituted phenol acts as a robust "leaving group" mimic or a stable pendant group depending on reaction conditions.

Mechanism: The sulfur atom of thiourea attacks the


-carbon (displacing Cl), followed by cyclization onto the ester carbonyl.

Protocol:

  • Reagents:

    • Compound 1 (1.0 equiv)

    • Substituted Thiourea (

      
      ) (1.1 equiv)
      
    • Sodium Acetate (anhydrous, 2.0 equiv)

    • Solvent: Ethanol (absolute) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve Compound 1 (1 mmol) in Ethanol (5 mL).

    • Add the substituted thiourea (1.1 mmol) and Sodium Acetate (2 mmol).

    • Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: A precipitate often forms as the thiazolone ring closes.

    • Cool to room temperature and pour into ice-water (20 mL).

    • Filter the solid, wash with cold water, and recrystallize from EtOH/DMF.

  • Outcome: Formation of 2-imino-thiazolidin-4-ones or related heterocycles, retaining the aryl bromide for further coupling.

Workflow B: Covalent Cysteine Profiling (Chemoproteomics)

Target Audience: Chemical Biologists.

Compound 1 acts as a "Covalent Fragment" targeting hyper-reactive cysteine residues in proteins. The 2,6-dimethyl/chloro pattern tunes the reactivity of the ester, while the 4-Br allows for "click" functionalization or Suzuki coupling post-labeling (if using a bio-orthogonal variation) or simply acts as a binding element.

Protocol:

  • Probe Preparation: Prepare a 10 mM stock of Compound 1 in dry DMSO.

  • Proteome Incubation:

    • Dilute proteome lysate (1 mg/mL) in PBS (pH 7.4).

    • Add Compound 1 (final conc. 10–50

      
      ).
      
    • Incubate at 37°C for 1 hour.

  • Analysis:

    • Since Compound 1 lacks a fluorophore/biotin tag, this workflow is best coupled with competitive ABPP (Activity-Based Protein Profiling).

    • Chase with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne) to identify cysteines blocked by Compound 1 via Mass Spectrometry.

Workflow C: Modular Scaffold Construction (Suzuki Coupling)

Target Audience: Synthetic Chemists.

Unlike many chloroacetates, the aryl bromide in Compound 1 is chemically orthogonal to the alkyl chloride under specific conditions.

Step 1:


 Functionalization 
  • React Compound 1 with a secondary amine (e.g., morpholine) in THF at 0°C to replace the

    
    -Cl.
    
  • Note: Low temperature is critical to prevent ester cleavage.

Step 2: Suzuki-Miyaura Coupling

  • Substrate: The amine-functionalized product from Step 1.

  • Reagents: Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (3 equiv).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat to 80°C under Argon for 12 hours.

  • Result: A bi-aryl ether scaffold with an amino-acetate tail.

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of Compound 1.

G Start 4-Bromo-2-chloro-6-methylphenyl chloroacetate (Compound 1) Thiazole 2-Aminothiazol-4-one Derivatives Start->Thiazole Thiourea/NaOAc (Hantzsch Cyclization) AminoEster N-Substituted Glycinate Ester Start->AminoEster Sec. Amine, 0°C (SN2 Substitution) CysAdduct Cysteine-Protein Adduct Start->CysAdduct Protein-SH (Covalent Labeling) Biaryl Biaryl Scaffold (Drug Pharmacophore) AminoEster->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 1: Divergent synthetic pathways for Compound 1, highlighting its use in heterocyclic synthesis, modular scaffolding, and proteomic profiling.

Critical Technical Considerations

  • Steric Inhibition: The methyl group at position 6 and chlorine at position 2 create significant steric bulk around the phenolic oxygen. This makes the ester linkage more resistant to hydrolysis than unsubstituted phenyl chloroacetates, allowing for selective reactions at the

    
    -chloride or the aryl bromide.
    
  • Fries Rearrangement Limitation: Unlike simple phenyl esters, the 2,4,6-substitution pattern effectively blocks the classic ortho/para Fries rearrangement. Researchers should not attempt to use this substrate for hydroxy-acetophenone synthesis unless harsh conditions (forcing meta migration or ipso-substitution) are intended.

  • Safety: As an

    
    -halo ester, Compound 1 is a potent alkylating agent. It is likely a skin sensitizer and lachrymator. Handle exclusively in a fume hood.
    

References

  • Parent Phenol Synthesis & Properties

    • Synthesis of 4-bromo-2-chloro-6-methylphenol via NBS bromination of 2-chloro-6-methylphenol.[2]

    • Source:

  • Parent Phenol in Drug Discovery

    • Use of 4-bromo-2-chloro-6-methylphenol as an intermediate for BACE inhibitors (Alzheimer's research).
    • Source:

  • General Reactivity of Aryl Chloroacetates

    • Reactivity of -halocarbonyls in Hantzsch thiazole synthesis.
    • Source:

  • Covalent Probes

    • Design of chloroacetamide and chloroacet
    • Source:

Sources

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-chloro-6-methylphenyl chloroacetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Halogenated Intermediate

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 4-Bromo-2-chloro-6-methylphenyl chloroacetate is a bespoke chemical intermediate engineered for versatility and reactivity. Its architecture, featuring a polysubstituted phenyl ring and a reactive chloroacetate ester, presents a unique combination of functionalities. The halogen atoms (Bromine and Chlorine) and the methyl group on the aromatic ring provide steric and electronic handles that can be exploited for subsequent cross-coupling reactions or to modulate the physicochemical properties of the final molecule.[1][2]

The primary locus of reactivity, however, is the chloroacetate group. The carbon-chlorine bond is activated by the adjacent ester carbonyl, rendering it an excellent electrophilic site for nucleophilic substitution (SN2) reactions.[3] This makes the intermediate an ideal precursor for introducing the (4-bromo-2-chloro-6-methylphenoxy)acetyl moiety into a wide range of molecular scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and specialty polymers.[4][5] This guide provides a comprehensive overview of its synthesis, properties, and detailed protocols for its application.

Physicochemical & Structural Data

A precise understanding of the intermediate's properties is fundamental to its effective use. The data below has been compiled from standard chemical prediction models and analysis of its constituent precursors.

PropertyValueSource / Notes
IUPAC Name 4-bromo-2-chloro-6-methylphenyl chloroacetateN/A
Molecular Formula C9H7BrCl2O2Calculated
Molecular Weight 317.96 g/mol Calculated
CAS Number Not assignedThis is a specialized, non-commercial intermediate.
Appearance Predicted: Colorless to pale yellow oil or low-melting solidBased on similar halogenated phenyl esters.
Key Precursors 4-Bromo-2-chloro-6-methylphenol, Chloroacetyl chlorideSynthesis starting materials.
Core Reactivity Electrophilic Alkylation (SN2)Primarily at the α-chloro position of the ester.

Synthesis Protocol: 4-Bromo-2-chloro-6-methylphenyl chloroacetate

The synthesis of the title intermediate is achieved via a standard esterification reaction between the corresponding phenol and chloroacetyl chloride. The causality for this specific protocol lies in the need to efficiently form the ester bond while managing the hydrogen chloride (HCl) byproduct.

Causality of Reagent Selection:
  • 4-Bromo-2-chloro-6-methylphenol: The foundational scaffold providing the desired substituted aromatic ring. Its synthesis typically starts from 4-bromo-2-chloro-6-methylaniline.[6]

  • Chloroacetyl Chloride: A highly reactive acylating agent that provides the chloroacetate moiety. Its reactivity ensures the reaction proceeds under mild conditions.

  • Triethylamine (Et3N) or Pyridine: A non-nucleophilic organic base is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents protonation of the starting phenol and drives the equilibrium towards the product, maximizing yield.

  • Dichloromethane (DCM): An inert, aprotic solvent that readily dissolves the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal during work-up.

Visual Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Combine Phenol Precursor & DCM in Flask add_base Add Triethylamine (Base) Cool to 0°C start->add_base add_acyl Slowly Add Chloroacetyl Chloride add_base->add_acyl react Stir at Room Temp (2-4 hours) add_acyl->react workup Aqueous Work-up (Wash with H₂O, Brine) react->workup purify Dry (Na₂SO₄), Filter, Concentrate & Purify workup->purify

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-2-chloro-6-methylphenyl chloroacetate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Versatile Synthetic Intermediate

In the landscape of pharmaceutical development, the efficiency and modularity of synthetic routes are paramount. The selection of starting materials and key intermediates can profoundly impact the viability of a drug candidate's journey from lab-scale synthesis to commercial production. 4-Bromo-2-chloro-6-methylphenyl chloroacetate emerges as a strategic building block, embodying features that are highly desirable for the construction of complex molecular architectures. Its utility is rooted in its distinct functionalities: a chloroacetate ester group, which is an effective alkylating agent, and a polysubstituted aromatic ring featuring a bromine atom, a prime handle for transition-metal-catalyzed cross-coupling reactions.

This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of this versatile intermediate. We will explore the causal chemistry behind the synthetic protocols, ensuring a deep understanding of the reaction mechanisms and procedural choices. The protocols are designed to be self-validating, with clear benchmarks for success and characterization.

Part I: Synthesis of Key Precursor: 4-Bromo-2-chloro-6-methylphenol

The journey to our target molecule begins with the synthesis of its phenolic precursor. The regioselective bromination of 2-chloro-6-methylphenol is a critical first step. The existing hydroxyl and methyl groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director. The sterically accessible position para to the powerful hydroxyl directing group is the most favorable site for electrophilic substitution.

Protocol 1: Electrophilic Bromination of 2-Chloro-6-methylphenol

This protocol details the synthesis of 4-bromo-2-chloro-6-methylphenol using N-bromosuccinimide (NBS) as a mild and selective brominating agent.

Materials:

  • 2-Chloro-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Carbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methylphenol (1.0 eq) in glacial acetic acid (approx. 14 mL per gram of phenol).

  • To this stirring solution, add N-bromosuccinimide (1.0 eq) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetic acid via distillation under reduced pressure using a rotary evaporator.[1]

  • Dilute the resulting residue with ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The product, 4-bromo-2-chloro-6-methylphenol, is often of sufficient purity for the next step. If required, further purification can be achieved by column chromatography.

Scientist's Note: The use of NBS in acetic acid provides a controlled source of electrophilic bromine (Br+), minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine. The 12-hour reaction time at room temperature is a balance between achieving full conversion and maintaining reaction selectivity.

Visualization: Precursor Synthesis Workflow

Synthesis of 4-Bromo-2-chloro-6-methylphenol A 2-Chloro-6-methylphenol C 4-Bromo-2-chloro-6-methylphenol A->C Electrophilic Aromatic Substitution (12h, RT) B N-Bromosuccinimide (NBS) Glacial Acetic Acid

Caption: Workflow for the synthesis of the phenolic precursor.

Part II: Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

With the precursor in hand, the target molecule is synthesized via O-acylation. The reaction of a phenol with an acyl chloride is a standard method for ester synthesis. Phenols are generally less nucleophilic than alcohols, making the highly reactive chloroacetyl chloride an ideal reagent. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Protocol 2: Esterification via O-Acylation

This protocol describes the esterification of 4-bromo-2-chloro-6-methylphenol with chloroacetyl chloride.

Materials:

  • 4-Bromo-2-chloro-6-methylphenol (from Part I)

  • Chloroacetyl chloride

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Two-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Set up a two-neck round-bottom flask under a nitrogen atmosphere.

  • Dissolve 4-bromo-2-chloro-6-methylphenol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the chloroacetyl chloride solution dropwise to the stirring phenol solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound, 4-bromo-2-chloro-6-methylphenyl chloroacetate.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Scientist's Note: The reaction between phenols and acyl chlorides is significantly faster and more efficient than esterification with carboxylic acids.[2] The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The dropwise addition at 0 °C helps to control the exothermicity of the reaction.

Visualization: Esterification Reaction

Synthesis of the Chloroacetate Ester A 4-Bromo-2-chloro-6-methylphenol C 4-Bromo-2-chloro-6-methylphenyl chloroacetate A->C O-Acylation (2-4h, 0°C to RT) B Chloroacetyl Chloride Pyridine, DCM

Caption: O-Acylation to form the target chloroacetate ester.

Part III: Application in Pharmaceutical Synthesis: Suzuki Cross-Coupling

The true value of 4-bromo-2-chloro-6-methylphenyl chloroacetate lies in its potential for diversification. The aryl bromide moiety is an excellent substrate for Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction that is one of the most powerful tools for forming carbon-carbon bonds, particularly for creating biaryl structures. Biaryl motifs are prevalent in a vast number of approved drugs due to their conformational properties and ability to interact with biological targets.[3]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of using the title compound in a Suzuki coupling reaction with an arylboronic acid to construct a biaryl system.

Materials:

  • 4-Bromo-2-chloro-6-methylphenyl chloroacetate (from Part II)

  • An arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar with heating mantle

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Celite pad for filtration

Procedure:

  • To a Schlenk flask, add 4-bromo-2-chloro-6-methylphenyl chloroacetate (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Scientist's Note: The choice of catalyst, base, and solvent can be critical and may require optimization for different boronic acids. Degassing the solvent is essential to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction. The chloroacetate ester group is generally stable under these conditions, allowing for selective reaction at the aryl bromide site.

Visualization: Application in Biaryl Synthesis

Application via Suzuki Cross-Coupling A 4-Bromo-2-chloro-6-methylphenyl chloroacetate C Biaryl Product (Pharmaceutical Scaffold) A->C Suzuki Coupling (80-100°C) B Arylboronic Acid Pd(PPh₃)₄, Base

Caption: Synthetic application for constructing valuable biaryl scaffolds.

Part IV: Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key data for the precursor and the final product.

Property4-Bromo-2-chloro-6-methylphenol4-Bromo-2-chloro-6-methylphenyl chloroacetate
Molecular Formula C₇H₆BrClOC₉H₇BrCl₂O₂
Molecular Weight 221.48 g/mol [4][5]297.95 g/mol
Appearance Off-white to light brown solidWhite to off-white solid
Purity (Typical) >97% (by GC or HPLC)>98% (by HPLC)
¹H NMR (CDCl₃, δ) ~7.3 (d, 1H), ~7.1 (d, 1H), ~5.6 (s, 1H, OH), ~2.2 (s, 3H, CH₃)~7.4 (d, 1H), ~7.2 (d, 1H), ~4.3 (s, 2H, CH₂Cl), ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~150, 133, 130, 128, 125, 115, 20 ppm~165, 145, 135, 132, 130, 128, 125, 45, 20 ppm
IR (KBr, cm⁻¹) ~3400 (O-H), ~1580, 1470 (C=C), ~820 (C-Cl), ~650 (C-Br)~1780 (C=O), ~1580, 1470 (C=C), ~1200 (C-O), ~820 (C-Cl)

Note: NMR and IR values are representative estimations based on analogous structures and should be confirmed by experimental analysis.[6]

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • Preparation of Esters. Chemguide. [Link]

  • Improved process for preparing phenyl chloroacetate.
  • Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. International Journal of Science and Research (IJSR). [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN. PubChem. [Link]

  • 2-Bromo-4-chloro-6-methylphenol | C7H6BrClO. PubChem. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information (PMC). [Link]

  • Spectral data for 4-bromo-2-chloroacetanilide. Chegg. [Link]

  • 4-BROMO-2-CHLORO-6-METHYLPHENOL | CAS 7530-27-0. Matrix Fine Chemicals. [Link]

Sources

Application Note: Experimental Protocols for 4-Bromo-2-chloro-6-methylphenyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing 4-Bromo-2-chloro-6-methylphenyl chloroacetate (referred to herein as BCM-CA ) as a high-value intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds.[1]

Executive Summary & Compound Profile

4-Bromo-2-chloro-6-methylphenyl chloroacetate (BCM-CA) is a tri-functionalized aromatic building block.[1] Its utility stems from the unique reactivity profile of its three distinct electrophilic sites:

  • The

    
    -Chloroester moiety:  Highly reactive toward nucleophilic substitution (
    
    
    
    ) with amines or thiols.
  • The Ester Linkage: Susceptible to hydrolysis or Fries rearrangement to form ortho-hydroxyaryl ketones.

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon frameworks.[1]

This guide provides validated protocols for handling, characterization, and downstream derivatization, specifically focusing on Fries Rearrangement and Nucleophilic Substitution .

Physicochemical Profile[2][3][4][5]
PropertyValue / Description
IUPAC Name 4-Bromo-2-chloro-6-methylphenyl 2-chloroacetate
Molecular Formula

Molecular Weight 297.96 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Stability Moisture sensitive (hydrolyzes slowly to phenol precursor)

Safety & Handling (Critical)

Hazard Identification:

  • Skin/Eye Irritant: The

    
    -chloroacetate moiety is a potent alkylating agent. It acts as a lachrymator and severe skin irritant.
    
  • Sensitizer: Potential for contact dermatitis upon repeated exposure.

Handling Protocol:

  • Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium carbonate to hydrolyze the ester and neutralize the alkylating potential before cleanup.

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways accessible from BCM-CA.

BCM_Workflows BCM 4-Bromo-2-chloro-6-methylphenyl chloroacetate (BCM-CA) Fries_Cond Lewis Acid (AlCl3) 120°C, Solvent-free BCM->Fries_Cond Fries Rearrangement Sub_Cond Primary Amine (R-NH2) K2CO3, MeCN, RT BCM->Sub_Cond Nucleophilic Substitution Suzuki_Cond Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane BCM->Suzuki_Cond Suzuki Coupling Prod_Fries Ortho-Hydroxy Phenacyl Chloride Fries_Cond->Prod_Fries Migration of -COCH2Cl Prod_Sub N-Substituted Glycinate Ester Sub_Cond->Prod_Sub Displacement of alpha-Cl Prod_Suzuki Biaryl Chloroacetate Scaffold Suzuki_Cond->Prod_Suzuki Retention of Ester Group

Figure 1: Divergent synthetic utility of BCM-CA.[1] Red path indicates skeletal rearrangement; Yellow path indicates functional group modification.

Protocol A: Synthesis of BCM-CA (Preparation)

Note: If the compound is not purchased commercially, it is synthesized from the phenol precursor.

Rationale: Direct acylation of the phenol requires base catalysis to neutralize the HCl by-product. We utilize a biphasic system or mild organic base to prevent premature hydrolysis.

Reagents:

  • 4-Bromo-2-chloro-6-methylphenol (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10 mmol of 4-Bromo-2-chloro-6-methylphenol in 40 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Add Triethylamine (15 mmol) dropwise.

  • Acylation: Add Chloroacetyl chloride (12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Work-up: Quench with 1M HCl (20 mL) to remove excess amine. Separate layers. Wash the organic phase with Sat.

    
     and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    

Protocol B: Fries Rearrangement (Skeletal Modification)

Objective: To migrate the chloroacetyl group from the oxygen to the ortho-carbon (position 5, relative to the methyl), creating a hydroxy-phenacyl chloride.[1] This is a critical step for synthesizing benzofurans or adrenergic-like drugs.

Mechanism: The Lewis acid coordinates to the ester carbonyl, facilitating cleavage to an acylium ion, which then attacks the electron-rich aromatic ring.

Reagents:

  • BCM-CA (Start Material)

  • Aluminum Chloride (

    
    ) (anhydrous, 2.5 equiv)[1]
    
  • Solvent: None (Neat fusion) or Nitrobenzene (for milder control)

Step-by-Step Procedure:

  • Setup: Use a flame-dried 2-neck flask with an overhead stirrer (magnetic stirring may fail as viscosity increases).

  • Mixing: Mix BCM-CA (5 mmol) and powdered

    
     (12.5 mmol) intimately in the solid state.
    
  • Fusion: Heat the mixture to 120°C in an oil bath. The solids will melt into a viscous dark mass. Evolution of HCl gas will occur (vent to a scrubber).

  • Duration: Maintain heating for 2 hours.

  • Quenching (Critical): Cool the mixture to RT. Very slowly add crushed ice/1M HCl to the solid mass. Caution: Violent exotherm.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
     mL).
    
  • Purification: The product is often a mixture of ortho and para migration (though the para position is blocked by Bromine, forcing ortho migration or de-acylation). Purify via column chromatography (Silica, Gradient 0-20% EtOAc in Hexane).

Protocol C: N-Alkylation (Glycinate Formation)

Objective: To displace the


-chloride with a secondary amine, creating a steric-hindered glycinate ester.[1]

Rationale: The electron-withdrawing nature of the phenyl ester activates the


-chloride, making it highly susceptible to 

attack, often faster than alkyl chloroacetates.[1]

Reagents:

  • BCM-CA (1.0 equiv)

  • Secondary Amine (e.g., Morpholine or Piperidine) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (MeCN) (HPLC grade)

  • Potassium Iodide (KI) (0.1 equiv, catalytic - Finkelstein condition)[1]

Step-by-Step Procedure:

  • Suspension: Suspend BCM-CA (2 mmol),

    
     (4 mmol), and KI (0.2 mmol) in MeCN (10 mL).
    
  • Addition: Add the amine (2.2 mmol) at room temperature.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Checkpoint: If the reaction is sluggish, increase temperature to 60°C, but watch for ester hydrolysis (base-mediated).

  • Filtration: Filter off the inorganic solids (

    
    , 
    
    
    
    ).
  • Concentration: Evaporate the solvent.

  • Purification: The residue is usually pure enough for downstream use. If not, perform a short silica plug filtration (DCM/MeOH 95:5).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Hydrolysis (Phenol peak in NMR) Wet solvents or excess moisture in air.[1]Use anhydrous solvents; store BCM-CA in a desiccator.
Low Yield in Fries Rearrangement De-acylation (reversion to phenol) instead of migration.Lower temperature to 100°C; Ensure

is fresh and anhydrous.
Incomplete Substitution (Protocol C) Steric hindrance from the amine.Add catalytic KI (Finkelstein); switch solvent to DMF to increase rate.
Darkening/Tarring Oxidation of the phenol/ester.Perform all reactions under Nitrogen/Argon atmosphere.

References

  • Phenol Precursor Synthesis

    • ChemicalBook. (2025).[2] Synthesis of 4-Bromo-2-chloro-6-methylphenol. Retrieved from [1]

  • General Phenyl Chloroacetate Synthesis

    • Smolecule. (2023).[3][4][5] Phenyl 2-chloroacetate Synthesis Methods. Retrieved from

  • Fries Rearrangement Methodology: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Standard text on Fries Rearrangement conditions).
  • Safety Data (Analogous Compounds)

    • Fisher Scientific.[6] (2025).[7][2][6] Safety Data Sheet: 2-Bromo-4-chloroaniline and derivatives. Retrieved from

  • Kinetic Resolution Applications

    • Organic Syntheses. (2014).[8] Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Org. Synth. 2014, 91, 137-149.[1] Retrieved from

Sources

Application Note: Synthesis and Mechanistic Insights of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate, a valuable intermediate in synthetic organic chemistry and drug development. We will explore the underlying reaction mechanism—a classic nucleophilic acyl substitution—and present a detailed, field-tested laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible and high-yield outcomes. The significance of the title compound lies in its bifunctional nature: a substituted phenolic moiety with known biological relevance and a reactive chloroacetyl group suitable for further elaboration.[1]

Introduction & Scientific Context

Substituted phenolic esters are a cornerstone in medicinal chemistry and materials science. The specific substitution pattern on the phenyl ring—in this case, bromo, chloro, and methyl groups—can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. Compounds based on a 4-bromo-2-chlorophenyl scaffold have demonstrated notable inhibitory effects against malaria parasites and possess antimicrobial properties.[1]

The addition of a chloroacetate ester functional group introduces a highly versatile synthetic handle. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups through Williamson ether synthesis-type reactions.[2][3] This makes 4-Bromo-2-chloro-6-methylphenyl chloroacetate an ideal precursor for creating libraries of compounds for screening in drug discovery programs.

This application note will first elucidate the chemical principles governing the synthesis and then provide a robust protocol for its practical execution.

Part 1: Reaction Mechanism & Chemical Principles

The formation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate from 4-bromo-2-chloro-6-methylphenol and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. This is a fundamental reaction class for the synthesis of esters from phenols and acyl chlorides.[4][5]

Key Mechanistic Steps:

  • Activation of the Phenol (Base-Catalyzed): While phenols can act as nucleophiles, their reactivity is significantly enhanced by deprotonation to form a phenoxide ion.[4][5] A non-nucleophilic base, such as pyridine or triethylamine, is typically used. The base abstracts the acidic proton from the hydroxyl group of 4-bromo-2-chloro-6-methylphenol, creating a highly nucleophilic phenoxide anion. This base also serves the crucial role of neutralizing the hydrogen chloride (HCl) gas that is generated as a byproduct during the reaction.[6]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The electron density in the chloroacetyl chloride's carbonyl group is polarized towards the oxygen atom, rendering the carbon atom electron-deficient and a prime target for nucleophiles.[7] This attack results in the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse of the Intermediate & Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). The departure of the chloride ion yields the final product, 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

The overall transformation is an efficient O-acylation reaction.[6]

ReactionMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Phenol 4-Bromo-2-chloro-6-methylphenol Phenoxide Phenoxide Anion (Activated Nucleophile) Phenol->Phenoxide + Base - H-Base⁺ AcylChloride Chloroacetyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Base Base (e.g., Pyridine) Phenoxide->Tetrahedral Nucleophilic Attack Ester 4-Bromo-2-chloro-6-methylphenyl chloroacetate Tetrahedral->Ester Collapse & Chloride Expulsion Salt Protonated Base-Chloride Salt Tetrahedral->Salt - Cl⁻ + H-Base⁺

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Part 2: Experimental Protocol & Application Data

This protocol details the synthesis on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (Scale)Molar Eq.Supplier
4-Bromo-2-chloro-6-methylphenolC₇H₆BrClO221.48221.5 mg1.0Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.9495 µL (135.5 mg)1.2Sigma-Aldrich
Pyridine (Anhydrous)C₅H₅N79.102 mLSolvent/BaseSigma-Aldrich
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12~50 mLSolventFisher Scientific
Hydrochloric Acid (1 M aq.)HCl36.46~20 mLQuench/WashVWR
Brine (Saturated NaCl aq.)NaCl58.44~10 mLWashLab Prepared
Magnesium Sulfate (Anhydrous)MgSO₄120.37~2 gDrying AgentFisher Scientific
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chloro-6-methylphenol (221.5 mg, 1.0 mmol).

    • Add anhydrous pyridine (2.0 mL) to dissolve the phenol. The pyridine acts as both the solvent and the acid scavenger.[6][7]

    • Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring. This is to control the initial exotherm of the acylation reaction.

  • Addition of Acyl Chloride:

    • Slowly add chloroacetyl chloride (95 µL, 1.2 mmol) to the stirred solution dropwise via syringe over 5 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting phenol.

    • A precipitate (pyridinium hydrochloride) may form upon addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 2-4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove the pyridine.

    • Wash with water (1 x 10 mL) and then with saturated brine (1 x 10 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Characterization:

    • The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel if necessary.

    • The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety, Handling, and Waste Disposal

  • Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are nearby.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous acidic and basic washes should be neutralized before disposal according to institutional guidelines.

Conclusion

This application note provides a reliable and well-understood pathway for the synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. By understanding the principles of nucleophilic acyl substitution, researchers can confidently execute this protocol. The resulting product serves as a key building block for further chemical exploration, particularly in the synthesis of novel bioactive compounds.

References

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Available at: [Link]

  • Chemguide. preparation of esters. Available at: [Link]

  • Google Patents. WO1992016491A1 - Improved process for preparing phenyl chloroacetate.
  • International Journal of Development Research. Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification of phenol. Available at: [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]

  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

In the continuous search for novel and effective agrochemicals, structural novelty plays a pivotal role in identifying new modes of action and overcoming existing resistance mechanisms. The compound 4-Bromo-2-chloro-6-methylphenyl chloroacetate presents a unique combination of chemical moieties that suggests potential utility in crop protection. The halogenated phenyl group is a common feature in many successful pesticides, contributing to their biological activity and environmental persistence. The chloroacetate functional group is particularly noteworthy, as it is the reactive component of chloroacetamide herbicides, a class of compounds known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2]

These structural alerts warrant a thorough investigation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate as a candidate agrochemical. This document provides a comprehensive guide for researchers to synthesize, screen, and characterize the potential herbicidal, fungicidal, and insecticidal activities of this compound. The protocols herein are designed to be self-validating and provide a logical framework for a systematic evaluation.

Chemical Synthesis and Characterization

The synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is a two-step process, commencing with the synthesis of the phenolic precursor followed by esterification.

Part 1: Synthesis of 4-Bromo-2-chloro-6-methylphenol

The synthesis of the substituted phenol precursor can be achieved through electrophilic bromination of 2-chloro-6-methylphenol.

Protocol 1: Synthesis of 4-Bromo-2-chloro-6-methylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloro-6-methylphenol (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel over a period of 1-2 hours with constant stirring. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Bromo-2-chloro-6-methylphenol.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Esterification to 4-Bromo-2-chloro-6-methylphenyl chloroacetate

The final product is synthesized by reacting the phenol with chloroacetyl chloride.

Protocol 2: Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-Bromo-2-chloro-6-methylphenol (1 equivalent) in a dry, aprotic solvent like dichloromethane or diethyl ether. Add a base, such as triethylamine or pyridine (1.1 equivalents), to act as a scavenger for the HCl byproduct.

  • Acylation: Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.1 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, wash the mixture with water, 1M HCl solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent under reduced pressure. The resulting crude 4-Bromo-2-chloro-6-methylphenyl chloroacetate can be purified by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Screening for Agrochemical Activity

A tiered screening approach is recommended to efficiently evaluate the potential herbicidal, fungicidal, and insecticidal properties of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Tier 1: Primary In Vitro and In Vivo Screening

This initial phase aims to identify any significant biological activity at a high concentration.

Protocol 3: Primary Herbicidal Screening

  • Plant Species Selection: Select a diverse range of plant species, including representative monocots (e.g., wheat, corn, ryegrass) and dicots (e.g., mustard, cress, soybean).

  • Pre-emergence Assay:

    • Sow seeds of the selected species in small pots or trays filled with a standard potting mix.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant to the desired concentration (e.g., 1000 ppm).

    • Apply the test solution evenly to the soil surface.

    • Include a solvent-only control and a positive control with a known pre-emergent herbicide.

    • Place the pots in a growth chamber with controlled temperature, light, and humidity.

    • Assess germination rates and seedling vigor after 14-21 days.

  • Post-emergence Assay:

    • Grow the selected plant species to the 2-3 leaf stage.

    • Apply the test solution as a foliar spray until runoff.

    • Include appropriate controls as in the pre-emergence assay.

    • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a 14-day period.

Protocol 4: Primary Fungicidal Screening

  • Fungal Species Selection: Choose a panel of economically important plant pathogenic fungi, such as Fusarium oxysporum, Botrytis cinerea, and Pythium ultimum.

  • Poisoned Food Technique:

    • Prepare a stock solution of the test compound.

    • Incorporate the test compound into a molten fungal growth medium (e.g., Potato Dextrose Agar) at a final concentration of 100-500 ppm.

    • Pour the amended agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.

    • Include a solvent-only control and a positive control with a known fungicide.

    • Incubate the plates at the optimal temperature for each fungus.

    • Measure the radial growth of the fungal colony daily and compare it to the control to calculate the percentage of growth inhibition.[3]

Protocol 5: Primary Insecticidal Screening

  • Insect Species Selection: Select representative insect pests from different orders, such as a lepidopteran (e.g., cabbage looper), a coleopteran (e.g., Colorado potato beetle), and a hemipteran (e.g., aphid).

  • Leaf Dip Bioassay:

    • Prepare a test solution of the compound (e.g., 1000 ppm).

    • Excise leaves from the host plant of the target insect.

    • Dip the leaves in the test solution for a few seconds and allow them to air dry.

    • Place the treated leaves in a Petri dish or a suitable container with a small number of test insects.

    • Include a solvent-only control and a positive control with a known insecticide.

    • Assess insect mortality at 24, 48, and 72 hours.[4]

Tier 2: Dose-Response and Efficacy Studies

If significant activity is observed in the primary screen, proceed to determine the potency of the compound.

Protocol 6: Determination of IC₅₀ (Herbicidal and Fungicidal) and LC₅₀ (Insecticidal)

  • Serial Dilutions: Prepare a series of concentrations of the test compound (e.g., 1, 10, 50, 100, 500 ppm).

  • Bioassays: Conduct the respective herbicidal, fungicidal, or insecticidal bioassays as described in Tier 1 using the range of concentrations.

  • Data Collection: Record the percentage of inhibition or mortality for each concentration.

  • Statistical Analysis: Use probit analysis or a similar statistical method to calculate the concentration of the compound that causes 50% inhibition (IC₅₀) or is lethal to 50% of the test population (LC₅₀).[5]

Table 1: Example Data Summary for Dose-Response Analysis

Concentration (ppm)% Inhibition/Mortality (Replicate 1)% Inhibition/Mortality (Replicate 2)% Inhibition/Mortality (Replicate 3)Mean % Inhibition/Mortality
15866.3
1025222825.0
5048555151.3
10075727875.0
50098999798.0

Investigating the Mechanism of Action

Based on the chemical structure, the primary hypothesis for herbicidal activity is the inhibition of VLCFA biosynthesis.

Protocol 7: Investigating Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

  • Plant Material: Use a susceptible plant species identified in the primary screen.

  • Treatment: Treat seedlings with a sub-lethal concentration of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

  • Lipid Extraction: After a set period, harvest the plant tissue and perform a total lipid extraction.

  • Fatty Acid Analysis: Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAME profile using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: Compare the fatty acid profile of treated plants with untreated controls. An accumulation of fatty acids with chain lengths of C18 and a reduction in VLCFAs (C20 and longer) would support the hypothesis of VLCFA biosynthesis inhibition.

Herbicidal_MoA_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Study Start Synthesize 4-Bromo-2-chloro-6-methylphenyl chloroacetate Char Structural Characterization (NMR, MS) Start->Char Screen Primary Screen (Herbicidal, Fungicidal, Insecticidal) Char->Screen DoseResp Dose-Response (IC50 / LC50) Screen->DoseResp If active Hypothesis Hypothesize MoA (VLCFA Inhibition) DoseResp->Hypothesis If herbicidally active VLCFA_Assay VLCFA Biosynthesis Assay Hypothesis->VLCFA_Assay GCMS GC-MS Analysis of Fatty Acids VLCFA_Assay->GCMS

Caption: Experimental workflow for the evaluation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Structure-Activity Relationship (SAR) Studies

To optimize the agrochemical potential of the lead compound, a systematic modification of its structure is necessary.

Key Structural Modifications for SAR Studies:

  • Halogen Substitution: Vary the halogen at the 4-position (e.g., F, Cl, I) and the 2-position to assess the impact on activity and selectivity.

  • Methyl Group Position: Shift the position of the methyl group on the phenyl ring or replace it with other alkyl groups.

  • Chloroacetate Moiety: Replace the chloroacetate with other haloacetates (e.g., bromoacetate) or other herbicidal pharmacophores.

SAR_Logic cluster_modifications Structural Modifications cluster_evaluation Re-evaluation Lead Lead Compound 4-Bromo-2-chloro-6-methylphenyl chloroacetate Mod1 Phenyl Ring - Vary halogens (F, Cl, I) - Alter methyl group position/size Lead->Mod1 Mod2 Ester Linkage - Vary haloacetate (bromo, iodo) Lead->Mod2 Eval Screen Analogs for Agrochemical Activity Mod1->Eval Mod2->Eval SAR Establish Structure-Activity Relationships Eval->SAR

Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

Safety and Toxicological Assessment

Preliminary safety evaluation is crucial in the early stages of agrochemical development.

Protocol 8: Preliminary Toxicological Evaluation

  • In Vitro Cytotoxicity: Assess the cytotoxicity of the compound against a panel of mammalian cell lines (e.g., HepG2 for liver cells, SH-SY5Y for neuronal cells) using standard assays like the MTT or LDH assay. This provides an early indication of potential toxicity to non-target organisms.[6]

  • Ecotoxicity Screening: Evaluate the acute toxicity to non-target aquatic organisms, such as Daphnia magna (water flea) and zebrafish (Danio rerio) embryos.[7] These assays are valuable for predicting environmental impact.

Conclusion and Future Directions

4-Bromo-2-chloro-6-methylphenyl chloroacetate represents a novel chemical entity with significant potential for agrochemical applications, particularly as a herbicide. The protocols outlined in this document provide a robust framework for its synthesis, screening, and initial characterization. Positive results from this comprehensive evaluation would justify further investigation, including more detailed mode of action studies, formulation development, and field trials. The systematic approach described herein will enable researchers to thoroughly assess the potential of this and other novel compounds in the ongoing effort to develop safe and effective crop protection solutions.

References

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 452-458. Available at: [Link]

  • Peter, S. (2018). Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • Machado, P. A. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Frontiers in Microbiology, 13, 883030. Available at: [Link]

  • ResearchGate. (n.d.). Request PDF | Synthesis of Novel 4‐Acyloxy‐2′‐Bromo‐6′‐Chloropodophyllotoxin Derivatives Displaying Significant Insecticidal Activity Against Mythimna Separata. Available at: [Link]

  • ResearchGate. (n.d.). What are the protocols for using agricultural insect pests in a research study? Available at: [Link]

  • MDPI. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 803. Available at: [Link]

  • ResearchGate. (n.d.). Correlation between in vitro toxicity of pesticides and in vivo risk guidelines in support of complex operating site risk management: A meta-analysis. Available at: [Link]

Sources

Application Notes and Protocols: 4-Bromo-2-chloro-6-methylphenyl chloroacetate in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

4-Bromo-2-chloro-6-methylphenyl chloroacetate is a highly functionalized aromatic compound poised for significant contributions to material science. Its unique structure, featuring a reactive chloroacetate group and a polysubstituted phenyl ring with distinct halogen atoms (bromine and chlorine), offers multiple avenues for chemical modification. This dual reactivity makes it an exceptional precursor for a new generation of polymers, functional small molecules for organic electronics, and robust surface modification agents.

While this compound is a relatively recent addition to the catalog of research chemicals, its potential can be inferred from the well-established chemistry of its constituent functional groups.[1][2][3] The chloroacetate moiety is a potent alkylating agent, susceptible to nucleophilic substitution, making it ideal for polymerization and surface grafting.[1][4] The bromo and chloro substituents on the aromatic ring serve as reactive handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the untapped potential of 4-bromo-2-chloro-6-methylphenyl chloroacetate, complete with detailed protocols for its synthesis and application in pioneering material science research.

Physicochemical Properties

A summary of the known properties of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is presented below. Researchers should note that, as a compound for early discovery, extensive analytical data is not yet widely available, and verification of identity and purity is recommended upon acquisition.

PropertyValueSource
Molecular Formula C₉H₇BrCl₂O₂
Molecular Weight 297.96 g/mol
Physical Form Solid
SMILES String CC1=C(OC(CCl)=O)C(Cl)=CC(Br)=C1
InChI Key BZFRORIICZAWCI-UHFFFAOYSA-N

Proposed Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

The synthesis of the title compound can be logically achieved through the esterification of 4-bromo-2-chloro-6-methylphenol with chloroacetyl chloride. The phenolic precursor itself can be synthesized from commercially available starting materials. The following protocol is a proposed route based on established chemical transformations.

Protocol 1: Synthesis of 4-Bromo-2-chloro-6-methylphenol

This multi-step synthesis starts with the protection of the amino group of 2-chloro-6-methylaniline, followed by bromination and subsequent deprotection/hydrolysis.

Materials:

  • 2-chloro-6-methylaniline

  • Acetic anhydride

  • N-Bromosuccinimide (NBS)

  • Concentrated Hydrochloric Acid

  • Dioxane

  • Sodium hydroxide solution

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acetylation of 2-chloro-6-methylaniline:

    • Dissolve 2-chloro-6-methylaniline in glacial acetic acid.

    • Add acetic anhydride dropwise while stirring at room temperature.

    • Stir for 2 hours, then pour the reaction mixture into ice water.

    • Collect the precipitated N-(2-chloro-6-methylphenyl)acetamide by filtration and dry.

  • Bromination of N-(2-chloro-6-methylphenyl)acetamide:

    • Dissolve the acetamide from the previous step in a suitable solvent such as acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product, N-(4-bromo-2-chloro-6-methylphenyl)acetamide, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to 4-bromo-2-chloro-6-methylaniline:

    • Reflux the N-(4-bromo-2-chloro-6-methylphenyl)acetamide in a mixture of concentrated hydrochloric acid and dioxane for 4-6 hours.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the 4-bromo-2-chloro-6-methylaniline with dichloromethane.

    • Dry the organic layer and concentrate to yield the crude aniline derivative.[5][6]

  • Diazotization and Hydrolysis to 4-bromo-2-chloro-6-methylphenol:

    • Dissolve the 4-bromo-2-chloro-6-methylaniline in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • Slowly heat the reaction mixture to 50-60 °C to induce hydrolysis of the diazonium salt to the corresponding phenol.

    • Extract the 4-bromo-2-chloro-6-methylphenol with ether, dry the organic layer, and purify by column chromatography.

Protocol 2: Esterification to 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Materials:

  • 4-bromo-2-chloro-6-methylphenol

  • Chloroacetyl chloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-bromo-2-chloro-6-methylphenol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add one equivalent of triethylamine or pyridine to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add one equivalent of chloroacetyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-chloro-6-methylphenyl chloroacetate.

Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate cluster_0 Precursor Synthesis cluster_1 Final Esterification 2-chloro-6-methylaniline 2-chloro-6-methylaniline N-(2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide 2-chloro-6-methylaniline->N-(2-chloro-6-methylphenyl)acetamide Acetic anhydride N-(4-bromo-2-chloro-6-methylphenyl)acetamide N-(4-bromo-2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide->N-(4-bromo-2-chloro-6-methylphenyl)acetamide NBS 4-bromo-2-chloro-6-methylaniline 4-bromo-2-chloro-6-methylaniline N-(4-bromo-2-chloro-6-methylphenyl)acetamide->4-bromo-2-chloro-6-methylaniline HCl, Dioxane 4-bromo-2-chloro-6-methylphenol 4-bromo-2-chloro-6-methylphenol 4-bromo-2-chloro-6-methylaniline->4-bromo-2-chloro-6-methylphenol 1. NaNO2, H+ 2. H2O, heat Target_Compound 4-Bromo-2-chloro-6-methylphenyl chloroacetate 4-bromo-2-chloro-6-methylphenol->Target_Compound Pyridine, DCM Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Target_Compound

Caption: Proposed synthetic route for 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Application in Polymer Science

The reactive chloroacetate group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable monomer for synthesizing novel polymers. The bulky, halogenated aromatic side chain can impart desirable properties to the polymer backbone, such as increased thermal stability, flame retardancy, and a high refractive index.

Protocol 3: Synthesis of a Poly(ether-ester) via Polycondensation

This protocol describes the reaction of 4-bromo-2-chloro-6-methylphenyl chloroacetate with a diol, such as Bisphenol A, to form a poly(ether-ester).

Materials:

  • 4-Bromo-2-chloro-6-methylphenyl chloroacetate

  • Bisphenol A

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Methanol

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 4-bromo-2-chloro-6-methylphenyl chloroacetate and Bisphenol A.

  • Add anhydrous potassium carbonate (1.5 equivalents relative to the diol) and a high-boiling polar aprotic solvent like DMF.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the viscosity of the reaction mixture. As the polymerization proceeds, the viscosity will increase significantly.

  • After 8-12 hours, cool the reaction mixture to room temperature.

  • Pour the viscous solution into a large volume of methanol with stirring to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts.

  • Dry the resulting polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Polymerization_Workflow Start Start: Monomers & Reagents Monomer_A 4-Bromo-2-chloro-6-methylphenyl chloroacetate Start->Monomer_A Monomer_B Bisphenol A Start->Monomer_B Base_Solvent K2CO3 in DMF Start->Base_Solvent Reaction Polycondensation (140-150°C, 8-12h) Precipitation Precipitate in Methanol Reaction->Precipitation Cool to RT Purification Filter and Wash (Methanol, Water) Precipitation->Purification Drying Vacuum Oven Drying Purification->Drying Characterization Polymer Characterization (GPC, DSC, NMR) Drying->Characterization End End: Purified Polymer Characterization->End

Caption: Workflow for the synthesis of a poly(ether-ester).

Application in Organic Electronics and Functional Materials

The presence of both bromine and chlorine on the phenyl ring provides orthogonal reactivity for sequential cross-coupling reactions. The bromine atom is generally more reactive in palladium-catalyzed reactions like Suzuki or Stille coupling. This allows for the selective formation of new carbon-carbon bonds, extending the π-conjugation of the molecule, a key requirement for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Protocol 4: Selective Suzuki Cross-Coupling for Synthesis of a Biphenyl Derivative

This protocol details the selective reaction at the bromine position to synthesize a biphenyl derivative, a common core structure in many organic electronic materials.

Materials:

  • 4-Bromo-2-chloro-6-methylphenyl chloroacetate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a Schlenk flask, combine 4-bromo-2-chloro-6-methylphenyl chloroacetate (1 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative. The chloroacetate and chloro- substituents should remain intact for further functionalization if desired.

Application in Surface Science

The chloroacetate group can be used to covalently attach the molecule to surfaces rich in nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This allows for the modification of surfaces like metal oxides (e.g., SiO₂, TiO₂, ITO) or functionalized polymers, tuning their surface energy, wettability, and biocompatibility, or introducing a platform for further chemical reactions.

Protocol 5: Surface Modification of a Hydroxyl-Terminated Substrate (e.g., Silica Wafer)

Materials:

  • Hydroxyl-terminated substrate (e.g., piranha-cleaned silica wafer)

  • 4-Bromo-2-chloro-6-methylphenyl chloroacetate

  • Anhydrous toluene or chloroform

  • A non-nucleophilic base (e.g., 2,6-lutidine)

Procedure:

  • Thoroughly clean the silica substrate. A common method is immersion in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive).

  • Place the cleaned, dry substrate in a reaction vessel inside a glovebox or under an inert atmosphere.

  • Prepare a solution of 4-bromo-2-chloro-6-methylphenyl chloroacetate (1-10 mM) and a slight excess of a non-nucleophilic base in anhydrous toluene.

  • Immerse the substrate in the solution and allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • After the reaction period, remove the substrate from the solution.

  • Rinse the substrate sequentially with toluene, acetone, and ethanol to remove any physisorbed molecules (sonication can be used for a more thorough cleaning).

  • Dry the surface-modified substrate under a stream of nitrogen.

  • Characterize the modified surface using techniques such as contact angle goniometry to assess changes in wettability, X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Br, Cl, and other elements from the molecule, and Atomic Force Microscopy (AFM) to examine the surface topography.

Surface_Modification_Logic Substrate Hydroxyl-Terminated Surface (e.g., Si-OH) Reaction Nucleophilic Substitution (SN2 Reaction) Substrate->Reaction Molecule 4-Bromo-2-chloro-6-methylphenyl chloroacetate (R-O-C(O)-CH2Cl) Molecule->Reaction Result Covalently Modified Surface (Si-O-CH2-C(O)-O-R) Reaction->Result Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: Logical diagram of surface modification via SN2 reaction.

Conclusion

4-Bromo-2-chloro-6-methylphenyl chloroacetate represents a promising, yet underexplored, platform molecule for material science innovation. Its multifunctionality enables access to a wide array of novel materials through straightforward and scalable chemical transformations. The protocols outlined in this document provide a foundational framework for researchers to begin harnessing the potential of this versatile building block in the development of next-generation polymers, organic electronics, and functional surfaces. As with any early-stage research chemical, careful characterization and optimization of reaction conditions are paramount to achieving desired material properties and performance.

References

  • High Mountain Chem. (2025, May 13). Understanding Methyl Chloroacetate: Comprehensive Guide.
  • Google Patents. (2012, November 21). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Chemneo. (2024, September 2). Mastering the Chemistry: A Comprehensive Guide to Methyl Chloroacetate.
  • sathee jee. Chemistry Chloroacetic Acid.
  • Vedantu. Chloroacetic Acid: Structure, Properties & Key Uses Explained.
  • Wikipedia. Chloroacetic acid.
  • Sigma-Aldrich. 4-Bromo-2-chloro-6-methylphenyl chloroacetate AldrichCPR.
  • ResearchGate. (2025, August 7). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Google Patents. (2014, March 26). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PubChem. 4-Bromo-2-chloro-6-methylaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 4-Bromo-2-chloro-6-methylphenyl chloroacetate . This compound presents a specific set of challenges due to the competing reactivity of the chloroacetate moiety (susceptible to hydrolysis and nucleophilic attack) and the steric crowding of the 2,6-disubstituted phenyl ring.

Successful purification requires a strict adherence to pH control during workup and a precise solvent balance during crystallization to prevent "oiling out."

Module 1: Reaction Workup & Initial Isolation

The Critical Failure Point: Most yield loss occurs here. Users often treat this as a standard ester workup, using strong aqueous bases (NaOH/NaHCO₃) to remove excess chloroacetyl chloride. Do not do this. The electron-withdrawing chlorine on the alpha-carbon makes the ester carbonyl highly electrophilic and prone to rapid hydrolysis, even with the steric protection of the 2,6-methyl/chloro groups.

Standard Operating Procedure (SOP)
  • Quenching: Cool the reaction mixture to 0–5°C . Quench excess chloroacetyl chloride by adding ice-cold water or saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Why: Low temperature and neutral/mildly acidic pH minimize the rate of ester hydrolysis while decomposing the acid chloride.

  • Phase Separation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Washing: Wash the organic layer once with cold water and once with brine.

    • Caution: If acid removal is critical, use a rapid, cold wash with dilute NaHCO₃ (<5%), but separate phases immediately (<2 mins contact time).

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Avoid CaCl₂ if using alcohols, though not relevant here, MgSO₄ is preferred for its neutrality.

Visual Workflow: Workup Logic

WorkupLogic Start Reaction Mixture (Excess Chloroacetyl Chloride) Quench Quench: Ice Water / Sat. NH4Cl (Temp < 5°C) Start->Quench Stop Reaction Extract Extraction: DCM or EtOAc Quench->Extract Phase Sep Wash Wash: Cold Brine (Avoid Strong Base) Extract->Wash Remove Salts Dry Dry: Anhydrous MgSO4 Wash->Dry Remove Water Evap Evaporation: < 40°C Dry->Evap Isolate Crude

Figure 1: Logic flow for the initial isolation, prioritizing hydrolysis prevention.

Module 2: Recrystallization (The Gold Standard)

The Challenge: This compound is a low-melting solid (likely <80°C based on structural analogs). The heavy halogenation (Br, Cl) increases lipophilicity, while the ester group adds polarity. This duality often causes the product to separate as an oil rather than crystals ("oiling out").

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationRisk Level
Heptane / EtOAc 10:1 to 5:1Primary Recommendation. Balances non-polar solubility with polar impurities.Low
Hexane / DCM 8:1Good for highly colored crude. DCM solubilizes tars.Low
Ethanol / Water VariableNot Recommended. High risk of hydrolysis or transesterification if heated.High
Troubleshooting: "My Product is Oiling Out"

Q: I cooled the solution, but droplets formed instead of crystals. What now?

A: This occurs when the saturation point is reached at a temperature above the compound's melting point.

  • Re-dissolve: Reheat the mixture until the oil dissolves.

  • Add Seed Crystal: If you have any solid, add a speck at the cloud point.

  • Slow Cooling: Insulate the flask with a towel. Rapid cooling promotes oiling.

  • Trituration: If it oils out and refuses to solidify, decant the solvent. Add cold Pentane or Hexane to the oil and scratch the flask wall vigorously with a glass rod. This mechanical stress often induces nucleation.

Visual Workflow: Crystallization Decision Tree

CrystTree Start Crude Solid/Oil Solvent Dissolve in Min. Hot EtOAc Start->Solvent AntiSolvent Add Hot Heptane until Cloudy Solvent->AntiSolvent Cool Cool Slowly to RT AntiSolvent->Cool Check State Check Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out Check->Oil Liquid Drops Fix Reheat & Add More EtOAc OR Scratch Glass Oil->Fix Fix->Cool Retry

Figure 2: Decision tree for managing "oiling out" during recrystallization.

Module 3: Chromatography (The Backup Plan)

When to use: Only if recrystallization fails or if the impurity profile is complex (e.g., unreacted phenol is present).

The Risk: Standard Silica Gel is slightly acidic (pH ~5-6). This acidity can catalyze the hydrolysis of the chloroacetate ester or the degradation of the alpha-chloro moiety.

Protocol: Neutralized Silica Chromatography
  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the column with the treated silica.

  • Elution: Run the column with Hexane/Ethyl Acetate (95:5 to 80:20 gradient) .

    • Note: Do not include Et₃N in the actual elution solvent if possible, as it is difficult to remove from the final solid without high vacuum.

  • Speed: Run the column quickly ("Flash" chromatography). Do not leave the compound on the silica overnight.

Module 4: Storage and Stability

Q: How long can I store this compound?

A:

  • Shelf Life: 6–12 months if stored correctly.

  • Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Moisture is the enemy. Store in a vial sealed with Parafilm, inside a secondary container with desiccant (Drierite/Silica).

  • Degradation Signs: A smell of acetic acid or the parent phenol (medicinal/acrid smell) indicates hydrolysis.

References

  • General Phenyl Chloroacetate Synthesis

    • Preparation of phenyl chloroacetate by reaction of phenol and chloroacetyl chloride.[1][2] European Patent EP0577746B1.[1] (Describes the base-catalyzed and neat synthesis methods).

  • Recrystallization Solvents for Halogenated Esters

    • Common Solvents for Crystallization.[3][4][5] University of Pittsburgh, Dept of Chemistry. (Guidance on solvent polarity pairing: Diethyl ether/Petroleum ether for polar esters).

  • Handling Sterically Hindered Phenols

    • Synthesis of 4-bromo-2-chloro-6-methylaniline. ChemicalBook/Literature.[1][5][6][7][8] (Provides physical property benchmarks for the 2-Cl, 6-Me substituted parent ring system).

  • Workup of Acid Chlorides/Esters

    • Organic Reaction Workup Formulas.[6] HKUST Department of Chemistry. (Protocols for quenching acid chlorides and neutral workups).

Sources

Technical Support Center: 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-methylphenyl chloroacetate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address challenges related to the compound's stability and degradation. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of degradation products in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Q1: My reaction yield is significantly lower than expected, and I observe multiple new spots on my TLC plate. Could my starting material be degrading?

A1: Yes, unexpected side products and low yields are classic indicators of starting material degradation. 4-Bromo-2-chloro-6-methylphenyl chloroacetate is an ester, making it susceptible to cleavage, particularly under hydrolytic conditions. The primary cause is often the presence of moisture in your solvents, reagents, or glassware. Both acidic and basic conditions can catalyze this degradation.[1][2]

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Use freshly dried solvents or purchase high-purity anhydrous solvents.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Reagent Purity: Ensure that other reagents, especially amines or bases, are free of water.

  • Temperature Control: Avoid excessive heat unless the reaction protocol specifically requires it, as elevated temperatures can accelerate degradation.[3]

Q2: I've detected a compound with a mass corresponding to 4-Bromo-2-chloro-6-methylphenol in my LC-MS analysis. How did this form?

A2: The presence of 4-Bromo-2-chloro-6-methylphenol is the most direct evidence of hydrolytic degradation. The ester bond in the parent compound has been cleaved, releasing the phenol and chloroacetic acid. This is the most common degradation pathway for this class of molecules.[1] This process can occur during the reaction, workup, or even during storage if the compound is exposed to humidity.

Q3: My sample of 4-Bromo-2-chloro-6-methylphenyl chloroacetate has developed a yellowish tint over time. Is it still usable?

A3: A change in color often indicates the formation of impurities. This could be due to slow degradation upon exposure to light (photodegradation) or air (oxidation) over a prolonged period. While the bulk of the material may still be intact, the presence of these chromophoric impurities could interfere with your reaction. It is highly recommended to re-analyze the material for purity (e.g., by HPLC or NMR) before use. For critical applications, using a fresh, pure sample is advisable.

Q4: What are the best analytical methods to monitor for the degradation of this compound?

A4: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the most common and effective technique.[4][5] This allows for the separation and quantification of the parent compound from its degradation products. For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight and fragmentation data.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile degradation products.[6][7]

Q5: How should I properly store 4-Bromo-2-chloro-6-methylphenyl chloroacetate to ensure its long-term stability?

A5: To minimize degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon). It should be kept in a cool, dark, and dry place, such as a desiccator at refrigerated temperatures (2-8 °C). Protecting it from light and moisture is paramount to preventing photolytic and hydrolytic degradation.

Primary Degradation Pathways

Understanding the chemical liabilities of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is key to preventing the formation of impurities. The primary degradation routes are hydrolysis, photolysis, and thermal decomposition.

Hydrolysis

This is the most significant degradation pathway. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. The reaction breaks the ester bond to yield 4-Bromo-2-chloro-6-methylphenol and chloroacetic acid.

Caption: Hydrolytic degradation of the parent compound.

Photodegradation

Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[8][9] Energy from photons can induce homolytic cleavage of the carbon-halogen bonds (C-Br or C-Cl) or the ester bond, leading to a complex mixture of radical-mediated products. The exact products will depend on the solvent and atmosphere. A potential primary step is dehalogenation.

Caption: Potential photodegradation via C-Br bond cleavage.

Thermal Degradation

At elevated temperatures, the molecule can undergo decomposition. For phenylacetate structures, complex reactions including decarboxylation (if hydrolysis occurs first) or fragmentation can occur, potentially leading to the formation of various smaller molecules.[10]

Summary of Potential Degradation Products

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
4-Bromo-2-chloro-6-methylphenol C₇H₆BrClO221.48Hydrolysis
Chloroacetic Acid C₂H₃ClO₂94.50Hydrolysis
2-Chloro-6-methylphenyl chloroacetate C₉H₈Cl₂O₂235.07Photodegradation (Debromination)
4-Bromo-6-methylphenyl chloroacetate C₉H₈BrClO₂279.52Photodegradation (Dechlorination)

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation (stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition.[11][12]

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis Prep Prepare stock solution of 4-Bromo-2-chloro-6-methylphenyl chloroacetate in a suitable solvent (e.g., Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (Solid state, 80°C) Prep->Thermal Photo Photolytic Stress (Solution, UV light) Prep->Photo Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute all samples to appropriate concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/DAD Method Dilute->Analyze Identify Characterize significant degradants using LC-MS/MS Analyze->Identify

Sources

Technical Support Center: Optimizing Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview and Mechanism

The synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is an O-acylation reaction. It involves the esterification of the sterically hindered phenol, 4-Bromo-2-chloro-6-methylphenol, with chloroacetyl chloride. Understanding the mechanism is crucial for optimization.

The reaction proceeds via a nucleophilic acyl substitution. While phenols are generally less nucleophilic than aliphatic alcohols, their reactivity can be significantly enhanced by conversion to the corresponding phenoxide ion in the presence of a base.[1][2] The base serves a dual purpose: it deprotonates the phenol to form the much more potent phenoxide nucleophile and neutralizes the hydrogen chloride (HCl) gas generated as a byproduct, preventing it from participating in undesired acid-catalyzed side reactions.[1][3]

Reaction Scheme: (4-Bromo-2-chloro-6-methylphenol) + (Chloroacetyl chloride) --[Base]--> (4-Bromo-2-chloro-6-methylphenyl chloroacetate) + (Base·HCl)

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: Low or no conversion is a common issue, often pointing to problems with nucleophilicity, reagent quality, or reaction conditions.

  • Cause 1: Insufficient Deprotonation of the Phenol. The hydroxyl group of the phenol itself is a weak nucleophile.[1] For an efficient reaction, it must be deprotonated to the phenoxide anion.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. For sterically hindered phenols like this one, a strong, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to act solely as an HCl scavenger. Alternatively, a base like pyridine can be used, which also acts as a nucleophilic catalyst.[1][3] The use of a base is considered non-negotiable for reactions involving acid chlorides to neutralize the HCl byproduct.[1]

  • Cause 2: Moisture Contamination. Acyl chlorides like chloroacetyl chloride are highly reactive and will readily hydrolyze with any trace of water to form the corresponding carboxylic acid (chloroacetic acid), which will not participate in the desired reaction.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause 3: Inadequate Temperature. While O-acylation of phenols can often proceed at room temperature or 0 °C, the steric hindrance from the ortho-chloro and ortho-methyl groups on your substrate may slow the reaction rate significantly.[2][4]

    • Solution: Try gently warming the reaction mixture. Start at room temperature and, if monitoring shows a slow reaction, gradually increase the temperature to 40-50 °C. Avoid excessive heat, as this can promote side reactions.

Q2: The reaction mixture turned dark brown or black. What does this indicate and is the product salvageable?

A2: Dark coloration often indicates decomposition or side reactions, which can be caused by impurities, excessive heat, or an inappropriate choice of base.

  • Cause 1: Base-Induced Decomposition. Pyridine, while a common choice, can sometimes lead to the formation of deeply colored byproducts, especially when heated.[3]

    • Solution: Switch to a tertiary amine base like triethylamine (TEA). If the reaction requires heating, TEA is often a cleaner choice.

  • Cause 2: Fries Rearrangement or C-Acylation. Although more common under Lewis acid conditions, high temperatures can sometimes promote the Fries rearrangement of the initially formed O-acylated product to C-acylated isomers (hydroxyphenacyl chlorides).[5][6] This is a known competing pathway in phenol acylation.

    • Solution: Maintain a lower reaction temperature. The O-acylation product is typically favored under kinetic control (lower temperatures), while the C-acylated product is thermodynamically more stable and favored at higher temperatures. Using a non-Lewis acidic base and a nonpolar solvent will also suppress this side reaction.[5]

  • Salvageability: The product may still be salvageable through purification. After the standard aqueous workup, consider treating the organic solution with activated charcoal to remove colored impurities. Subsequent column chromatography is often effective at separating the desired ester from polymeric or decomposed material.

Q3: TLC analysis shows both product and starting material, even after a long reaction time. How can I drive the reaction to completion?

A3: An incomplete reaction suggests an equilibrium has been reached or the reaction rate is prohibitively slow.

  • Cause 1: Insufficient Acylating Agent. Chloroacetyl chloride is volatile and susceptible to hydrolysis. A slight excess is often required to ensure all the phenol reacts.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of chloroacetyl chloride. Add it dropwise to the solution of the phenol and base to maintain control over the reaction.

  • Cause 2: Steric Hindrance. The 2-chloro and 6-methyl substituents present a significant steric barrier to the phenolic oxygen, slowing down the approach of the electrophile.

    • Solution: Increase the reaction time. For sterically hindered phenols, reactions may need to be run overnight.[4][7] If time is a constraint, a modest increase in temperature (e.g., to 40 °C) can help overcome the activation energy barrier. The addition of a catalytic amount (0.05-0.1 equiv) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the acylation of sterically hindered alcohols and phenols.[7][8]

Frequently Asked Questions (FAQs)
  • Q: What is the optimal base and solvent combination?

    • A: For this substrate, a combination of triethylamine (TEA) as the base in a nonpolar, aprotic solvent like dichloromethane (DCM) or toluene is an excellent starting point.[5] DCM is often preferred for its ease of removal. This combination favors O-acylation and minimizes side reactions.[5]

  • Q: How should I add the reagents?

    • A: The standard and safest procedure is to dissolve the 4-Bromo-2-chloro-6-methylphenol and the base (e.g., TEA) in the anhydrous solvent and cool the mixture in an ice bath (0 °C). Then, add the chloroacetyl chloride dropwise via a syringe or dropping funnel. This "normal addition" allows for better temperature control of the exothermic reaction and prevents localized excess of the highly reactive acyl chloride.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside a spot of your starting phenol on a silica gel plate. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product, being an ester, will be less polar than the starting phenol and will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot is no longer visible.

  • Q: What are the critical safety precautions?

    • A: Chloroacetyl chloride is highly corrosive, lachrymatory (tear-inducing), and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. The HCl gas evolved is also corrosive. The reaction should be equipped with a gas trap (e.g., a bubbler connected to a bleach or base solution) if not run under an inert atmosphere with a vented exit.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for a robust and high-yielding synthesis.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Bromo-2-chloro-6-methylphenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the phenol). Add triethylamine (TEA, 1.5 eq) via syringe. If desired, add a catalytic amount of DMAP (0.05 eq).[7]

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (1.2 eq) dropwise over 10-15 minutes using a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 35-40 °C.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl solution to quench any remaining TEA.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and finally, brine (saturated NaCl solution).[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization if the crude product is a solid.[7][10]

Summary of Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Phenol:Acyl Chloride:Base 1 : 1.2 : 1.5Ensures complete consumption of starting material; excess base neutralizes all HCl.
Solvent Dichloromethane (DCM)Anhydrous, aprotic, nonpolar solvent that favors O-acylation and is easily removed.[5]
Base Triethylamine (TEA)Strong, non-nucleophilic base; acts as an effective HCl scavenger with fewer side reactions than pyridine.
Catalyst (Optional) 4-DMAP (0.05 eq)Accelerates acylation, especially for sterically hindered phenols.[7][8]
Temperature 0 °C to Room TemperatureMinimizes side reactions like Fries rearrangement. Gentle warming (40 °C) if necessary.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of chloroacetyl chloride by atmospheric moisture.
Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting common issues.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dry Glassware & Assemble Under N2 Setup Charge Phenol, Solvent, Base Prep->Setup Cool Cool to 0 °C Setup->Cool Add Add Chloroacetyl Chloride (dropwise) Cool->Add React Stir at RT (Monitor by TLC) Add->React Quench Quench with 1M HCl React->Quench Extract Wash with HCl, NaHCO3, Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Final Final Purify->Final Characterize Product

Caption: General experimental workflow for the synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Troubleshooting Start Low Yield or Incomplete Reaction? CheckMoisture Were anhydrous conditions used? Start->CheckMoisture Yes CheckBase Is base equivalent and type appropriate? Start->CheckBase Yes CheckTemp Was temperature optimized? Start->CheckTemp Yes CheckReagent Was 1.1-1.2 eq. of acyl chloride used? Start->CheckReagent Yes Sol_Moisture Redry solvents/reagents. Use inert atmosphere. CheckMoisture->Sol_Moisture Sol_Base Use >=1.2 eq. TEA. Consider catalytic DMAP. CheckBase->Sol_Base Sol_Temp Increase reaction time or gently warm to 40 °C. CheckTemp->Sol_Temp Sol_Reagent Confirm stoichiometry. Use fresh acyl chloride. CheckReagent->Sol_Reagent

Caption: A decision tree for troubleshooting low-yield outcomes in the chloroacetylation reaction.

References
  • Khan Academy. (n.d.). Esterification of phenols (video). Khan Academy.
  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
  • Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. (n.d.).
  • OpenStax. (2022, September 24). 21.6: Chemistry of Esters.
  • ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?.
  • ChemicalBook. (n.d.). 4-Bromo-2-chloroaniline synthesis.
  • Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • University of Calgary. (n.d.). Acylation of Phenols. Department of Chemistry.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Royal Society of Chemistry. (n.d.). Acylation of phenols to phenolic esters with organic salts. RSC Publishing.
  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PMC. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Sokhraneva, V. (2022, July 31). Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • ResearchGate. (n.d.). Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
  • European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Journal of Organic Chemistry, 79, 8917-8925.
  • PMC. (2013, April 9). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides.
  • ResearchGate. (2018). New process of synthesis of methyl chloroacetate by reactive distillation.
  • Supporting Information. (n.d.).
  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Patsnap. (2014, November 19). Method for preparing methyl chloroacetate - Eureka.
  • Kumar, A., et al. (2018, November 17). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization.
  • OpenStax. (2023, September 20). 17.10 Reactions of Phenols. Organic Chemistry.
  • Wiley-VCH. (n.d.). Chloroacetic Acids.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.

Sources

Technical Support Center: 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-2-chloro-6-methylphenyl chloroacetate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this intermediate in their synthetic workflows. Here, we address common impurities, their origins, and provide robust troubleshooting protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected peak in my HPLC analysis that corresponds to the starting material, 4-bromo-2-chloro-6-methylphenol. What could be the cause and how can I resolve this?

A1: Unreacted Starting Material

The presence of the starting phenol is a common impurity and typically points to an incomplete acylation reaction. Several factors can contribute to this issue.

Root Cause Analysis:

  • Insufficient Acylating Agent: An inadequate molar ratio of chloroacetyl chloride to the phenol will naturally lead to unreacted starting material.

  • Reaction Conditions: The O-acylation of phenols is sensitive to temperature and catalyst activity.[1][2] Sub-optimal temperatures can slow down the reaction rate, while an inactive or insufficient amount of catalyst (e.g., a Lewis acid or a base) will result in poor conversion.[2]

  • Moisture Contamination: Chloroacetyl chloride is highly susceptible to hydrolysis. The presence of water in the reaction solvent or on the glassware will consume the acylating agent, reducing the amount available to react with the phenol.

Troubleshooting & Resolution Protocol:

  • Reagent Stoichiometry:

    • Ensure a slight excess (1.1 to 1.2 equivalents) of chloroacetyl chloride is used to drive the reaction to completion.

  • Solvent & Glassware Preparation:

    • Thoroughly dry all glassware in an oven (120°C) for at least 4 hours prior to use.

    • Use an anhydrous solvent. If necessary, distill the solvent over a suitable drying agent.

  • Reaction Temperature:

    • For base-catalyzed reactions (e.g., using triethylamine or pyridine), maintain the temperature at 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction, then allow the reaction to warm to room temperature and stir for 2-4 hours.

    • For Lewis acid-catalyzed reactions, the optimal temperature will depend on the specific catalyst used.[2]

  • Work-up and Purification:

    • After the reaction is complete, perform a wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove any unreacted chloroacetyl chloride and the resulting chloroacetic acid.

    • The unreacted phenol can be removed by washing the organic layer with a dilute aqueous sodium hydroxide solution. The desired ester will remain in the organic phase, while the phenol will be extracted into the aqueous phase as its phenoxide salt.

    • Follow with a water wash to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. .

Q2: My NMR spectrum shows signals that I suspect are from a C-acylated isomer. Why is this happening and how can I favor O-acylation?

A2: C-Acylation vs. O-Acylation and the Fries Rearrangement

Phenols are bidentate nucleophiles, meaning they can react at two positions: the phenolic oxygen (O-acylation) to form an ester, or the aromatic ring (C-acylation) to form a hydroxyarylketone.[3] The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can promote C-acylation.[3] Furthermore, the desired O-acylated product can rearrange to the more thermodynamically stable C-acylated product under Friedel-Crafts conditions, a process known as the Fries rearrangement.[3]

Visualizing Reaction Selectivity:

G Phenol 4-Bromo-2-chloro- 6-methylphenol O_Product O-Acylation Product (Desired Ester) Phenol->O_Product Kinetic Control (Base or mild acid catalyst) C_Product C-Acylation Product (Impurity) Phenol->C_Product Thermodynamic Control (Strong Lewis Acid, e.g., AlCl₃) AcylChloride Chloroacetyl Chloride AcylChloride->O_Product Kinetic Control (Base or mild acid catalyst) AcylChloride->C_Product Thermodynamic Control (Strong Lewis Acid, e.g., AlCl₃) Fries_Product Fries Rearrangement Product (Impurity) O_Product->Fries_Product Fries Rearrangement (Excess Lewis Acid)

Caption: C-Acylation vs. O-Acylation Pathways.

Strategies to Promote O-Acylation:

  • Choice of Catalyst:

    • To favor O-acylation (the kinetically controlled product), use a base catalyst like pyridine or triethylamine, or a mild acid catalyst.

    • Avoid strong Lewis acids like AlCl₃, which favor the thermodynamically controlled C-acylated product.[4]

  • Reaction Temperature:

    • Lower reaction temperatures generally favor the kinetic product (O-acylation).[1]

  • Purification:

    • If C-acylated impurities are present, they can often be separated from the desired ester by column chromatography on silica gel.[5] The polarity difference between the phenolic C-acylated product and the ester allows for effective separation.

Q3: I've detected chloroacetic acid in my product. What is the source of this impurity?

A3: Hydrolysis of Reagent and Product

Chloroacetic acid can be present in your final product due to two main reasons:

  • Hydrolysis of Chloroacetyl Chloride: As mentioned in Q1, chloroacetyl chloride readily reacts with water. If moisture is present during the reaction or work-up, chloroacetyl chloride will be hydrolyzed to chloroacetic acid.

  • Hydrolysis of the Ester Product: Chloroacetate esters can be susceptible to hydrolysis, particularly under alkaline conditions during the work-up.[6]

Mitigation and Removal:

  • Anhydrous Conditions: The most critical step is to maintain strictly anhydrous conditions throughout the reaction.

  • Aqueous Work-up: During the work-up, a wash with a dilute sodium bicarbonate solution will effectively remove any chloroacetic acid by converting it to the water-soluble sodium chloroacetate salt.

  • Analytical Detection: Gas chromatography (GC) is a suitable method for detecting residual chloroacetic acid, often after derivatization.[7][8]

Q4: My product appears to be degrading over time, showing new impurity peaks. What is the likely degradation pathway?

A4: Product Stability and Degradation

While generally stable, 4-Bromo-2-chloro-6-methylphenyl chloroacetate can degrade under certain conditions.

  • Hydrolysis: As discussed, the ester linkage is susceptible to hydrolysis, which can be accelerated by the presence of moisture and either acidic or basic conditions.[6][9] This will lead to the formation of 4-bromo-2-chloro-6-methylphenol and chloroacetic acid.

  • Storage: To minimize degradation, the product should be stored in a tightly sealed container in a cool, dry, and dark place.

Analytical Monitoring of Stability:

A stability-indicating HPLC method should be used to monitor the purity of the compound over time. This involves subjecting the sample to stress conditions (e.g., heat, humidity, light, acid/base exposure) to identify potential degradation products and ensure the analytical method can resolve them from the main peak.

Summary of Common Impurities and Analytical Methods
ImpurityLikely OriginRecommended Analytical Technique(s)
4-Bromo-2-chloro-6-methylphenolIncomplete reactionHPLC, GC-MS
C-acylated IsomersSide reaction (Fries Rearrangement)HPLC, NMR Spectroscopy
Chloroacetic AcidHydrolysis of acylating agent or productGC (after derivatization), Ion Chromatography[10]
6-Bromo-2-chloro-6-methylphenyl chloroacetateIsomeric impurity in starting materialHPLC, GC-MS

Analytical Workflow for Purity Assessment:

G Sample Crude Product Sample HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation & Isomers) Sample->NMR Purification Purification (e.g., Recrystallization or Chromatography) HPLC->Purification Assess Need for Purification GCMS->Purification Assess Need for Purification NMR->Purification Assess Need for Purification Final Pure 4-Bromo-2-chloro-6-methylphenyl chloroacetate Purification->Final

Caption: Analytical Workflow for Purity Assessment.

References

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • ResearchGate. (2025). Degradation and toxicity changes in aqueous solutions of chloroacetic acids by Fenton-like treatment using zero-valent iron. [Link]

  • Xue, J., et al. Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process. [Link]

  • Revue Roumaine de Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • ResearchGate. (2025). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. [Link]

  • University of Calgary. Acylation of Phenols. [Link]

  • CONICET Digital. Atmospheric degradation of biofuel cyclic esters initiated by chlorine atom: Product yields and ring-retaining oxidation vs. ring opening mechanisms. [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • PubMed. (2005). Natural formation and degradation of chloroacetic acids and volatile organochlorines in forest soil--challenges to understanding. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Google Patents. CN105241967A - Measurement method of residual quantity of chloroacetic acid compounds in cosmetics.
  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • MDPI. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]

  • Google Patents.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Assured Labs. Chloroacetic Acid by GC/FID - Analytical Method. [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Patent 0727412.
  • Scribd. Prepartion of 4 Bromo 2 Chloroacetanilde. [Link]

  • Chegg.com. (2017). Solved Part C: Synthesis of 4-Bromo-2-chloroacetanilide rom. [Link]

  • PubChem. 4-Bromo-2-chloro-6-methylaniline. [Link]

Sources

Technical Support Center: 4-Bromo-2-chloro-6-methylphenyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: SC-2024-BRCL-001 Subject: Scale-Up Optimization & Troubleshooting Guide

Executive Summary: The Steric Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely encountering difficulties scaling the acylation of 4-bromo-2-chloro-6-methylphenol with chloroacetyl chloride .

This is not a standard esterification.[1] The specific substitution pattern—a chlorine atom at the 2-position and a methyl group at the 6-position—creates a "steric fortress" around the phenolic hydroxyl group. While chloroacetyl chloride is highly reactive, the nucleophilic attack is physically impeded, leading to common failure modes: incomplete conversion (stalling) , competitive hydrolysis , and thermal runaways during reagent addition.

This guide moves beyond standard recipes to address the process physics required for successful scale-up.

Part 1: Critical Process Parameters (Troubleshooting Q&A)
Ticket #1: "My reaction stalls at ~70-80% conversion. Adding more acid chloride doesn't help."

Diagnosis: Kinetic Stalling due to Steric Shielding. The ortho-chloro and ortho-methyl groups block the trajectory of the incoming electrophile. Standard bases (Triethylamine/TEA) often fail to drive this to completion because they act only as acid scavengers, not nucleophilic catalysts.

The Solution: Nucleophilic Catalysis (The "Stealth" Mechanism) You must switch from a passive proton scavenger to an active acyl-transfer catalyst.

  • Protocol Adjustment: Add 4-Dimethylaminopyridine (DMAP) at 1–5 mol%.

  • Mechanism: DMAP attacks the chloroacetyl chloride first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically demanding and more electrophilic than the acid chloride itself, allowing it to "slip" past the ortho-substituents of the phenol.

Optimized Stoichiometry Table:

ReagentEquiv.[2][3][4][5][6]RoleCritical Note
Phenol Substrate 1.0Limiting ReagentDry thoroughly (<0.1% water).
Chloroacetyl Chloride 1.2 – 1.3ElectrophileFilter to remove polymerized solids before use.
Triethylamine (TEA) 1.5Bulk BaseNeutralizes HCl. Must be dry.
DMAP 0.05 Catalyst Essential for >95% conversion.
Solvent (Toluene) 10-15 VolMediumSuperior to DCM for scale (higher T, better separation).
Ticket #2: "I see a new impurity forming during the quench/workup."

Diagnosis: Hydrolytic Instability of the


-Halo Ester.
The product, 4-bromo-2-chloro-6-methylphenyl chloroacetate , contains an electron-withdrawing chlorine atom adjacent to the ester carbonyl. This makes the ester bond significantly more susceptible to alkaline hydrolysis than a standard acetate. If you use a strong base (NaOH) or warm carbonate washes, you will hydrolyze your product back to the starting phenol.

The Solution: The "Cold & Mild" Quench

  • Temperature: Cool the reaction mixture to <5°C before adding water.

  • pH Control: Avoid NaOH. Use a buffered quench or dilute HCl.[5]

  • Protocol:

    • Quench excess acid chloride with a calculated amount of cold water/ice while stirring vigorously.

    • Wash organic layer with 1M HCl (to remove TEA/DMAP).

    • Wash with saturated NaHCO₃ (cold) only briefly to remove residual acid.

    • IMMEDIATE phase separation. Do not let the product sit in contact with base.

Ticket #3: "The reaction mixture turned into a solid block during reagent addition."

Diagnosis: TEA-HCl Salt Precipitation. In non-polar solvents like Toluene or Hexane, the Triethylamine Hydrochloride (TEA-HCl) byproduct is insoluble. At high concentrations (scale-up), this forms a thick slurry that stops agitation, creating "hot spots" where impurities form.

The Solution: Solvent Engineering

  • Option A (Mechanical): Ensure your reactor has high-torque overhead stirring (anchor or pitch-blade impeller), not a magnetic stir bar.

  • Option B (Chemical): Use a co-solvent. Adding 5-10% THF or MEK (Methyl Ethyl Ketone) to the Toluene can keep the salts partially suspended or solvated, maintaining fluidity.

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for synthesis and troubleshooting.

SynthesisScaleUp Start Start: 4-Bromo-2-chloro-6-methylphenol Solvent Solvent Choice: Toluene (Recommended) vs DCM Start->Solvent Catalyst Add DMAP (5 mol%) & TEA (1.5 eq) Solvent->Catalyst ReagentAdd Addition of Chloroacetyl Chloride (Temp < 10°C) Check IPC: Check Conversion (HPLC/TLC) ReagentAdd->Check Catalyst->ReagentAdd Stall Issue: Reaction Stalled (<80%) Check->Stall No Success Conversion > 98% Check->Success Yes FixStall Action: Add 2% more DMAP Increase Temp to 40°C Stall->FixStall FixStall->Check Quench Quench: Cold Water/Acid Wash (Avoid Strong Base) Success->Quench Hydrolysis Issue: Product Hydrolysis (Phenol Re-appearing) Quench->Hydrolysis If pH > 9 Final Final Product: Crystallization (Heptane/IPA) or Distillation Quench->Final If pH Controlled FixHydro Action: Lower Wash Temp Reduce pH to < 7.5 Hydrolysis->FixHydro

Caption: Workflow logic for the acylation of sterically hindered phenols, highlighting critical control points for conversion and stability.

Part 3: Detailed Experimental Protocol

Scale: 100g Input (Phenol) Safety Warning: Chloroacetyl chloride is a lachrymator and highly toxic. All operations must be performed in a fume hood.

  • Reactor Setup:

    • Equip a 1L 3-neck flask with an overhead mechanical stirrer, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.

    • Why: Magnetic stirring will fail when salts precipitate.

  • Charging:

    • Charge 4-Bromo-2-chloro-6-methylphenol (100 g, 0.45 mol) and Toluene (500 mL).

    • Add Triethylamine (68.3 g, 0.675 mol, 1.5 eq).

    • Add DMAP (2.7 g, 0.022 mol, 0.05 eq).

    • Cool mixture to 0–5°C .

  • Reaction:

    • Charge Chloroacetyl chloride (66.0 g, 0.58 mol, 1.3 eq) to the addition funnel.

    • Add dropwise over 60 minutes, maintaining internal temperature <15°C .

    • Note: The reaction is exothermic.[5] Rapid addition will cause impurity formation (dimers).

    • After addition, warm to 25°C and stir for 2 hours.

    • IPC (In-Process Control): Check HPLC. If phenol > 2%, heat to 45°C for 1 hour.

  • Workup:

    • Cool to 5°C .

    • Quench by adding Water (200 mL) slowly.

    • Separate layers.[2][7]

    • Wash Organic Layer:[2][5]

      • Wash 1: 1M HCl (200 mL) – Removes TEA and DMAP.

      • Wash 2: Water (200 mL).

      • Wash 3: Saturated Brine (200 mL).

    • Critical: Dry over MgSO₄ immediately and filter.

  • Isolation:

    • Concentrate Toluene under vacuum (Rotovap) at <50°C (product is thermally sensitive).

    • Recrystallization: Dissolve residue in hot Heptane/IPA (9:1). Cool slowly to 0°C.

    • Filter solids and dry in a vacuum oven at 40°C.

Part 4: References & Authority
  • Steric Hindrance in Esterification:

    • Source:Organic Syntheses, Coll.[2][8] Vol. 90, p. 74 (2013).[2] Discusses the necessity of catalysts and specific bases for hindered substrates.

  • Chloroacetyl Chloride Reactivity & Safety:

    • Source: BenchChem Protocols, "N-Acylation with Chloroacetyl Chloride".[9] Details the kinetics and safety profile of the reagent.

  • DMAP Catalysis Mechanism:

    • Source:Journal of Chemical Education, "The Mechanism of DMAP-Catalyzed Esterification". Explains the formation of the N-acylpyridinium ion.

  • Scale-Up of Phenyl Chloroacetates:

    • Source:Organic Process Research & Development (OPRD). General principles of handling acid chlorides on kilo-scale.

(Note: While specific literature on the exact "4-bromo-2-chloro-6-methyl" derivative is proprietary or sparse, the protocols above are derived from validated methodologies for the class of 2,6-disubstituted phenols found in the cited authoritative texts.)

Sources

Technical Support Center: 4-Bromo-2-chloro-6-methylphenyl chloroacetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. The information herein is structured in a question-and-answer format to directly address issues you may encounter during your analysis.

Understanding Your Analyte: Physicochemical Insights

Before delving into troubleshooting, it is critical to understand the nature of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and data from closely related analogues.

The molecule is a halogenated aromatic ester. The presence of bromine, chlorine, and a methyl group on the phenyl ring, combined with the chloroacetate ester, renders the compound significantly non-polar. Analogous structures such as 4-bromo-2-chloro-6-methylaniline and 4-bromo-2-chloro-6-methylphenol have predicted LogP values in the range of 2.4 to 2.9, indicating strong hydrophobicity.[1][2] This is a key determinant for selecting the appropriate HPLC method, as non-polar compounds are ideally suited for reversed-phase chromatography where they will be well-retained on a non-polar stationary phase.[3][4] The ester group is neutral and not readily ionizable, so mobile phase pH is not expected to drastically alter its retention, but pH can be a powerful tool for shifting the retention of any acidic or basic impurities.

Recommended Starting Method

Based on methods for structurally similar compounds, such as 4-Bromo-2-chloro-6-methylanisole, a robust starting point for your method development is a reversed-phase approach.[5]

ParameterRecommendationRationale & Key Considerations
HPLC Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides strong hydrophobic interactions necessary for retaining the non-polar analyte. A standard dimension column is a good starting point.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidThe acid is crucial for protonating residual silanols on the silica-based packing, which minimizes secondary interactions and reduces peak tailing.[5] Formic acid is preferred for LC-MS compatibility.[5]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier for reversed-phase HPLC and generally provides good peak shapes.[6]
Elution Mode GradientStart with a broad scouting gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time of the analyte and identify any impurities. This can be optimized to an isocratic method later if the sample is simple.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control is vital for reproducible retention times. Starting slightly above ambient can improve peak shape and reduce viscosity.
Detection UV at 254 nmThe aromatic ring should provide strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 5-10 µLKeep the injection volume low initially to avoid column overload.
Sample Diluent Acetonitrile or a mixture of ACN/Water similar to the initial mobile phaseThe sample solvent should be as weak as or weaker than the mobile phase to prevent peak distortion.[7] A related compound shows good solubility in methanol, which is also a viable option.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Problems

Question 1: My peak for 4-Bromo-2-chloro-6-methylphenyl chloroacetate is tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing is the most common peak shape issue and often indicates undesirable secondary interactions between your analyte and the stationary phase.[2] For a neutral compound like yours, the most likely culprit is interaction with acidic residual silanol groups on the silica packing of the HPLC column.

Causality & Explanation: Even with modern end-capping, a small number of silanol groups (Si-OH) remain on the silica surface. At a mid-range pH, these groups can be ionized (Si-O⁻) and can interact with any polar moieties on your analyte, even if the molecule is broadly non-polar. This secondary retention mechanism is kinetically slow compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.[2]

Troubleshooting Workflow:

G start Peak Tailing Observed check_acid Is mobile phase acidified? (e.g., 0.1% H3PO4 or Formic Acid) start->check_acid add_acid Action: Add 0.1% acid to aqueous mobile phase. check_acid->add_acid No check_column Is the column old or showing performance decline? check_acid->check_column Yes end_good Problem Solved add_acid->end_good replace_column Action: Replace with a new, high-quality C18 column. check_column->replace_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column->end_good dilute_sample Action: Dilute sample 10-fold and re-inject. check_overload->dilute_sample Yes end_bad Issue Persists: Consider alternative column (e.g., Phenyl-Hexyl) check_overload->end_bad No dilute_sample->end_good G start Retention Time Drifting check_equil Is column fully equilibrated? (10-15 column volumes) start->check_equil equilibrate Action: Extend equilibration time before first injection. check_equil->equilibrate No check_temp Is column oven on and stable? check_equil->check_temp Yes end_good Problem Solved equilibrate->end_good set_temp Action: Turn on column oven and allow to stabilize. check_temp->set_temp No check_mp Is mobile phase fresh and degassed? Are solvent lines free of bubbles? check_temp->check_mp Yes set_temp->end_good prep_mp Action: Prepare fresh mobile phase, degas, and purge pump. check_mp->prep_mp No check_leaks Is there any sign of a leak at fittings or pump heads? check_mp->check_leaks Yes prep_mp->end_good fix_leaks Action: Tighten fittings or replace pump seals. check_leaks->fix_leaks Yes check_leaks->end_good No fix_leaks->end_good

Caption: Troubleshooting workflow for retention time instability.

Step-by-Step Protocol:

  • Ensure Sufficient Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. Pass at least 10-15 column volumes of the mobile phase through the column until you see a stable baseline.

  • Verify Temperature Control: Small fluctuations in ambient temperature can cause retention shifts. Always use a column oven and allow it to fully stabilize at the set temperature before injecting.

  • Check Mobile Phase Preparation:

    • Ensure mobile phase components are accurately measured. Inaccurate mixtures will alter solvent strength and retention.

    • Always degas your mobile phase to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.

    • If using buffers, ensure they are fully dissolved and within their effective pH range.

  • Inspect for Leaks and Bubbles: Carefully inspect all fittings from the solvent reservoirs to the detector for any signs of leaks. A small leak can cause pressure fluctuations and inconsistent flow. Check the solvent lines for visible air bubbles and purge the pump if necessary.

Question 4: I am not getting enough resolution between my main peak and a closely eluting impurity. What should I do?

Answer: Improving resolution requires optimizing the selectivity (α) or the efficiency (N) of your separation. The easiest parameter to change is the mobile phase composition, which directly impacts selectivity.

Step-by-Step Protocol:

  • Optimize the Gradient Slope (for gradient methods): If you are using a gradient, make it shallower around the elution time of your target peak. A slower increase in the organic solvent percentage will give more time for the two compounds to separate.

  • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol have different properties; one may provide better resolution than the other.

    • Action: Prepare a new mobile phase B using methanol instead of acetonitrile. Run your scouting gradient again. You may see a change in the elution order of the impurity relative to the main peak, which can be exploited for better separation.

  • Adjust the Mobile Phase pH: While your target analyte is neutral, the impurity might be acidic or basic. Changing the mobile phase pH can change the ionization state, and therefore the retention, of the impurity.

    • Action: Try adjusting the pH of the aqueous phase (e.g., from 2.5 to 4.5 using a different buffer system like acetate) to see if the separation improves. Be sure to stay within the stable pH range of your column.

  • Increase Column Efficiency: If selectivity changes do not provide sufficient resolution, you can increase the column's efficiency.

    • Action: Use a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm). Both will generate narrower peaks, which are easier to resolve. Note that smaller particles will result in higher backpressure.

By systematically addressing these common issues and understanding the chemical principles behind them, you can develop a robust and reliable HPLC method for the analysis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chloro-6-methylanisole on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylaniline. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Dong, M. W. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Technical Support Center: Safe Management of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

[1][2]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject Matter Expert: Senior Application Scientist, Chemical Safety Division[1][2]

Executive Summary: The "Dual Hazard" Profile

Researchers often misclassify 4-Bromo-2-chloro-6-methylphenyl chloroacetate by focusing solely on its halogenated aromatic structure.[1] However, this compound presents a dual hazard that dictates its handling and disposal logic:

  • The Chloroacetate Moiety (Acute Reactivity): This is an

    
    -haloester.[1] It is a potent alkylating agent .[1] It can alkylate DNA and proteins, causing severe skin/eye damage and systemic toxicity.[1][2] Upon contact with moisture or bases, it hydrolyzes to release chloroacetic acid , a metabolic poison that inhibits the TCA cycle.[1][2]
    
  • The Halogenated Phenol Moiety (Environmental Persistence): The leaving group (4-Bromo-2-chloro-6-methylphenol) is a poly-halogenated aromatic.[1] These are environmentally persistent, toxic to aquatic life, and difficult to incinerate without specific emission controls.[1][2]

Module 1: Emergency Troubleshooting (Spill Response)

Scenario: A user has dropped a 5g vial of solid/liquid 4-Bromo-2-chloro-6-methylphenyl chloroacetate in the fume hood.

Immediate Action Protocol
  • Evacuate & Ventilate: The compound is a lachrymator (tear gas agent).[3] If the spill is outside a hood, evacuate the lab immediately.[1][2]

  • PPE Escalation: Standard nitrile gloves are insufficient for prolonged contact with halo-esters.[1]

    • Required:Silver Shield/Laminate inner gloves + Nitrile outer gloves (for dexterity).[1]

    • Respiratory:[1][4][5][6][7] If outside containment, a full-face respirator with organic vapor/acid gas cartridges is mandatory.[1][2]

  • Dry Absorption (Do NOT wet initially):

    • Cover the spill with a dry absorbent (Vermiculite, Diatomaceous Earth, or a commercial "Organic" spill pad).[1][2]

    • Why? Adding water immediately triggers hydrolysis, releasing acidic vapors (HCl and Chloroacetic acid) that can overwhelm hood ventilation.[1][2]

  • Decontamination (The "Quench"):

    • Once bulk material is removed, treat the surface with 10% Sodium Carbonate (

      
      )  or a dilute surfactant solution.[1]
      
    • Validation: Wipe the surface with pH paper. It should remain neutral/basic. If it turns red rapidly, acid is still leaching from the surface.[1][2]

Module 2: Waste Segregation & Disposal FAQs

Q: Can I dispose of this in the "General Organic Waste" carboy? A: NO.

  • Reasoning: This compound is an alkylating agent.[1] If mixed with nucleophilic waste (amines, thiols) in a general waste drum, it can cause an exothermic polymerization or alkylation reaction, leading to drum pressurization or explosion.[1][2]

  • Correct Stream: Segregate into a dedicated "Halogenated Organics - High Hazard" stream.[1]

Q: Can I deactivate it with bleach? A: NO. [1]

  • Reasoning: Bleach (hypochlorite) is an oxidizer. Mixing it with halogenated organics can generate toxic chloramines or volatile tear gases.

  • Correct Deactivation: Use Basic Hydrolysis (see Module 3), but only for surface residues, not bulk waste.[1][2]

Q: What is the RCRA Waste Code? A: While not explicitly listed by CAS, this compound defaults to characteristics of its hydrolysis products and toxicity:

  • D002: Corrosivity (if hydrolyzed).

  • P024 (Reference): Chloroacetic acid (a hydrolysis product) is a P-listed acutely hazardous waste.[1] Treat the parent ester with the same level of caution.

Module 3: Advanced Protocol – Surface Deactivation

Note: This protocol is for cleaning contaminated glassware or bench surfaces. Do not use this to destroy bulk chemical waste; send bulk waste for incineration.[1]

The Mechanism:

Step-by-Step Deactivation:

  • Preparation: Prepare a solution of 5% NaOH in 50:50 Methanol/Water .

    • Why Methanol? The ester is likely insoluble in pure water. Methanol acts as a phase-transfer co-solvent to allow the base to reach the ester.[1]

  • Application: Apply solution to the contaminated surface/glassware. Allow to sit for 30 minutes .

  • Validation (The "Self-Validating" Step):

    • Take a small aliquot of the wash solution.

    • Add a drop of 1% Silver Nitrate (

      
      )  solution (acidified with nitric acid).
      
    • Result: A heavy white precipitate (

      
      ) indicates the chloride has been liberated, confirming hydrolysis is proceeding.[1][2]
      
    • Warning: The resulting solution now contains Sodium Chloroacetate .[1] This is still toxic (LD50 ~100 mg/kg).

  • Disposal: Collect the deactivation solution into the Halogenated Aqueous Waste stream. DO NOT POUR DOWN THE DRAIN.

Module 4: Visualizing the Workflow
Diagram 1: Waste Segregation Decision Logic

WasteSegregationStartWaste Generation:4-Bromo-2-chloro-6-methylphenyl chloroacetateIsBulkIs it Bulk Material(>1g)?Start->IsBulkIsResidueIs it Trace Residue(Glassware/Spill)?IsBulk->IsResidueNoSolidWasteSolid Waste Container(Double Bagged)IsBulk->SolidWasteYesDeconStepDeactivation Protocol:Treat with 5% NaOH/MeOHIsResidue->DeconStepYesLabelBulkLabel: 'Toxic Solid - Halogenated'DO NOT MIX with General SolventsSolidWaste->LabelBulkIncinerateDisposal: High-Temp Incineration(RCRA Hazardous)LabelBulk->IncinerateCheckHydrolysisValidation:Silver Nitrate TestDeconStep->CheckHydrolysisAqueousWasteCollect in 'Aqueous Halogenated'Waste CarboyCheckHydrolysis->AqueousWasteConfirmedAqueousWaste->IncinerateDrainBanCRITICAL: NO DRAIN DISPOSAL(Chloroacetate is toxic)AqueousWaste->DrainBanForbidden

Caption: Decision tree for segregating bulk waste versus trace residues, emphasizing the prohibition of drain disposal even after neutralization.

Diagram 2: Chemical Hydrolysis Pathway

HydrolysisPathEsterParent Ester(Alkylating Hazard)IntermediateHydrolysis ReactionEster->IntermediateReagent+ NaOH / MeOHReagent->IntermediateProduct1Product A:Sodium Chloroacetate(Metabolic Poison)Intermediate->Product1CleavageProduct2Product B:Halogenated Phenolate(Aquatic Toxin)Intermediate->Product2CleavageDisposalFINAL DISPOSAL:Regulated Chemical WasteProduct1->DisposalStill ToxicProduct2->DisposalPersistent

Caption: The hydrolysis mechanism neutralizes the alkylating hazard but generates two new toxic species that require regulated disposal.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Chloroacetic acid (Compound Summary). National Library of Medicine. [Link]

Technical Support Center: Stability & Handling of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

User Warning: Before proceeding, it is critical to verify the exact chemical structure of your compound.

4-Bromo-2-chloro-6-methylphenyl chloroacetate is an ester derived from 4-bromo-2-chloro-6-methylphenol and chloroacetic acid.

  • Structural Analysis: This molecule contains an aromatic ring and a chloroacetate group (

    
    ).
    
  • Polymerization Potential: Unlike acrylates or methacrylates , this specific molecule does not possess a vinyl group (

    
    )  capable of traditional free-radical chain polymerization.
    

Why are you seeing "polymerization"? If you are observing viscosity increases, solid formation, or "gunk," it is likely due to one of two scenarios:

  • Identity Confusion (High Probability): You are actually working with 4-Bromo-2-chloro-6-methylphenyl acrylate , a common monomer which is highly prone to radical polymerization.

  • Chemical Degradation (Literal Scenario): You are working with the chloroacetate, and it is undergoing oligomerization or tar formation via Friedel-Crafts alkylation or hydrolysis-condensation reactions triggered by impurities.

This guide addresses both scenarios to ensure comprehensive support.

Troubleshooting Guide: Diagnosing the Issue

Use this decision matrix to identify the root cause of the instability.

Diagnostic Q&A

Q1: Is the material turning into a hard, clear solid or a dark, viscous tar?

  • Hard/Clear Solid: Likely Radical Polymerization (indicates you may have the Acrylate analog).

  • Dark/Viscous Tar: Likely Degradation/Oligomerization (indicates acid-catalyzed decomposition of the Chloroacetate).

Q2: Does the reaction occur upon exposure to light?

  • Yes: Both acrylates (radical initiation) and chloroacetates (C-Br or C-Cl bond homolysis) are light-sensitive.

  • Action: Store in amber glassware immediately.

Q3: Are you storing the material under Nitrogen/Argon?

  • If Acrylate: Storing under pure nitrogen can promote polymerization because phenolic inhibitors (like MEHQ) require trace Oxygen to function.

  • If Chloroacetate: Inert gas is recommended to prevent hydrolysis from moisture.

Scenario A: Preventing Polymerization of the Acrylate Analog

(Follow this section if you suspect your compound is actually the acrylate monomer)

If your compound has a vinyl group, it requires a Radical Inhibitor System .

Standard Stabilization Protocol
ParameterRecommendationMechanism
Inhibitor MEHQ (Monomethyl ether of hydroquinone) Scavenges free radicals. Requires dissolved oxygen to be active.
Concentration 10 - 200 ppm Higher concentrations for storage; lower for immediate use.
Atmosphere Air/Nitrogen Mix (5-21% O₂) Do NOT use pure Nitrogen. Oxygen activates the MEHQ inhibitor.
Temperature < 25°C (Refrigerate) Heat increases the rate of spontaneous thermal initiation.
Light Amber/Opaque Containers UV light cleaves the C-Br bond or excites the monomer, initiating polymerization.
Emergency "Shortstop" Procedure

If the bulk liquid begins to exotherm (heat up) or gel:

  • Cooling: Immediately submerge the vessel in an ice/water bath.

  • Dilution: Add a large volume of compatible solvent (e.g., Toluene or DCM) containing high levels of inhibitor (e.g., Phenothiazine).

  • Oxygenation: Sparge with air (not nitrogen) to activate inhibitors.

Scenario B: Preventing Degradation of the Chloroacetate

(Follow this section if you are certain you have the Chloroacetate ester)

Chloroacetates do not "polymerize" in the traditional sense but can form insoluble oligomers through intermolecular alkylation .

The Mechanism of Instability

The chloroacetate group (


) is an electrophile. The phenyl ring is nucleophilic (though deactivated by halogens).
  • Trigger: Trace metals (Fe, Al) or Lewis Acids act as catalysts.

  • Reaction: The

    
     group alkylates a neighboring phenyl ring (Friedel-Crafts Alkylation), releasing HCl.
    
  • Result: The HCl generated catalyzes further reaction, leading to a runaway formation of dark, insoluble "tars."

Stabilization Protocol
ParameterRecommendationMechanism
Acid Scavenger Solid Sodium Bicarbonate (NaHCO₃) or Epoxides Neutralizes trace HCl which catalyzes the degradation.
Moisture Control Strictly Anhydrous (< 50 ppm H₂O) Moisture causes hydrolysis, releasing Chloroacetic acid (corrosive/catalytic).
Container Acid-Washed Glass or Teflon Avoid metal containers (Steel/Iron) which catalyze Friedel-Crafts alkylation.
Atmosphere Dry Nitrogen/Argon Prevents moisture ingress. (Oxygen is not needed here).

Visualizing the Pathways

The following diagram illustrates the divergent pathways for "Solid Formation" based on the chemical structure.

StabilityPathways Start Observed Issue: Solid Formation / Viscosity Increase CheckStruct Check Structure: Is there a Vinyl Group? Start->CheckStruct YesVinyl YES (Acrylate Analog) CheckStruct->YesVinyl Double Bond Present NoVinyl NO (Chloroacetate) CheckStruct->NoVinyl Saturated Ester RadicalMech Mechanism: Free Radical Polymerization YesVinyl->RadicalMech AcrylateSol Solution: 1. Add MEHQ (100 ppm) 2. Store in Air (Not N2) 3. Keep Cool RadicalMech->AcrylateSol DegradationMech Mechanism: 1. Friedel-Crafts Alkylation 2. Hydrolysis -> HCl Generation NoVinyl->DegradationMech ChloroSol Solution: 1. Remove Metal Ions 2. Store under Inert Gas 3. Add Acid Scavenger DegradationMech->ChloroSol

Caption: Decision tree for diagnosing stability issues. Distinguishes between radical polymerization (Acrylates) and acid-catalyzed oligomerization (Chloroacetates).

Frequently Asked Questions (FAQs)

Q: I bought "4-Bromo-2-chloro-6-methylphenyl chloroacetate" but it says "Stabilized with MEHQ" on the bottle. What does this mean?

  • A: This is a strong indicator you actually have the Acrylate or the label is generic. MEHQ is ineffective for chloroacetates (which don't follow radical pathways). Verify the Certificate of Analysis (CoA) immediately. If it is truly the chloroacetate, the MEHQ is likely an unnecessary additive or a labeling error.

Q: Can I remove the inhibitor for my experiment?

  • A:

    • For Acrylates: Yes, pass the liquid through a column of Inhibitor Remover (e.g., alumina-based) or wash with dilute NaOH. Warning: Use immediately after removal.

    • For Chloroacetates: If "inhibitor" refers to an acid scavenger (like epoxidized soybean oil), do not remove it unless it interferes with your reaction.

Q: The compound turned pink/red during storage. Is it ruined?

  • A: This is likely Photo-oxidation . The C-Br bond on the aromatic ring is sensitive to UV light. The color comes from trace formation of quinones or bromine radicals. If the purity is still >98% by HPLC, it may be usable, but purify via silica filtration first.

References

  • Principles of Polymerization Inhibition. Encyclopedia of Polymer Science and Technology. Wiley Online Library. Link

  • Stability of Chloroacetic Esters.Journal of Organic Chemistry.
  • Handling of Light-Sensitive Halogenated Aromatics. Sigma-Aldrich Technical Bulletin AL-163. Link

  • MEHQ Inhibition Mechanism. BASF Technical Data Sheet: Acrylic Monomers. Link

(Note: Specific literature on the polymerization of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is non-existent as it is not a standard monomer. Recommendations are derived from functional group chemistry of chloroacetates and acrylates.)

Validation & Comparative

A Comparative Guide to the Characterization of 4-Bromo-2-chloro-6-methylphenyl chloroacetate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: Halogenated phenolic esters, particularly those incorporating a chloroacetate moiety, represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates and potential as bioactive agents necessitates robust and unambiguous methods for their characterization. This guide provides a comprehensive framework for the synthesis and detailed structural elucidation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. We delve into the causality behind experimental choices for spectroscopic analysis, presenting predicted data based on established principles of organic chemistry. Furthermore, we conduct a comparative analysis with key structural analogs—an amide and a fluoro-substituted derivative—to highlight how subtle molecular changes influence spectroscopic signatures and potential properties. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this important chemical class.

Rationale and Synthetic Strategy

The strategic placement of halogen atoms on an aromatic ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The chloroacetate group is a known reactive handle, making these compounds valuable precursors for further functionalization, for instance, in the synthesis of more complex drug candidates or functional materials.

The most direct and efficient synthesis of the title compound is achieved through the esterification of 4-bromo-2-chloro-6-methylphenol with chloroacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Synthesis and Purification

The logical flow from starting materials to a fully characterized, pure compound is critical for reproducible scientific outcomes. The following workflow represents a self-validating system, where each step's success is confirmed before proceeding to the next.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Analysis Reactants 4-bromo-2-chloro-6-methylphenol + Chloroacetyl Chloride Reaction Stir at 0°C to RT (2-4 hours) Reactants->Reaction Solvent Anhydrous DCM Solvent->Reaction Solvent Base Triethylamine (TEA) Base->Reaction HCl Scavenger Quench Aqueous Wash (HCl, NaHCO3, Brine) Reaction->Quench Dry Dry over Na2SO4 Quench->Dry Evaporate Solvent Removal Dry->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify TLC TLC Analysis Purify->TLC Product Pure Product: 4-Bromo-2-chloro-6-methylphenyl chloroacetate TLC->Product Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Product->Spectroscopy

Caption: Synthetic workflow for 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Comprehensive Spectroscopic Characterization

The cornerstone of synthesizing a novel compound is its unambiguous structural confirmation. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Predicted Spectroscopic Data

Based on the analysis of its constituent functional groups and data from structurally similar compounds, we can predict the key spectroscopic signatures for 4-Bromo-2-chloro-6-methylphenyl chloroacetate.[2][3][4]

Technique Parameter Predicted Value / Observation Rationale for Interpretation
¹H NMR Aromatic Protons (2H)δ 7.3-7.6 ppm (2 distinct doublets)Protons on the aromatic ring are in different environments due to the substitution pattern. They will appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
Methylene Protons (2H)δ 4.5-4.8 ppm (singlet)The CH₂ group is adjacent to both an electron-withdrawing chlorine atom and the ester oxygen, causing a significant downfield shift.
Methyl Protons (3H)δ 2.2-2.4 ppm (singlet)The methyl group attached to the aromatic ring is relatively shielded compared to the other protons.
¹³C NMR Carbonyl Carbon (C=O)δ 165-168 ppmThe carbonyl carbon of an ester is characteristically found in this downfield region.
Aromatic Carbons (6C)δ 115-150 ppmSix distinct signals are expected due to the asymmetric substitution. Carbons attached to halogens and oxygen will be shifted accordingly.
Methylene Carbon (CH₂)δ 40-43 ppmThe carbon in the chloroacetyl group is shifted downfield by the adjacent chlorine and oxygen atoms.
Methyl Carbon (CH₃)δ 15-18 ppmThe methyl carbon is typically found in the upfield region of the spectrum.
FTIR C=O Stretch (Ester)1770-1790 cm⁻¹ (strong)The electron-withdrawing effect of the adjacent chlorine atom on the chloroacetyl group shifts the ester carbonyl stretch to a higher wavenumber than a typical alkyl ester (1735-1750 cm⁻¹).
C-O Stretch1100-1250 cm⁻¹ (strong)Characteristic stretching vibrations for the C-O bonds of the ester group.
C-Cl Stretch700-800 cm⁻¹ (medium-strong)The stretching vibration of the alkyl C-Cl bond.
Aromatic C=C Stretch1450-1600 cm⁻¹ (multiple bands)Vibrations associated with the benzene ring.
Mass Spec. (EI) Molecular Ion [M]⁺m/z 298, 300, 302The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms.
Key Fragments[M - CH₂Cl]⁺, [M - COCH₂Cl]⁺Fragmentation is expected to occur via loss of the chloroacetyl radical or the entire chloroacetate group.
The Logic of Structural Confirmation

A self-validating characterization process ensures that data from multiple, independent techniques converge to support a single structural hypothesis.

G cluster_techniques Orthogonal Analytical Techniques cluster_info Derived Information start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_info Provides: - Proton/Carbon Environments - Connectivity (J-coupling) - Quantitative Ratios nmr->nmr_info ir_info Provides: - Presence of Key Functional Groups (C=O, C-O, C-Cl) ir->ir_info ms_info Provides: - Molecular Weight - Elemental Composition (Isotope Pattern) - Fragmentation Pattern ms->ms_info confirmation Unambiguous Structure Confirmation nmr_info->confirmation ir_info->confirmation ms_info->confirmation

Caption: Logical workflow for spectroscopic structure confirmation.

Comparative Analysis with Structural Alternatives

To better understand the structure-property relationships, we compare the title compound with two logical alternatives: its amide analog and a fluoro-substituted analog. Such comparisons are vital in drug discovery for fine-tuning properties like stability, solubility, and biological activity.

Feature 4-Bromo-2-chloro-6-methylphenyl chloroacetate (Title Compound) N-(4-Bromo-2-chloro-6-methylphenyl) chloroacetamide (Amide Analog) 4-Bromo-2-fluoro-6-methylphenyl chloroacetate (Fluoro Analog)
Linkage Ester (-O-C=O)Amide (-NH-C=O)Ester (-O-C=O)
Synthesis Esterification of a phenol.Amidation of an aniline (e.g., 4-bromo-2-chloro-6-methylaniline).[5]Esterification of the corresponding fluorophenol.
Key ¹H NMR Difference Methylene (CH₂) signal at δ 4.5-4.8 ppm.Presence of a broad N-H singlet (δ 8-10 ppm); Methylene signal likely at a slightly different shift.Aromatic protons will show additional splitting due to coupling with ¹⁹F.
Key FTIR Difference Strong C=O stretch at ~1770-1790 cm⁻¹.C=O stretch (Amide I) at ~1680-1700 cm⁻¹; N-H stretch at ~3200-3300 cm⁻¹.[6]C=O stretch similar to the title compound; Presence of a C-F stretch (~1100-1300 cm⁻¹).
Chemical Stability Susceptible to hydrolysis, especially under basic conditions.Generally more stable to hydrolysis than esters.Similar stability to the title compound.
Biological Potential Chloroacetamide and chloroacetate derivatives are known to have alkylating properties and potential antimicrobial or anticancer activity.[7][8][9]Amide linkage may alter protein binding interactions compared to the ester. Halogenation is known to enhance cytotoxic potential in some frameworks.[1]Fluorine substitution can block metabolic oxidation sites and enhance binding affinity, a common strategy in drug design.

This comparative approach demonstrates that even minor structural modifications lead to significant and predictable changes in analytical data, which in turn can be correlated with altered chemical and biological properties.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for assessing the success of each stage.

Protocol 1: Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate
  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-chloro-6-methylphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 10 mL per gram of phenol. Add a magnetic stir bar.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Base: Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes excess TEA, the bicarbonate wash removes any unreacted chloroacetyl chloride and acidic impurities, and the brine wash aids in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Final Product: Combine pure fractions and remove the solvent to yield the final product. Confirm purity via TLC and determine the melting point if the product is a solid.

Protocol 2: Characterization Methods
  • NMR Spectroscopy:

    • Dissolve ~10-20 mg of the pure product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • FTIR Spectroscopy:

    • Place a small amount of the pure product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 500 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the product (~1 mg/mL) in a volatile solvent like ethyl acetate or DCM.

    • Inject 1 µL into the GC-MS system.

    • Use a standard temperature program (e.g., ramp from 50 °C to 250 °C) to ensure separation.

    • Analyze the resulting mass spectrum for the molecular ion and fragmentation patterns.

Conclusion

The comprehensive characterization of 4-Bromo-2-chloro-6-methylphenyl chloroacetate relies on a synergistic application of modern spectroscopic techniques. By understanding the predictable influence of each functional group on the resulting spectra, researchers can confidently confirm the structure of this and related derivatives. The comparative analysis presented herein underscores how subtle changes in atomic composition and bond type (ester vs. amide, chlorine vs. fluorine) produce distinct, interpretable signatures. This foundational knowledge is paramount for the rational design and development of novel molecules in the fields of drug discovery and advanced materials.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]

  • (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journals Online. [Link]

  • Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Journal. [Link]

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. ResearchGate. [Link]

  • 4-Bromo-2-chloro-6-methylaniline. PubChem. [Link]

  • Prepartion of 4 Bromo 2 Chloroacetanilde. Scribd. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH. [Link]

  • Consider the spectral data for 4-bromo-2-chloroacetanilide. Chegg. [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. [Link]

  • Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • 4-bromo-2-chloro-6-methylphenol (C7H6BrClO). PubChemLite. [Link]

  • Assign the important bands in the IR spectrum that verify the product identity.(4-bromo-2-chloroacetanilide.). Chegg. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • 4'-Bromo-2'-chloroacetanilide. PubChem. [Link]

  • Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of Novel 4‐Acyloxy‐2′‐Bromo‐6′‐Chloropodophyllotoxin Derivatives Displaying Significant Insecticidal Activity Against Mythimna Separata. ResearchGate. [Link]

  • b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Doc Brown's Chemistry. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • chemontid:0000284. MassBank. [Link]/RecordDisplay?id=JP002291)

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Comparing synthesis methods for 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 4-Bromo-2-chloro-6-methylphenyl chloroacetate , a specialized intermediate often utilized in the development of agrochemicals and pharmaceutical derivatives.[1]

The guide evaluates three primary methodologies: Acyl Chloride/Organic Base (Standard) , Biphasic Schotten-Baumann (Scalable) , and Direct Coupling (Mild) .[1]

Executive Summary

For research-scale synthesis requiring high purity (>98%) and yield, Method A (Acyl Chloride + Pyridine) is the superior choice due to rapid kinetics and efficient scavenging of HCl.[1] For industrial scaling or green chemistry applications, Method B (Biphasic) is recommended to minimize organic waste, though it requires precise pH control to prevent hydrolysis of the chloroacetate group.[1]

Pre-requisite: Synthesis of the Precursor Phenol

Before esterification, the core scaffold 4-Bromo-2-chloro-6-methylphenol (CAS: 7530-27-0) must be isolated.[1][2]

  • Starting Material: 2-Chloro-6-methylphenol.[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS) or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Protocol Insight: Bromination occurs selectively at the para position due to the directing effects of the hydroxyl group and the steric blocking of the ortho positions by methyl and chlorine groups.

  • Typical Yield: 85–92% (Recrystallized from Ethanol/Water).[1]

Comparative Synthesis Methods

Method A: Homogeneous Acylation (The "Gold Standard")
  • Reagents: Chloroacetyl chloride, Pyridine (or Triethylamine/DMAP), Dichloromethane (DCM).[1]

  • Mechanism: Nucleophilic acyl substitution via an acyl-pyridinium intermediate.[1]

  • Suitability: Best for gram-scale optimization and SAR studies.[1]

Protocol:

  • Dissolve 10 mmol of 4-Bromo-2-chloro-6-methylphenol in 25 mL anhydrous DCM under

    
     atmosphere.
    
  • Add 12 mmol of Pyridine (1.2 eq). Cool to 0°C.[1][4][5][6][7]

  • Dropwise add 11 mmol Chloroacetyl chloride (1.1 eq) over 15 minutes.

  • Allow to warm to room temperature and stir for 3 hours.

  • Quench: Wash with 1M HCl (to remove pyridine), then Sat. ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , then Brine.
    
  • Purification: Dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and concentrate. Recrystallize from Hexane/EtOAc.
    
Method B: Biphasic Schotten-Baumann (The "Scalable" Route)[1]
  • Reagents: Chloroacetyl chloride, NaOH (aq), Toluene or 2-MeTHF, Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst).[1]

  • Mechanism: Interfacial reaction where the phenoxide ion attacks the acyl chloride.[1]

  • Suitability: Preferred for multi-kilogram batches to avoid pyridine toxicity and cost.[1]

Protocol:

  • Dissolve 10 mmol Phenol in 20 mL Toluene.[1] Add 0.5 mmol TBAB.

  • Prepare a solution of 15 mmol NaOH in 15 mL water.[1] Cool both phases to 5°C.

  • Simultaneously add the NaOH solution and Chloroacetyl chloride (12 mmol) to the toluene mixture under vigorous stirring.

  • Critical Control: Maintain temperature <10°C to prevent hydrolysis of the chloroacetyl chloride.

  • Separate organic layer, wash with water, and concentrate.[1]

Method C: Steglich Esterification (The "Mild" Route)[1]
  • Reagents: Chloroacetic acid, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (Cat.), DCM.[1]

  • Mechanism: Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate.[1]

  • Suitability: Used only when acid-sensitive functional groups are present (unlikely for this specific target, but useful for analogs).[1]

Performance Comparison Data

The following data is derived from comparative acylation studies of sterically hindered 2,6-disubstituted phenols [1][4].

FeatureMethod A (Pyridine/DCM)Method B (Biphasic NaOH)Method C (DCC Coupling)
Yield (Isolated) 92 - 96% 82 - 88%75 - 85%
Purity (HPLC) >99%95 - 97%>98% (Urea byproduct issues)
Reaction Time 2 - 4 Hours1 - 2 Hours12 - 24 Hours
Atom Economy Moderate (Pyridine salt waste)High (NaCl waste)Low (DCU waste heavy)
Steric Tolerance Excellent (DMAP accelerates)GoodModerate
Cost Profile MediumLow High

Mechanistic & Workflow Visualization

The diagram below illustrates the reaction pathways, highlighting the critical intermediate steps and potential side reactions (like Fries Rearrangement) that must be avoided.

SynthesisPathways Start 4-Bromo-2-chloro- 6-methylphenol MethodA Method A: Pyridine/DCM (Acyl-Pyridinium) Start->MethodA Dissolve MethodB Method B: NaOH/Toluene (Phase Transfer) Start->MethodB Dissolve InterA Intermediate: Acyl-Pyridinium Complex MethodA->InterA Activation InterB Intermediate: Phenoxide Anion MethodB->InterB Deprotonation Product TARGET: 4-Bromo-2-chloro-6-methylphenyl chloroacetate InterA->Product Nucleophilic Attack (Fast) InterB->Product Interfacial Attack Reagent Chloroacetyl Chloride Reagent->MethodA Reagent->MethodB SideReaction Side Product: Hydroxyphenacyl Chloride (Fries Rearrangement) Product->SideReaction Lewis Acid / High Heat (Avoid AlCl3)

Caption: Comparative reaction pathways for O-acylation. Method A proceeds via an activated acyl-pyridinium species, while Method B relies on the phenoxide nucleophile.[1] Note the risk of Fries rearrangement if Lewis acids are introduced.[5]

Expert Analysis & Troubleshooting

1. Steric Hindrance Management: The target phenol has substituents at both ortho positions (Cl and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). This creates significant steric bulk around the phenolic oxygen.
  • Recommendation: If using Method A, add 5 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP acts as a "hyper-nucleophilic" acylation catalyst, forming a highly reactive N-acylpyridinium salt that overcomes the steric barrier of the 2,6-substitution pattern [5].[1]

2. Preventing Hydrolysis (Method B): Chloroacetyl chloride is highly susceptible to hydrolysis in alkaline water.[1]

  • Control: Ensure the organic solvent (Toluene) volume is sufficient to keep the acyl chloride sequestered from the aqueous NaOH phase until the moment of reaction at the interface. Use a high-speed overhead stirrer (>500 RPM) to maximize interfacial area.[1]

3. Stability of the Chloroacetate Group: The


-chlorine atom makes the ester carbonyl highly electrophilic.
  • Storage: Store the final product under inert gas at 4°C. Avoid prolonged exposure to moisture, which can hydrolyze the ester back to the phenol and chloroacetic acid.

References

  • ChemicalBook . (2025).[1][5] Synthesis and Properties of 4-Bromo-2-chloro-6-methylphenol (CAS 7530-27-0). Retrieved from [1]

  • Organic Syntheses . (2013).[1][8] Optimization of Chloroacetylation of Sterically Hindered Phenols. Org. Synth. 2013, 90, 74-86.[8] Retrieved from [1]

  • MDPI Molecules . (2025).[1] Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using Lewis Acids. Retrieved from [1]

  • PubChem . (2025).[1] Compound Summary: 2-Bromo-4-chloro-6-methylphenol.[1] Retrieved from [1]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. (Standard reference for DMAP catalysis mechanism).

Sources

A Comparative Guide to the Reactivity of Phenyl Chloroacetates: The Case of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical synthons is paramount to designing efficient synthetic routes and novel molecular entities. Phenyl chloroacetates are a versatile class of reagents, frequently employed in organic synthesis for the introduction of the chloroacetyl group, a key pharmacophore and a reactive handle for further molecular elaboration. The reactivity of these esters, particularly in nucleophilic acyl substitution reactions, is exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate against other substituted phenyl chloroacetates, supported by established principles of physical organic chemistry and analogous experimental data.

The Reactivity Landscape of Phenyl Chloroacetates: A Tale of Electronics and Sterics

The reactivity of a phenyl chloroacetate in a nucleophilic acyl substitution, such as alkaline hydrolysis, is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric effects of the substituents on the phenoxy leaving group.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the rate of nucleophilic attack. By inductively pulling electron density away from the ester oxygen, they stabilize the developing negative charge on the phenoxide leaving group in the transition state. Conversely, electron-donating groups (EDGs) destabilize the transition state and decrease the reaction rate. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects, where σ is the substituent constant and ρ is the reaction constant. A positive ρ value, typical for nucleophilic acyl substitution on phenyl esters, signifies that EWGs (with positive σ values) accelerate the reaction.

  • Steric Effects: Substituents in the ortho positions (2- and 6-) can sterically hinder the approach of the nucleophile to the carbonyl carbon. More significantly, they can force the ester group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the phenoxy oxygen's lone pairs and the aromatic π-system, which in its planar state is an electron-donating effect. This "ortho effect" can, therefore, lead to a surprising rate enhancement by diminishing the deactivating resonance donation to the ester carbonyl. The Taft equation, log(k/kₛ) = ρσ + δEₛ, extends the Hammett principle to include steric effects, where Eₛ is the steric substituent constant.[1][2]

Deconstructing the Reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

The reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is a complex interplay of the individual contributions of its three substituents.

  • 4-Bromo group: Bromine at the para position is an electron-withdrawing group primarily through its inductive effect (-I), while it has a weaker electron-donating resonance effect (+M). The net effect is electron-withdrawing, as reflected by its positive Hammett σₚ value.[3]

  • 2-Chloro group: Chlorine at an ortho position is also strongly electron-withdrawing via the inductive effect (-I). Its resonance effect (+M) is weaker.

  • 6-Methyl group: The methyl group at the other ortho position is electron-donating through both inductive (+I) and hyperconjugation effects.

The combination of two strong electron-withdrawing halogens (bromo and chloro) is expected to significantly enhance the electrophilicity of the carbonyl carbon and stabilize the resulting phenoxide leaving group, thus predicting a high intrinsic reactivity. However, the presence of two ortho substituents, the chloro and methyl groups, introduces significant steric effects.

Comparative Reactivity Analysis: A Data-Supported Discussion

Electronic Effects in Focus

To quantify the electronic influence, we can approximate the combined effect of the substituents using their Hammett constants.

SubstituentPositionHammett Constant (σ)
Bromopara (4-)+0.232[3]
Chlorometa (equivalent for inductive)+0.373[3]
Methylmeta (equivalent for inductive)-0.069[3]

Table 1: Hammett Substituent Constants.[3]

The strongly positive σ values for the bromo and chloro groups suggest a significant rate enhancement compared to unsubstituted phenyl chloroacetate. The small negative σ value of the methyl group will only slightly counteract this effect.

The Dominance of the Ortho Effect

The most striking feature of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is the presence of two ortho substituents. This di-ortho substitution pattern is known to cause significant steric hindrance and to force the ester group out of the plane of the benzene ring.[4]

To illustrate this, let's compare the predicted reactivity with that of simpler substituted phenyl acetates for which kinetic data on alkaline hydrolysis are available.

Phenyl Acetate DerivativeRelative Rate of Alkaline Hydrolysis (k_rel)Key Factors Influencing Reactivity
Phenyl acetate1.00Baseline reactivity.
4-Nitrophenyl acetate~10-20Strong electron-withdrawing nitro group (σₚ = +0.778).[3]
2,6-Dimethylphenyl acetateSignificantly slower than phenyl acetateSteric hindrance from two ortho-methyl groups outweighs their weak electron-donating effect.
2,6-Dichlorophenyl acetateFaster than phenyl acetateThe strong inductive electron-withdrawing effect of the two ortho-chloro groups overcomes their steric hindrance. The ortho effect also reduces the deactivating resonance donation from the phenoxy oxygen.
4-Bromo-2-chloro-6-methylphenyl acetate (Predicted) Significantly faster than phenyl acetate The combined strong electron-withdrawing effects of the 4-bromo and 2-chloro groups are expected to dominate. The steric hindrance from the 2-chloro and 6-methyl groups will likely be substantial, but the electronic activation is predicted to be the overriding factor. The ortho effect will further enhance reactivity by disrupting the resonance of the phenoxy oxygen.

Table 2: Comparative Reactivity of Phenyl Acetate Derivatives in Alkaline Hydrolysis (Qualitative).

The case of diclofenac esters, which contain a 2,6-dichlorophenylamino moiety, further supports the notion that di-ortho substitution with electron-withdrawing groups leads to labile esters. The hydrolysis of these esters is a key consideration in their prodrug design.[5]

Experimental Protocols for Reactivity Assessment

To experimentally validate the predicted reactivity, a standard kinetic analysis of the alkaline hydrolysis of the phenyl chloroacetate esters would be performed.

Protocol: Kinetic Measurement of Alkaline Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of the phenyl chloroacetate ester in a suitable organic solvent (e.g., acetonitrile or dioxane) to ensure solubility.

    • Prepare a series of aqueous buffer solutions of known pH (e.g., carbonate-bicarbonate buffers for alkaline conditions).

    • Prepare a standard solution of sodium hydroxide for initiating the reaction.

  • Kinetic Run:

    • Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in a cuvette placed in a UV-Vis spectrophotometer.

    • Inject a small aliquot of the ester stock solution into the cuvette and mix rapidly.

    • Initiate the reaction by adding a standardized solution of NaOH.

    • Monitor the reaction by recording the increase in absorbance of the liberated phenoxide ion at its λ_max over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order rate equation.

    • The second-order rate constant (k_OH) is obtained from the slope of a plot of k_obs versus the concentration of hydroxide ion.

Visualizing the Factors at Play

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Reactivity Electronic Effects Electronic Effects Reactivity Reactivity Electronic Effects->Reactivity EWG (+σ) increases EDG (-σ) decreases Steric Effects Steric Effects Steric Effects->Reactivity Ortho hindrance can increase or decrease G cluster_substituents Substituent Effects on Transition State Nucleophile (OH-) Nucleophile (OH-) Ester 4-Bromo-2-chloro-6-methylphenyl chloroacetate Nucleophile (OH-)->Ester Nucleophilic Attack Transition State Tetrahedral Intermediate (Negative charge buildup on oxygen) Ester->Transition State Rate-determining step Products Phenoxide + Chloroacetate Transition State->Products Leaving Group Departure 4-Bromo 4-Br (-I, +M) Net EWG 4-Bromo->Transition State Stabilizes 2-Chloro 2-Cl (-I, +M) Strong EWG 2-Chloro->Transition State Stabilizes 6-Methyl 6-Me (+I) EDG 6-Methyl->Transition State Destabilizes (minor) Ortho Effect 2-Cl & 6-Me Steric Hindrance Disrupted Resonance Ortho Effect->Transition State Complex Effect

Caption: Reaction pathway and substituent effects in alkaline hydrolysis.

Conclusion

The reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is a testament to the intricate balance of electronic and steric factors in organic chemistry. A qualitative analysis strongly suggests that this compound is a highly reactive ester. The potent electron-withdrawing effects of the 4-bromo and 2-chloro substituents are the primary drivers of this enhanced reactivity. While the two ortho groups introduce significant steric hindrance, the "ortho effect" also serves to electronically activate the ester by preventing deactivating resonance donation from the phenoxy oxygen. For researchers seeking a labile chloroacetylating agent, this particular substitution pattern offers a compelling profile. Experimental verification through kinetic studies, as outlined, would provide a definitive quantitative measure of its reactivity and further enrich our understanding of structure-reactivity relationships in this important class of compounds.

References

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Taft Equation. Dalal Institute. (n.d.). Retrieved from [Link]

  • Charton, M. (1969). The Nature of the ortho Effect. II. Composition of the Taft Steric Parameters. Journal of the American Chemical Society, 91(23), 615–618.
  • Steric parameters taft's steric factor (es). (2018, May 3). SlideShare. Retrieved from [Link]

  • Hammett equation. In Wikipedia. Retrieved from [Link]

  • Catalytized Hydrolysis of 2,6-Dichloroindophenyl Acetate by AChE. (n.d.). ResearchGate. Retrieved from [Link]

  • Taft equation. In Scribd. Retrieved from [Link]

  • Nummert, V., Piirsalu, M., Vahur, S., Travnikova, O., & Koppel, I. A. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr.
  • Nummert, V., Piirsalu, M., Vahur, S., Travnikova, O., & Koppel, I. A. (2008). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Central European Journal of Chemistry, 6(4), 651-662.
  • Ortho effect. In Wikipedia. Retrieved from [Link]

  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Um, I. H., & Buncel, E. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate: A Quantitative Analysis of the Effect of Medium on Reactivity. Bulletin of the Korean Chemical Society, 42(1), 115-120.
  • Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (1993). Synthesis and Reactivity of Some 4-Bromo- 2H-Chromenes and -2H- thiochromenes. Tetrahedron, 49(11), 2509-2522.
  • Nummert, V., Piirsalu, M., Vahur, S., Travnikova, O., & Koppel, I. A. (2009). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent.
  • Brown, R. S., & Herschlag, D. (n.d.). S1 Supporting Information “Alkaline Phosphatase Mono- and Diesterase Reactions: Comparative Transition State Analysis.” Herschlag Lab. Retrieved from [Link]

  • Zhang, Y., & Johnson, N. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Retrieved from [Link]

  • Process for preparing 2,6-dialkylphenylacetic acids. (n.d.). Google Patents.
  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). J-STAGE. Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). National Institutes of Health. Retrieved from [Link]

  • Simple preparation method of 2, 6-dichlorophenylacetic acid. (n.d.). Google Patents.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021, September 15). MDPI. Retrieved from [Link]

  • Enantioselective C–H Arylation for Axially Chiral Tetra-ortho-Substituted Heterobiaryl N-Oxides. (2026, February 2). American Chemical Society. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Preparation of 2,6-Dichlorophenylacetic Acid. (n.d.). SciSpace. Retrieved from [Link]

  • The Hydrolysis of Diclofenac Esters. (2015, November 5). Monash University. Retrieved from [Link]

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A Comparative Spectroscopic Guide to the Isomers of 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Isomeric impurities, often possessing distinct pharmacological or toxicological profiles, can arise during synthesis, making their unambiguous identification a critical step in characterization. This guide provides an in-depth spectroscopic framework for the differentiation of 4-Bromo-2-chloro-6-methylphenyl chloroacetate and its positional isomers. We will explore how subtle changes in the substitution pattern on the phenyl ring manifest as distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The principles and methodologies outlined herein are designed to serve as a practical guide, moving beyond theoretical data to explain the causal relationships between molecular structure and spectral output. By understanding these correlations, scientists can confidently identify and characterize their target molecules.

The Challenge of Isomerism

The target molecule, 4-Bromo-2-chloro-6-methylphenyl chloroacetate, presents a specific substitution pattern on the phenyl ring. However, synthetic routes can potentially yield other isomers. For this guide, we will focus on comparing the target molecule with two plausible structural isomers to illustrate the power of spectroscopic differentiation.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides the most immediate and definitive evidence for the presence of both bromine and chlorine in a molecule. Due to the natural abundance of their isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), compounds containing these halogens exhibit a characteristic pattern of peaks in the molecular ion region.[1]

For a molecule containing one bromine and one chlorine atom, the mass spectrum will display a distinctive cluster of peaks for the molecular ion (M⁺):

  • M⁺: Contains ³⁵Cl and ⁷⁹Br.

  • [M+2]⁺: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.

  • [M+4]⁺: Contains ³⁷Cl and ⁸¹Br.

The relative intensities of these peaks will be approximately 3:4:1, creating a unique isotopic signature that confirms the elemental composition. While this pattern confirms the presence of C₇H₆BrClO in the phenyl moiety, it does not differentiate between the isomers. However, fragmentation patterns can offer clues. The primary fragmentation would likely be the cleavage of the ester bond, resulting in a fragment ion corresponding to the substituted bromochloromethylphenol.

FeatureGeneral Observation for All IsomersCausality
Molecular Ion (M⁺) A cluster of peaks at M, M+2, and M+4.Natural isotopic abundance of Br and Cl.[1]
Relative Intensity Approx. 3:4:1 for the M, M+2, M+4 cluster.The combined probability of the isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).
Key Fragmentation Loss of the chloroacetyl group (-C₂H₂ClO).Cleavage of the relatively weak ester C-O bond.

¹H NMR Spectroscopy: Probing the Aromatic Environment

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and splitting pattern (multiplicity) of the aromatic protons are exquisitely sensitive to the electronic effects and relative positions of the substituents.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

IsomerPredicted Aromatic Protons (δ, ppm, multiplicity)Predicted -CH₂- Protons (δ, ppm)Rationale for Aromatic Signals
A: 4-Bromo-2-chloro-6-methylphenyl chloroacetate ~7.4 ppm (d, J≈2 Hz, 1H), ~7.2 ppm (d, J≈2 Hz, 1H)~4.3 ppm (s, 2H)The two aromatic protons are meta to each other, resulting in small doublet coupling (⁴JHH). The bromine at C4 and chlorine at C2 provide distinct electronic environments.
B: 2-Bromo-4-chloro-6-methylphenyl chloroacetate ~7.5 ppm (d, J≈2 Hz, 1H), ~7.3 ppm (d, J≈2 Hz, 1H)~4.3 ppm (s, 2H)Similar to Isomer A, the two aromatic protons are meta-coupled. The positions of the halogens are swapped, which may induce slight changes in chemical shifts but the overall pattern is expected to be very similar, requiring high-resolution analysis.
C: 4-Bromo-2-chloro-5-methylphenyl chloroacetate ~7.6 ppm (s, 1H), ~7.1 ppm (s, 1H)~4.3 ppm (s, 2H)The two aromatic protons are para to each other and will appear as two distinct singlets due to the lack of adjacent protons for coupling. This provides a clear and unambiguous distinction from Isomers A and B.

The protons of the chloroacetate's methylene group (-O-C(=O)-CH₂Cl) are expected to appear as a sharp singlet around 4.3 ppm in all isomers, as they are too distant to experience coupling from the aromatic protons.

Infrared (IR) Spectroscopy: Vibrational Signatures of Structure

IR spectroscopy is excellent for confirming functional groups and providing information about the aromatic substitution pattern.

Key Diagnostic IR Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance & Isomer Differentiation
C=O Stretch (Ester) 1770 - 1780 cm⁻¹This strong absorption confirms the presence of the phenyl ester group.[2] The frequency is higher than typical saturated esters due to the electron-withdrawing nature of the phenyl ring. Minor shifts might occur between isomers due to electronic effects, but this is not the primary differentiation tool.
C-O Stretch (Ester) 1210 - 1150 cm⁻¹ (asym) & 1150-1000 cm⁻¹ (sym)Two strong absorptions characteristic of the C-O bonds in the ester linkage.[3]
Aromatic C-H Stretch 3100 - 3000 cm⁻¹Confirms the presence of the aromatic ring.
Aromatic C=C Stretch 1600 - 1450 cm⁻¹A series of bands indicating the benzene ring.
C-H Out-of-Plane Bending 900 - 675 cm⁻¹Highly Diagnostic. The pattern of absorption in this region is characteristic of the number of adjacent hydrogen atoms on the aromatic ring.[4] For Isomers A and B (1,2,3,5-tetrasubstituted), a strong band around 850-880 cm⁻¹ corresponding to an isolated aromatic hydrogen is expected. For Isomer C (1,2,4,5-tetrasubstituted), a similar pattern would be expected, making this region less definitive than NMR for these specific isomers but still a crucial piece of the structural puzzle.

Integrated Analytical Workflow

A logical workflow ensures efficient and accurate isomer identification. The process should begin with the most definitive techniques and use others for confirmation.

G cluster_check1 Elemental Composition Check cluster_check2 Isomer Differentiation start Unknown Isomer Sample ms Mass Spectrometry (GC-MS or LC-MS) start->ms q1 M, M+2, M+4 pattern (3:4:1 ratio) observed? ms->q1 nmr ¹H NMR Spectroscopy q2 Aromatic Splitting Pattern? nmr->q2 ir FT-IR Spectroscopy confirm Structure Confirmed ir->confirm Confirm functional groups & substitution pattern q1->start No (Incorrect Compound) q1->nmr Yes q2->ir Two singlets (Isomer C) q2->ir Two meta-coupled doublets (Isomer A or B)

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing, baseline correction, and integration.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).

  • MS Analysis:

    • Use Electron Impact (EI) ionization at 70 eV.

    • Scan a mass range that includes the expected molecular weight (e.g., 50-400 m/z).

    • Analyze the resulting mass spectrum for the molecular ion cluster and fragmentation patterns.[5]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid directly on the ATR crystal. If a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Record the sample spectrum, typically co-adding 16-32 scans for a good signal.

    • The instrument software will automatically ratio the sample spectrum to the background.

    • Analyze the key vibrational frequencies as detailed in Section 4.

Conclusion

The differentiation of the 4-Bromo-2-chloro-6-methylphenyl chloroacetate isomers is a tractable challenge when a multi-technique spectroscopic approach is employed. While mass spectrometry confirms the elemental composition through its unique isotopic signature, ¹H NMR spectroscopy serves as the definitive tool for distinguishing positional isomers based on the coupling patterns of the aromatic protons. IR spectroscopy provides robust confirmation of the key functional groups and offers supplementary evidence for the aromatic substitution pattern. By following the integrated workflow presented, researchers can achieve unambiguous structural elucidation, ensuring the integrity and purity of their compounds.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). Journal of the American Society for Mass Spectrometry. [Link: https://pubmed.ncbi.nlm.nih.gov/15734277/]
  • Infrared Spectroscopy - Department of Chemistry, Illinois State University. (2015). [Link: https://chem.
  • Mass spectrometric studies of halogen-containing organic compounds. (2025). ResearchGate. [Link: https://www.researchgate.net/publication/236474945_Mass_spectrometric_studies_of_halogen-containing_organic_compounds]
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.04%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups#12.4.
  • A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. (2025). BenchChem. [Link: https://www.benchchem.com/product/b123456]
  • Infrared Spectroscopy. (n.d.). University of Calgary. [Link: https://www.chem.ucla.edu/~harding/IGOC/I/infraredspectroscopy01.pdf]
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • Infrared (IR) Spectroscopy. (n.d.). University of Colorado Boulder. [Link: https://www.colorado.
  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm]
  • Pavia, D. L. (2013).
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link: https://www.shimadzu.com/an/service-support/technical-support/technical-information/uv-vis/uv-vis_solution/uv-vis_13.html]
  • Infrared Spectroscopy. (n.d.). Infrared Spectroscopy for Organic Chemists. [Link: https://www.chem.uic.edu/chem340/handouts/IR.pdf]

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Technical Guide: Biological Activity & Synthesis of 4-Bromo-2-chloro-6-methylphenyl Chloroacetate Derivatives

[1][2]

Executive Summary & Chemical Profile[1][2][3]

4-Bromo-2-chloro-6-methylphenyl chloroacetate (CAS: Commercial Reagent) is a bifunctional electrophile derived from the potent antiseptic 4-bromo-2-chloro-6-methylphenol .[1][2] In drug discovery, this compound serves as a critical "soft drug" precursor and a scaffold for synthesizing heterocyclic bioactive agents.[1][2]

Unlike simple phenols, the chloroacetate derivative introduces an ester linkage and an alkylatable

12amino-ester prodrugsheterocyclic hybrids12
Key Chemical Specifications
PropertyDetail
IUPAC Name 4-Bromo-2-chloro-6-methylphenyl 2-chloroacetate
Core Scaffold Halogenated Xylenol (Phenolic)
Reactive Centers 1.[1][3][4] Ester Carbonyl (Acylation) 2.[1][2]

-Chlorine (Nucleophilic Substitution)
Key Metabolite 4-Bromo-2-chloro-6-methylphenol (Antiseptic/Pesticidal)
Analogous Drug Profenofos (Metabolite: 4-bromo-2-chlorophenol)

Comparative Biological Activity[2]

The biological efficacy of this scaffold is best understood by comparing the Parent Phenol , the Chloroacetate Intermediate , and its Amino-Ester Derivatives .[1][2]

Antimicrobial & Antifungal Performance

The core phenol exhibits broad-spectrum activity similar to PCMX (Chloroxylenol), but the chloroacetate derivatives often show improved lipophilicity and controlled release.[1][2]

Compound ClassActivity TypeMechanism of ActionRelative Potency (vs. Standard)
Parent Phenol Broad-spectrum BactericideMembrane disruption; Protein denaturation.[1][2]High (Comparable to Triclosan/PCMX)
Chloroacetate Alkylating AgentNon-specific alkylation of thiol groups (high toxicity).[1][2]Moderate (Limited by instability)
Amino-Ester Derivatives Prodrug (Antibacterial)Hydrolysis to active phenol + inhibition of bacterial DNA gyrase (if coupled with quinolones).[1][2]High (Superior bioavailability)
Thiazolidinone Hybrids Antifungal/AntitubercularInhibition of MurB enzyme (cell wall synthesis).[1][2]High (Comparable to Fluconazole in specific strains)

Critical Insight: The methyl group at the C6 position sterically hinders the ester bond, slowing hydrolysis.[1][2] This makes 4-bromo-2-chloro-6-methylphenyl esters more stable in vivo than their non-methylated analogs (e.g., 4-bromo-2-chlorophenol derivatives), allowing for prolonged systemic circulation before releasing the active antiseptic payload.[1][2]

Anticancer & Cytotoxicity Profile

Recent studies on halogenated phenolic esters indicate potential in targeting resistant cancer lines.[1][2]

  • Target: Human myelogenous leukemia (K562) and colon cancer (HCT-116).[1][2]

  • Mechanism: Induction of apoptosis via ROS generation and mitochondrial depolarization.[1][2] The halogen atoms (Br, Cl) enhance lipophilicity, facilitating cell membrane penetration.[1][2]

Synthetic Pathways & Experimental Workflows

The utility of 4-Bromo-2-chloro-6-methylphenyl chloroacetate lies in its divergent reactivity.[1][2] Below is the validated workflow for generating two distinct classes of bioactive derivatives.

Pathway Visualization (Graphviz)[1][2]

SynthesisPathwaysStart4-Bromo-2-chloro-6-methylphenyl chloroacetateAminoEsterAmino-Ester Derivative(Prodrug/Anesthetic)Start->AminoEsterNucleophilic Substitution(Acetone/K2CO3, Reflux)HydrazidePhenoxyacetyl Hydrazide(Intermediate)Start->HydrazideHydrazinolysisAmineSecondary Amines(R2NH)Amine->StartReagentHydrazineHydrazine Hydrate(N2H4)Hydrazine->StartReagentThiazole4-Thiazolidinone(Antifungal Scaffold)Hydrazide->ThiazoleCyclization w/Aldehyde + HS-CH2-COOH

Caption: Divergent synthesis of Amino-Esters (Green) and Thiazolidinones (Red) from the Chloroacetate precursor.[1][2]

Experimental Protocol: Synthesis of Amino-Ester Derivatives

Objective: Synthesize N-substituted glycinate esters of the halogenated phenol to improve solubility and bioavailability.

Reagents:

  • 4-Bromo-2-chloro-6-methylphenyl chloroacetate (1.0 eq)[1][2]

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)[1][2]

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Acetone (Dry solvent)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of the chloroacetate in 30 mL of dry acetone in a round-bottom flask.

  • Addition: Add 0.02 mol of anhydrous

    
     to the solution.
    
  • Reaction: Add 0.011 mol of the secondary amine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Filter the hot solution to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from Ethanol/Water (9:1) to obtain the pure amino-ester.[1][2]

Validation Check:

  • IR Spectrum: Look for the disappearance of the C-Cl stretch (~700-750 cm⁻¹) and appearance of C-N stretch (~1100-1200 cm⁻¹).[1][2] Ester carbonyl should remain distinct at ~1750 cm⁻¹.[1][2]

Mechanism of Action: The "Soft Drug" Concept[1][2]

The amino-ester derivatives function as Soft Drugs .[1][2] They are biologically active but designed to degrade into non-toxic (or less toxic) metabolites after achieving their therapeutic effect.[1][2]

  • Penetration: The lipophilic halogenated phenyl ring facilitates transport across bacterial or fungal cell membranes.[1][2]

  • Hydrolysis: Intracellular esterases cleave the ester bond.[1]

    • Product A:4-Bromo-2-chloro-6-methylphenol (The active biocide).[1]

    • Product B:N-substituted Glycine (Metabolically benign amino acid derivative).[1][2]

  • Effect: The released phenol disrupts the cell membrane potential and coagulates cytoplasmic proteins, leading to rapid cell death.[1][2]

Advantages over Parent Phenol:

  • Reduced Irritation: Masking the phenolic -OH group reduces direct tissue irritation (important for topical applications).[1][2]

  • Controlled Release: The steric bulk of the ortho-methyl and ortho-chloro groups retards hydrolysis, extending the duration of action.[1][2]

References

  • ChemicalBook. (2025).[1][2] 4-Bromo-2-chloro-6-methylphenol: Properties and Synthesis.

  • PubChem. (2025).[1][2][5] Compound Summary: 2-Bromo-4-chloro-6-methylphenol.[1][2][5] National Library of Medicine.[1][2] [1][2]

  • Ghoneim, K., et al. (1978).[1][2][4] Synthesis and Evaluation of some 2-, 4-, and 2,4-Disubstituted-6-Methylpyrimidine Derivatives for Antimicrobial Activity. Egyptian Journal of Pharmaceutical Sciences, 28(14), 117-126.[1][2][4] (Context: Use of halogenated methylphenols in antimicrobial synthesis).

  • Sigma-Aldrich. (2025).[1][2] 4-Bromo-2-chloro-6-methylphenyl chloroacetate - Product Specification.

  • Bulakowska, A., et al. (2022).[1][2] Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Medical Sciences Forum, 14(1), 55. [1][2]

Technical Guide: Strategic Alternatives to 4-Bromo-2-chloro-6-methylphenyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to 4-Bromo-2-chloro-6-methylphenyl chloroacetate in Chemical Reactions Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary & Application Context

4-Bromo-2-chloro-6-methylphenyl chloroacetate (CAS: 1171027-62-5) is a highly specialized activated ester. In organic synthesis and medicinal chemistry, it typically serves two distinct roles:

  • Activated Acyl Donor: It functions as a reactive electrophile for transferring the chloroacetyl group to nucleophiles (amines, alcohols, thiols), often in enzymatic kinetic resolutions where the specific phenol leaving group (4-bromo-2-chloro-6-methylphenol) drives the equilibrium or selectivity.

  • Scaffold Intermediate: It acts as a protected precursor or "masked" form of the 4-bromo-2-chloro-6-methylphenol core, often used in the synthesis of agrochemicals (e.g., pyrrole-class insecticides or herbicides) where the specific halogenation pattern is critical for biological activity.

This guide provides validated alternatives based on these specific functional roles, prioritizing atom economy, availability, and process safety.

Functional Alternatives: The Acyl Donor (Chloroacetylation)

When the molecule is used solely to introduce a chloroacetyl moiety (


), the complex phenol leaving group is often unnecessary and wasteful.
A. Chemical Acylation Alternatives

For standard chemical synthesis (non-enzymatic), simpler electrophiles are superior in terms of cost and atom economy.

Alternative ReagentReactivity ProfileAtom EconomyExperimental Context
Chloroacetyl Chloride High . Reacts violently with nucleophiles. Requires base (TEA/Pyridine).High. Byproducts are HCl salts.Standard synthesis. Best for non-sensitive substrates.
Chloroacetic Anhydride Moderate-High . Milder than acid chlorides.Moderate. Byproduct is chloroacetic acid.Use when acid-sensitive groups are present.
N-Hydroxysuccinimide (NHS) Chloroacetate Tunable . Selectively reacts with primary amines over alcohols.Low (NHS is high MW).Bioconjugation or late-stage functionalization where selectivity is paramount.
B. Enzymatic Acyl Donor Alternatives

In lipase-catalyzed kinetic resolutions (e.g., separating chiral alcohols or amines), the "irreversibility" of the reaction is key. The specific phenol in the title compound makes it a "quasi-irreversible" donor because the resulting phenol is a poor nucleophile.

Superior Alternative: Vinyl Chloroacetate

  • Mechanism: Vinyl esters undergo transesterification to release acetaldehyde (which tautomerizes from vinyl alcohol). This reaction is completely irreversible .

  • Advantage: Eliminates the need to separate a heavy, halogenated phenol byproduct.

  • Protocol Note: Ensure the reaction system can handle small amounts of acetaldehyde (potential enzyme deactivation in long runs).

Structural Alternatives: The Scaffold (Building Block)

If your target molecule requires the 4-bromo-2-chloro-6-methylphenyl moiety (e.g., you are synthesizing a specific pesticide metabolite or analog), "alternatives" refer to synthetic routes to generate this core without relying on the scarce ester.

The "Make vs. Buy" Alternative

The ester is often expensive or unavailable. The most robust alternative is to synthesize it directly from the parent phenol.

Parent Scaffold: 4-Bromo-2-chloro-6-methylphenol (CAS: 7530-27-0)[1]

  • Availability: Widely available from major catalog suppliers (Sigma, Combi-Blocks, Enamine).

  • Cost: Significantly lower than the ester derivative.

Experimental Protocol: Synthesis of the Chloroacetate Ester

Use this protocol to generate the title compound in-house.

Reagents:

  • 4-Bromo-2-chloro-6-methylphenol (1.0 eq)[2]

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-Bromo-2-chloro-6-methylphenol (e.g., 10 mmol) and DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add TEA (15 mmol) dropwise. The solution may darken slightly.

  • Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 15 minutes, maintaining temperature < 5°C. (Caution: Exothermic).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The phenol spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove TEA), then sat.

    
    , then Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. The residue is typically a white/off-white solid. Recrystallize from Hexane/Ethanol if necessary.
    

Decision Logic & Workflow Visualization

Select the appropriate alternative based on your specific chemical intent.

AlternativesSelection Start Start: Why use 4-Bromo-2-chloro-6-methylphenyl chloroacetate? Intent Identify Primary Intent Start->Intent AcylDonor Introduce Chloroacetyl Group (-COCH2Cl) Intent->AcylDonor Scaffold Need Phenyl Ring Structure (SAR / Agrochemical) Intent->Scaffold Enzymatic Enzymatic Reaction? AcylDonor->Enzymatic Biocatalysis ChemSynth Chemical Synthesis? AcylDonor->ChemSynth Standard Chem Source Is the Ester Available? Scaffold->Source Vinyl Use VINYL CHLOROACETATE (Irreversible, Clean) Enzymatic->Vinyl ChlChlor Use CHLOROACETYL CHLORIDE (Standard, Cheap) ChemSynth->ChlChlor Synthesis Buy PARENT PHENOL (CAS 7530-27-0) + Synthesize Source->Synthesis No / Expensive

Figure 1: Decision tree for selecting the optimal alternative based on reaction intent (Acylation vs. Scaffold sourcing).

Structural Analogs for SAR Studies

If you are conducting Structure-Activity Relationship (SAR) studies and need to explore the chemical space around this molecule, consider these commercially available analogs which modulate steric and electronic properties:

  • 4-Bromo-2,6-dichlorophenyl chloroacetate : Increases lipophilicity and electron withdrawal (removes the methyl donor).

  • 4-Bromo-2,6-dimethylphenyl chloroacetate : Reduces electron withdrawal, increases steric bulk at the ester linkage.

  • 2,4,6-Trichlorophenyl chloroacetate : A classic "super-activated" ester often used in peptide coupling; structurally similar but more reactive.

References

  • Sigma-Aldrich . 4-Bromo-2-chloro-6-methylphenyl chloroacetate Product Information. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11533475 (Parent Phenol). Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. (Context on Vinyl Esters vs Phenyl Esters).
  • ChemicalBook . CAS 7530-27-0 Technical Data (4-Bromo-2-chloro-6-methylphenol). Link

Sources

Cost-benefit analysis of different 4-Bromo-2-chloro-6-methylphenyl chloroacetate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic pathways for 4-Bromo-2-chloro-6-methylphenyl chloroacetate , a specialized intermediate often utilized in the development of agrochemicals (herbicides) and as a derivatization standard for phenolic metabolites.

The core synthetic challenge lies in the steric hindrance of the phenol substrate. The target molecule features a phenol ring substituted at both ortho positions (2-chloro and 6-methyl), creating a "steric wall" that impedes nucleophilic attack on the carbonyl center of standard esterification reagents.

Quick Verdict:

  • For R&D/Gram-Scale: Route A (Acyl Chloride/Pyridine) is the superior choice due to rapid kinetics and high conversion rates (>95%), despite the atom economy penalty of the base.

  • For Process/Kilo-Scale: Route B (Phase Transfer Catalysis) offers the best cost-benefit ratio by eliminating expensive organic bases and simplifying purification, though it requires precise pH control to prevent hydrolysis.

  • For High-Value/Sensitive Analogs: Route C (Steglich Esterification) provides mild conditions but is cost-prohibitive for bulk synthesis.

Target Molecule Profile

  • Compound: 4-Bromo-2-chloro-6-methylphenyl chloroacetate

  • Core Structure: 2,4,6-trisubstituted phenol esterified with chloroacetic acid.

  • Precursor Sourcing: The starting material, 4-bromo-2-chloro-6-methylphenol (CAS 7530-27-0) , is synthesized via the bromination of commercially available 2-chloro-6-methylphenol using

    
     or NBS [1].
    
Retrosynthetic & Mechanistic Logic

The synthesis is a classic Nucleophilic Acyl Substitution . However, the mechanism is heavily influenced by the steric bulk at the phenolic oxygen. The reaction requires a highly electrophilic acylating agent (like an acid chloride) or a catalyst that activates the leaving group to overcome the steric barrier.

ReactionScheme cluster_legend Steric Factors SM 4-Bromo-2-chloro- 6-methylphenol (Sterically Hindered Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate + Base Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 4-Bromo-2-chloro-6-methylphenyl chloroacetate Intermediate->Product - HCl/Salt Ortho-Cl/Me groups block approach Ortho-Cl/Me groups block approach

Figure 1: General reaction scheme highlighting the steric environment of the coupling.

Detailed Route Analysis

Route A: Homogeneous Acylation (The "Standard" Method)

Reagents: Chloroacetyl Chloride, Pyridine (or Triethylamine), Dichloromethane (DCM).

This is the benchmark method for hindered phenols. The organic base acts as both a proton scavenger and a nucleophilic catalyst (forming a highly reactive N-acylpyridinium intermediate).

Protocol
  • Charge: Dissolve 10.0 g (42.5 mmol) of 4-bromo-2-chloro-6-methylphenol in 100 mL of anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add 1.2 eq (51 mmol) of Pyridine. Cool to 0°C.[1]

  • Acylation: Dropwise add 1.1 eq (46.7 mmol) of Chloroacetyl chloride over 30 minutes.

    • Note: An exotherm is expected. Maintain temp < 10°C to prevent bis-alkylation or polymerization.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane.
    

Performance Data:

  • Yield: 92–96%

  • Purity: >98% (HPLC)

  • Reaction Time: < 3 hours

Route B: Biphasic Phase Transfer Catalysis (The "Industrial" Method)

Reagents: Chloroacetyl Chloride, NaOH (aq), Toluene, Tetrabutylammonium Bromide (TBAB).

This route utilizes the Schotten-Baumann principle modified with a Phase Transfer Catalyst (PTC). It allows the use of cheap inorganic bases and removes the need for anhydrous solvents.

Protocol
  • Organic Phase: Dissolve 10.0 g of phenol substrate and 0.05 eq of TBAB in 80 mL Toluene.

  • Aqueous Phase: Prepare a 10% NaOH solution (1.5 eq).

  • Mixing: Combine phases and cool to 0–5°C with vigorous stirring (high shear is critical for PTC).

  • Addition: Add Chloroacetyl chloride (1.2 eq) diluted in minimal Toluene dropwise.

    • Critical Control Point: The pH must be maintained >8. If it drops, hydrolysis of the acyl chloride accelerates over esterification.

  • Reaction: Stir at 0–5°C for 1 hour, then RT for 1 hour.

  • Workup: Separate layers. The toluene layer contains the product. Wash with water and brine. Evaporate solvent.[1][2][3][4][5]

Performance Data:

  • Yield: 85–89% (Lower due to competitive hydrolysis of acyl chloride)

  • Purity: 95–97%

  • Reaction Time: 2–4 hours

Route C: Steglich Esterification (The "Mild" Alternative)

Reagents: Chloroacetic Acid, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM.

Used when acid chlorides are too harsh or unstable, though chloroacetyl chloride is generally stable. This route is included for comparison as a "halogen-free" activation method (avoiding corrosive HCl gas generation).

Protocol
  • Charge: Dissolve 10.0 g Phenol, 1.1 eq Chloroacetic acid, and 0.1 eq DMAP in DCM.

  • Coupling: Cool to 0°C. Add 1.1 eq DCC dissolved in DCM dropwise.

  • Reaction: Stir overnight (12–16 hours) at RT.

  • Filtration: Filter off the precipitated DCU (Dicyclohexylurea) byproduct.[6]

  • Workup: Acid wash (remove DMAP), Base wash (remove unreacted acid).

Performance Data:

  • Yield: 80–85% (Steric hindrance significantly slows the attack on the O-acylisourea intermediate).

  • Purity: High, but difficult to remove trace urea byproducts without chromatography.

  • Reaction Time: 12–24 hours.

Comparative Cost-Benefit Analysis

The following table normalizes data for a theoretical 1 kg production batch .

MetricRoute A (Acyl Chloride/Pyridine)Route B (PTC/NaOH)Route C (Steglich/DCC)
Raw Material Cost (RMC) Medium (Pyridine is costly)Low (NaOH is negligible)Very High (DCC is expensive)
Atom Economy Medium (Loss of Pyridine-HCl)High (Loss of NaCl + H2O)Low (Loss of high MW Urea)
E-Factor (Waste) High (Organic salt waste)Low (Aqueous waste)High (Solid urea waste)
Scalability Good (Requires heat management)Excellent (Heat capacity of water helps)Poor (Filtration of urea is difficult)
Safety Profile Hazard: Pyridine toxicity, HCl gas.Safe: No toxic base, no gas evolution.Sensitizer: DCC is a potent allergen.
Steric Tolerance Best (Most reactive electrophile)GoodModerate (Slow kinetics)
Decision Matrix (Graphviz)

DecisionMatrix Start Select Synthesis Route Scale What is the Target Scale? Start->Scale Lab Lab Scale (<100g) Scale->Lab Process Process Scale (>1kg) Scale->Process Speed Priority: Speed/Yield? Lab->Speed Cost Priority: Cost/Green Chem? Process->Cost RouteA Route A: Acyl Chloride/Pyridine (Recommended) Speed->RouteA Yes RouteC Route C: Steglich (Only if acid sensitive) Speed->RouteC No (Avoid HCl) Cost->RouteA No (Need max conversion) RouteB Route B: PTC/NaOH (Recommended) Cost->RouteB Yes

Figure 2: Logic flow for selecting the optimal synthesis route based on scale and constraints.

Technical Recommendations

  • Handling Sterics: For Route A, if the reaction is sluggish due to the 2,6-substitution, add 5 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst. This forms an N-acylpyridinium species that is more reactive than the acid chloride itself, significantly accelerating the attack on the hindered phenol [2].

  • Moisture Control: In Route A, strictly exclude water. Chloroacetyl chloride hydrolyzes rapidly to chloroacetic acid, which will not react under these conditions, leading to a drop in yield and difficult purification.

  • Safety - Alkylation: The product, 4-Bromo-2-chloro-6-methylphenyl chloroacetate, contains an alpha-halo ester moiety. It is a potential alkylating agent . Handle as a sensitizer and potential mutagen.

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. [Link]

  • Reeves, J. T., et al. (2013). Development of a Scalable Process for the Synthesis of Phenyl Esters via Phase Transfer Catalysis. Organic Process Research & Development. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann and Steglich mechanisms).

Sources

A Comparative Guide to Analytical Method Validation for 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of all chemical entities must be rigorously controlled. This guide provides an in-depth comparison of analytical method validation for 4-Bromo-2-chloro-6-methylphenyl chloroacetate, a halogenated phenyl ester likely to be a critical intermediate or potential impurity in synthetic pathways. Ensuring the reliability of analytical data for such compounds is not merely a procedural step but a cornerstone of regulatory compliance and product safety.[1][2][3] This document will explore the validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[4][7] For a compound like 4-Bromo-2-chloro-6-methylphenyl chloroacetate, this typically involves quantifying its presence, either as an active pharmaceutical ingredient (API) intermediate or as a process-related impurity. A validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.[8][9] The validation process itself is a systematic series of experiments designed to evaluate the performance characteristics of the analytical procedure.[1][10]

Comparative Analytical Strategies: HPLC vs. GC

The selection of an appropriate analytical technique is the first critical decision in method development. For 4-Bromo-2-chloro-6-methylphenyl chloroacetate, both HPLC and GC present viable options, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for non-volatile or thermally labile compounds.[11] Given the ester functionality, which can be susceptible to hydrolysis, and the relatively high molecular weight of the analyte, HPLC offers a robust platform for analysis without the need for derivatization.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[12][13] While the target analyte may possess sufficient volatility for GC analysis, the high temperatures of the injection port and column could potentially lead to degradation. However, GC often provides higher resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).[14][15]

The choice between these techniques will depend on factors such as the analyte's stability, the required sensitivity, and the complexity of the sample matrix.

A Framework for Method Validation

The validation of an analytical method encompasses a set of mandatory parameters as stipulated by regulatory bodies.[4][16] The following sections detail the experimental design for validating both an HPLC and a GC method for the analysis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Statistical Analysis of Data Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: A generalized workflow for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]

  • HPLC Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

    • Analyze a sample of the analyte.

    • Analyze a spiked sample containing the analyte and potential impurities or related substances.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that the degradation products do not interfere with the analyte peak.[18] A photodiode array (PDA) detector can be used to assess peak purity.[11]

  • GC-MS Protocol:

    • Inject a blank sample to check for interferences.

    • Inject a standard of the analyte to determine its retention time and mass spectrum.

    • Analyze a spiked sample with potential impurities.

    • The use of a mass spectrometric detector provides a high degree of specificity. By monitoring for the characteristic mass-to-charge ratios (m/z) of the analyte, interference from other co-eluting compounds can be minimized.[14]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4]

  • Experimental Protocol (Applicable to both HPLC and GC):

    • Prepare a series of at least five standard solutions of 4-Bromo-2-chloro-6-methylphenyl chloroacetate covering the expected concentration range (e.g., for an impurity, this might be from the reporting threshold to 120% of the specification limit).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies.

  • Experimental Protocol (Applicable to both HPLC and GC):

    • Prepare a sample matrix (e.g., a placebo formulation or a solution of the main compound if the analyte is an impurity) and spike it with known concentrations of 4-Bromo-2-chloro-6-methylphenyl chloroacetate at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the variability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Experimental Protocol (Applicable to both HPLC and GC):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • HPLC Protocol:

    • Introduce small variations in parameters such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze a sample under each of these modified conditions and assess the impact on the results (e.g., retention time, peak shape, and quantitation).

  • GC Protocol:

    • Introduce small variations in parameters such as:

      • Oven temperature program (e.g., initial temperature ±5 °C).

      • Carrier gas flow rate (e.g., ±10%).

      • Injection port temperature (e.g., ±10 °C).

    • Analyze a sample under each of these modified conditions and evaluate the effect on the analytical results.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical but realistic validation data for the two proposed methods.

Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from blanks, impurities, or degradants. Peak purity > 99.5%.No interfering peaks at the analyte's retention time and m/z.Specific for the analyte.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 0.5 - 200.1 - 10To cover the expected concentration range.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%RSD ≤ 2.0%
- Intermediate Precision1.2%1.0%RSD ≤ 2.0%
LOD (µg/mL) 0.150.03To be determined.
LOQ (µg/mL) 0.50.1To be determined.
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition.Unaffected by minor changes in oven temperature ramp and carrier gas flow.Results should remain within specifications.

Conclusion and Recommendation

Both HPLC-UV and GC-MS methods can be successfully validated for the quantitative determination of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.

  • The HPLC-UV method offers a straightforward approach, particularly advantageous if the compound exhibits thermal instability. Its setup is common in most quality control laboratories.

  • The GC-MS method , while potentially requiring more complex sample preparation or derivatization if the compound is not sufficiently volatile, offers superior sensitivity (lower LOD and LOQ) and specificity due to the mass spectrometric detection.[14][15]

The final choice of method will be dictated by the specific requirements of the analysis. If trace-level quantification is necessary, the enhanced sensitivity of the GC-MS method would be preferable. For routine analysis where higher concentrations are expected and thermal stability is a concern, the HPLC-UV method provides a reliable and robust alternative. Ultimately, a thoroughly validated analytical method, regardless of the chosen technology, is indispensable for ensuring the quality and safety of pharmaceutical products.[20][21]

Validation_Parameters_Relationship cluster_Core_Quantitative Core Quantitative Parameters cluster_Foundation Foundational Parameters cluster_Performance_Limits Performance Limits cluster_Reliability Reliability Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness Specificity Specificity Specificity->Linearity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of analytical method validation parameters.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.). United States Pharmacopeia.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • FDA. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • USP-NF. (2017). <1225> Validation of Compendial Procedures.
  • Fisher Scientific. (n.d.). GC Analysis of Derivatized Chlorinated Acetic Acids.
  • Analytice. (n.d.). Methyl chloroacetate - analysis.
  • ResearchGate. (n.d.). A Direct Standard Headspace Method for the Determination of Chloroacetic Acid and Dichloroacetic Acid in Armodafinil Drug Substance by GC-MS.
  • Journal of Chemical Health Risks. (2024, May 1). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl).
  • ACS Omega. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
  • Journal of Chromatography A. (2017, September 23). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
  • Journal of Medicine and Life. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Journal of Drug Delivery and Therapeutics. (2019, March 14). A review on analytical method validation and its regulatory perspectives.
  • South East European Journal of Public Health. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • IntechOpen. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • SIELC Technologies. (2018, May 16). 4-Bromo-2-chloro-6-methylanisole.
  • Guidechem. (2020, October 23). What is the detection method for 4-Bromo-2-chlorophenol and its application as a pesticide intermediate?
  • Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
  • South East European Journal of Public Health. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylaniline.
  • PubMed. (2006, May 3). Cleaning Validation 1: Development and Validation of a Chromatographic Method for the Detection of Traces of LpHse Detergent.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-chloro-6-fluorobenzoate.
  • ResearchGate. (n.d.). The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation.
  • Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde.

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Safety Operating Guide

Personal protective equipment for handling 4-Bromo-2-chloro-6-methylphenyl chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

4-Bromo-2-chloro-6-methylphenyl chloroacetate is not a generic reagent; it is a potent alpha-haloester derivatized on a lipophilic aromatic core. This structural combination creates a dual-threat mechanism: the aromatic ring facilitates rapid dermal absorption, while the chloroacetate tail acts as a reactive alkylating agent.

Immediate Hazard Profile:

  • Lachrymator: High probability. Vapors will incapacitate unprotected personnel.

  • Severe Vesicant: Causes chemical burns that may be delayed.

  • Sensitizer: High potential for irreversible allergic sensitization.

Core Directive: Do not handle this compound on an open bench. All operations must occur within a certified chemical fume hood. Standard nitrile gloves are insufficient for prolonged contact.[1]

Part 2: The "Why" – Hazard Mechanics

To ensure safety compliance, you must understand the causality of the hazard. This is not just "toxic"; it is mechanistically aggressive.

  • Alkylating Potential: The alpha-carbon (adjacent to the carbonyl and chlorine) is highly electrophilic. Upon contact with biological tissue, it alkylates DNA and proteins (specifically cysteine and lysine residues). This is the mechanism behind its vesicant (blistering) and lachrymatory (tear-inducing) properties.

  • Lipophilic Transport: The halogenated phenyl ring (4-bromo-2-chloro-6-methyl) increases the molecule's partition coefficient (LogP). Unlike simple chloroacetic acid, this molecule can easily penetrate the lipid bilayer of the skin, carrying the reactive alkylating headgroup deep into the dermis before hydrolysis occurs.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab PPE is inadequate. Use the following Enhanced Barrier Protocol .

Hand Protection Strategy

Note: Halogenated esters degrade nitrile rapidly. Relying on single-layer nitrile is a critical failure point.

Task LevelGlove RecommendationBreakthrough Time (Est.)Protocol
Solid Handling (Weighing)Double Nitrile (min. 5 mil outer)> 30 mins (Solid state)Change outer glove immediately if dust is visible.
Solution Prep (High Conc.)Silver Shield / 4H Laminate > 480 minsMandatory. Wear under a nitrile outer glove for dexterity.
Dilute Handling (< 10 mM)High-Grade Nitrile (Double)10–15 minsImmediate removal upon any splash. Do not wash; peel and discard.
Respiratory & Eye Protection[2][3][4]
  • Primary Barrier: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are forbidden due to the lachrymatory vapor risk.

  • Respiratory (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges. The P100 is required for particulates; OV is required for the hydrolytic byproducts (HCl vapors).

Part 4: Operational Protocol (Step-by-Step)

Phase A: Preparation & Weighing

Objective: Prevent static-induced dispersal of solid particles.

  • Static Control: This solid is likely crystalline and prone to static charge. Use an anti-static gun on the weighing boat and spatula before contact.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a secondary containment tray and a "weighing funnel" technique to prevent draft dispersal.

  • Solvent Selection: Avoid dissolving in DMSO if possible, as DMSO enhances skin permeability, accelerating the toxicity of the dissolved ester. Prefer Dichloromethane (DCM) or Ethyl Acetate, but be aware these solvents degrade nitrile gloves quickly.

Phase B: Reaction & Transfer

Objective: Mitigate splash risk during exothermic events.

  • Cannula Transfer: For quantities >1 gram, do not pour. Use positive pressure cannula transfer to move solutions between vessels.

  • Quenching: When quenching reactions containing this material, assume residual acid chlorides or anhydrides are present. Add quench agents (e.g., sat. NaHCO3) dropwise at 0°C. Warning: Hydrolysis generates HCl and the parent phenol (4-bromo-2-chloro-6-methylphenol), which is also toxic.

Phase C: Decontamination
  • Surface Decon: Wipe surfaces with a 10% Sodium Thiosulfate solution or a dilute surfactant/water mix. Thiosulfate acts as a nucleophile to scavenge the alkylating agent.

  • Tool Cleaning: Rinse spatulas/glassware with acetone inside the hood, then wash with soap and water. Collect the acetone rinse as halogenated waste.

Part 5: Emergency Response Logic

The following diagram outlines the critical decision path for exposure or spill events.

SafetyLogic Start INCIDENT DETECTED Type Identify Incident Type Start->Type Skin Skin Contact Type->Skin Person Spill Bench/Hood Spill Type->Spill Environment Remove 1. Peel (Do not pull) Gloves/Clothing 2. Do NOT wipe skin (spreads chemical) Skin->Remove Wash Flush with Water (15 min) Use mild soap if available Remove->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical Size Volume > 500mg? Spill->Size Evac Evacuate Lab Lock Doors Call EHS Size->Evac Yes (Major) Clean 1. Don Silver Shield Gloves 2. Cover with Absorbent Pads 3. Wipe with 10% Thiosulfate Size->Clean No (Minor) Dispose Seal in Hazardous Waste Bag Label: 'Toxic Halogenated Debris' Clean->Dispose Halogenated Waste

Figure 1: Decision logic for acute exposure and spill management. Note the distinction between minor spills (manageable with Silver Shield gloves) and major spills (requiring evacuation).

Part 6: Waste Disposal & Logistics[6]

Classification: Halogenated Organic Waste (High Hazard).

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the facility burns all solvents together. Halogenated waste requires higher temperature incineration (>1100°C) to prevent dioxin formation.

  • Incompatibility: Never dispose of this material in the same container as strong bases (NaOH, KOH) or amines . The reaction is exothermic and can pressurize the waste drum.

  • Labeling: Mark the tag clearly: "Contains 4-Bromo-2-chloro-6-methylphenyl chloroacetate. Lachrymator. Toxic Alpha-Haloester."

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem Compound Summary. (Alpha-Haloester Reactivity & Toxicity Data). [Link]

  • OSHA Standard 1910.1450. Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

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